molecular formula C14H16ClN B11878308 6-Chloro-3-ethyl-2-propyl-quinoline CAS No. 3299-46-5

6-Chloro-3-ethyl-2-propyl-quinoline

Cat. No.: B11878308
CAS No.: 3299-46-5
M. Wt: 233.73 g/mol
InChI Key: VDCPQKOVVFYNOM-UHFFFAOYSA-N
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Description

6-Chloro-3-ethyl-2-propyl-quinoline is a useful research compound. Its molecular formula is C14H16ClN and its molecular weight is 233.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-ethyl-2-propyl-quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-ethyl-2-propyl-quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3299-46-5

Molecular Formula

C14H16ClN

Molecular Weight

233.73 g/mol

IUPAC Name

6-chloro-3-ethyl-2-propylquinoline

InChI

InChI=1S/C14H16ClN/c1-3-5-13-10(4-2)8-11-9-12(15)6-7-14(11)16-13/h6-9H,3-5H2,1-2H3

InChI Key

VDCPQKOVVFYNOM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C2C=C(C=CC2=N1)Cl)CC

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Catalytic Synthesis of 6-Chloro-3-ethyl-2-propylquinoline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the landscape of privileged scaffolds for drug discovery, polyalkylated quinolines represent a critical class of compounds due to their broad spectrum of biological activities. 6-Chloro-3-ethyl-2-propylquinoline (CAS RN: 3299-46-5) is a highly functionalized heterocyclic compound that serves as a vital intermediate in medicinal chemistry and materials science.

The strategic placement of the substituents on the quinoline core is not arbitrary. The 6-chloro group acts as an electron-withdrawing moiety that stabilizes the aromatic system against oxidative metabolic degradation (e.g., by hepatic CYP450 enzymes). Concurrently, the 3-ethyl and 2-propyl chains drastically increase the lipophilicity of the molecule, enhancing its ability to permeate cellular membranes and the blood-brain barrier (BBB). This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality of its synthesis, and a self-validating experimental protocol for its generation.

Physicochemical Properties

Understanding the quantitative physical properties of 6-Chloro-3-ethyl-2-propylquinoline is essential for downstream formulation and analytical validation. The data is summarized in the table below,,.

PropertyValueCausality / Technical Significance
Chemical Name 6-Chloro-3-ethyl-2-propylquinolineDefines the substitution pattern on the quinoline core.
CAS Registry Number 3299-46-5Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₄H₁₆ClNDefines stoichiometry for reaction yield calculations.
Molecular Weight 233.74 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ideal for oral bioavailability.
Boiling Point 108–110 °C at 0.28 TorrHigh boiling point necessitates high-vacuum fractional distillation for purification.
Estimated LogP ~4.20High lipophilicity driven by the alkyl chains; ensures excellent lipid membrane permeability.
Physical State Yellow OilThe asymmetry introduced by the distinct alkyl chains prevents efficient crystal packing at room temperature.

Mechanistic Pathways of Catalytic N-Heterocyclization

The synthesis of 6-Chloro-3-ethyl-2-propylquinoline is most efficiently achieved via a transition metal-catalyzed reductive N-heterocyclization, a methodology pioneered by Watanabe et al..

The Causality of Reagent Selection: Standard cyclization methods often fail due to over-reduction of the heterocyclic ring. This protocol utilizes Carbon Monoxide (CO) instead of hydrogen gas. CO acts as a highly selective oxygen acceptor, driving the deoxygenation of the starting 4-chloronitrobenzene to an active aniline intermediate without saturating the nascent quinoline ring. Simultaneously, butyraldehyde is introduced. Under thermal conditions, two equivalents of butyraldehyde undergo an aldol condensation to form 2-ethyl-2-hexenal. This α,β-unsaturated aldehyde reacts with the in-situ generated 4-chloroaniline via a Schiff base intermediate, which is subsequently cyclized and dehydrogenated by the transition metal catalyst (e.g., Ruthenium or Rhodium carbonyl complexes) to yield the fully aromatized quinoline.

Mechanism A 4-Chloronitrobenzene C Reduction via CO/Catalyst (-CO2) A->C B Butyraldehyde (2 eq.) D Aldol Condensation (-H2O) B->D E 4-Chloroaniline C->E F 2-Ethyl-2-hexenal D->F G Schiff Base Intermediate E->G F->G H Cyclization & Dehydrogenation (Transition Metal Catalysis) G->H I 6-Chloro-3-ethyl-2-propylquinoline H->I

Catalytic N-heterocyclization mechanism forming 6-Chloro-3-ethyl-2-propylquinoline.

Experimental Protocol: A Self-Validating Workflow

The following step-by-step methodology details the high-pressure synthesis of the compound. As a self-validating system, the protocol includes specific physical checkpoints to ensure reaction fidelity.

Objective: Synthesis of 6-Chloro-3-ethyl-2-propylquinoline via reductive transformation.

Step 1: Reagent Assembly (Inert Atmosphere)

  • Action: In a nitrogen-purged glovebox, charge a 100 mL stainless-steel autoclave with 4-chloronitrobenzene (10 mmol), butyraldehyde (25 mmol), Ru₃(CO)₁₂ (0.1 mmol), and anhydrous ethanol (30 mL).

  • Causality: Ethanol serves as a protic solvent that facilitates the aldol condensation step. The inert atmosphere prevents premature oxidation of the transition metal catalyst and side-reactions of the aldehyde.

Step 2: Pressurization and Initiation

  • Action: Seal the autoclave, purge three times with CO gas, and pressurize to 70 atm at room temperature.

  • Causality: High CO pressure is thermodynamically required to drive the reduction of the nitro group and to stabilize the active ruthenium carbonyl species.

  • Self-Validating System: Monitor the pressure gauge. A steady drop in pressure over the first 60 minutes indicates active CO consumption, validating the successful initiation of the nitro-reduction phase.

Step 3: Thermal Cyclization

  • Action: Heat the reactor to 180 °C with continuous mechanical stirring for 4 to 6 hours.

  • Causality: The 180 °C threshold provides the necessary activation energy to overcome the barrier for the final aromatization (dehydrogenation) of the quinoline ring.

Step 4: Depressurization and Workup

  • Action: Cool the reactor to room temperature. Carefully vent the excess CO in a high-flow fume hood. Filter the crude mixture through a Celite pad to remove precipitated metallic clusters.

Step 5: Purification and Isolation

  • Action: Remove the ethanol solvent under reduced pressure. Isolate the target compound via fractional vacuum distillation.

  • Self-Validating System: Collect the fraction that distills precisely at 108–110 °C at 0.28 Torr . The emergence of a distinct yellow oil at this specific thermodynamic point confirms the successful isolation of 6-Chloro-3-ethyl-2-propylquinoline, as unreacted intermediates will boil at significantly different temperatures.

Workflow Step1 Reagent Prep Mix ArNO2, Aldehyde, Catalyst in Solvent Step2 Pressurization Charge Autoclave with 70 atm CO Step1->Step2 Step3 Heating & Reaction 180°C for 4-6 hours Step2->Step3 Step4 Cooling & Venting Depressurize carefully Step3->Step4 Step5 Purification Vacuum Distillation (108-110°C/0.28 Torr) Step4->Step5

High-pressure autoclave workflow for reductive transformation and purification.

Analytical Characterization

To ensure the structural integrity of the synthesized batch, analytical validation must be performed.

  • ¹H NMR Spectroscopy (220 MHz, CDCl₃): The signature of the alkyl chains is a distinct triplet at δ = 0.89 ppm (6H), corresponding to the terminal methyl groups of both the ethyl and propyl chains. The aromatic region will display the characteristic splitting pattern of a 6-substituted quinoline core.

  • Mass Spectrometry (MS): The expected molecular ion peak [M]⁺ is observed at m/z 233, accompanied by a characteristic M+2 peak at m/z 235 (approximately 33% relative intensity), which definitively confirms the presence of the single chlorine-35/37 isotope.

References

  • Local Pharma Guide. CAS NO. 3299-46-5 | 6-CHLORO-3-ETHYL-2-PROPYL-QUINOLINE. URL: [Link]

  • Watanabe, Y., Suzuki, N., Tsuji, Y., Shim, S. C., & Mitsudo, T. (1980). *THE TRANSITION METAL-CATALYZED N-ALKYLATION AND N-HETEROCYCLIZATION. A REDUCTIVE TRANSFORMATION OF NITROBENZENE INTO N,N-DIALKYLANILINE AND 2,3-SUBSTITUTED QUINOLINE USING ALDEHYDE AND CARBON MONOXIDE

literature review of 6-chloro-substituted quinoline compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Chloro-Substituted Quinoline Compounds: Synthesis, Reactivity, and Therapeutic Potential

Introduction: The Privileged Scaffold of 6-Chloroquinoline

In the landscape of medicinal chemistry, the quinoline ring system stands as a cornerstone scaffold, forming the structural basis for a multitude of therapeutic agents.[1] Among its many derivatives, 6-chloroquinoline has emerged as a particularly versatile and highly valued building block.[2] This heterocyclic aromatic compound, characterized by a quinoline core with a chlorine atom at the 6-position, possesses a unique combination of physicochemical properties that make it an ideal starting point for the synthesis of a diverse array of bioactive molecules.[2]

The presence of the chlorine atom at this specific position significantly influences the molecule's electronic properties and biological activity. It can enhance binding affinity to biological targets through halogen bonding and improve crucial pharmacokinetic profiles, such as metabolic stability and membrane permeability.[2] This has led to the designation of 6-chloroquinoline as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets, thus serving as a foundation for developing drugs against a wide range of diseases.[2] This guide provides a comprehensive overview of 6-chloroquinoline, detailing its synthesis, chemical reactivity, and its pivotal role in the development of novel therapeutic agents for cancer, infectious diseases, and beyond.

PropertyValueReference
CAS Number 612-57-7[2]
Molecular Formula C₉H₆ClN[2]
Molecular Weight 163.60 g/mol [2]
Appearance Light yellow to brown crystalline solid[2][3]
Melting Point 41-43 °C[2]
Boiling Point 126-127 °C at 10 mmHg[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[2][3]

Synthesis of the 6-Chloroquinoline Core

The construction of the 6-chloroquinoline scaffold can be achieved through several classic synthetic methodologies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Prominent methods include the Skraup synthesis, the Gould-Jacobs reaction, the Combes synthesis, and the Friedländer synthesis.[4]

The Skraup Synthesis: A Classic Approach

A common and effective method for preparing 6-chloroquinoline is the Skraup synthesis. This reaction involves the cyclization of an aniline derivative with glycerol in the presence of an acid catalyst (typically sulfuric acid) and an oxidizing agent.[2] To specifically synthesize 6-chloroquinoline, 4-chloroaniline serves as the key starting material.[2]

G A 4-Chloroaniline D Skraup Reaction (Cyclization & Dehydration) A->D B Glycerol B->D C H₂SO₄ (catalyst) FeSO₄ (oxidizing agent) C->D Reaction Conditions E 6-Chloroquinoline D->E

Caption: Skraup synthesis of 6-chloroquinoline.

Experimental Protocol: Skraup Synthesis of 6-Chloroquinoline

This protocol describes a general procedure for the laboratory-scale synthesis of 6-chloroquinoline.

Materials:

  • 4-Chloroaniline[2]

  • Glycerol[2]

  • Concentrated Sulfuric Acid (H₂SO₄)[2]

  • Iron(II) sulfate (FeSO₄) or another suitable oxidizing agent (e.g., nitrobenzene)[2][4]

  • Sodium hydroxide (NaOH) solution for neutralization

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of 4-chloroaniline, glycerol, and iron(II) sulfate in a reaction vessel equipped with a reflux condenser.[4] The addition should be slow and with cooling, as the initial mixing is exothermic.

  • Gently heat the mixture. The reaction is often vigorous and requires careful temperature control to prevent it from becoming uncontrollable.[4]

  • After the initial exothermic reaction subsides, continue to heat the mixture under reflux for several hours to ensure the reaction proceeds to completion.[4]

  • Cool the reaction mixture to room temperature and cautiously pour it into a large volume of ice water.

  • Neutralize the acidic solution by slowly adding a sodium hydroxide solution until the mixture is basic. This will precipitate the crude product.

  • Extract the crude 6-chloroquinoline from the aqueous mixture using an organic solvent such as dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The resulting residue can be further purified by vacuum distillation or column chromatography to yield pure 6-chloroquinoline.[5]

Chemical Reactivity: A Tale of Two Positions

The utility of 6-chloroquinoline as a synthetic intermediate stems from the reactivity of its C-Cl bond, which allows for the introduction of diverse functional groups onto the quinoline scaffold.[6] The reactivity is governed by a combination of electronic and steric effects, which become apparent when comparing it to its isomer, 8-chloroquinoline.[6]

The quinoline ring system is inherently electron-deficient due to the electronegativity of the nitrogen atom.[6] However, the chlorine atom at the 6-position is on the carbocyclic (benzene) ring and is less influenced by the nitrogen atom compared to a substituent at the 8-position, which is adjacent to the nitrogen in the heterocyclic (pyridine) ring.[6]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring activates it towards nucleophilic attack. SNAr reactions are generally favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group (the chlorine atom).[6] While the nitrogen atom activates the entire ring, its effect is more pronounced in the pyridine ring, making the 8-position generally more reactive in SNAr than the 6-position.

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation. The 6-position is sterically less hindered than the 8-position, which is crowded by the adjacent heterocyclic ring.[6] This makes the 6-position more accessible to the bulky catalytic complexes involved in these cross-coupling reactions, often leading to higher yields and faster reaction rates.[6]

Pharmacological Applications and Biological Activities

Derivatives of 6-chloroquinoline have demonstrated a remarkable breadth of biological activities, establishing this scaffold as a cornerstone in the development of modern therapeutics.[2]

Anticancer Activity

6-Chloroquinoline derivatives have shown significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[2]

Mechanism of Action: Kinase Inhibition A primary mechanism of action for many 6-chloroquinoline-based anticancer agents is the inhibition of protein kinases.[7] Kinases are critical enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of cancer.[7] The rigid quinoline core can act as an ATP mimetic, binding to the ATP-binding pocket of various kinases and blocking their activity.[2][7] Key signaling pathways targeted by these inhibitors include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. 6-Chloroquinoline derivatives have been developed as potent inhibitors of PI3K (Phosphoinositide 3-kinase), a key enzyme at the head of this cascade.[2][7]

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another critical kinase target. Overexpression or mutation of EGFR can lead to uncontrolled cell division. The 6-chloroquinoline scaffold has been used to design inhibitors that block EGFR signaling.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes Inhibitor 6-Chloroquinoline Derivative Inhibitor->PI3K INHIBITS

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 6-chloroquinoline derivative.

Anticancer Activity Data

The following table summarizes the cytotoxic activity of selected quinoline derivatives against various human cancer cell lines. Note that quinazolines are structurally related scaffolds and are included for relevant comparison.[2][8]

Compound TypeCell LineIC₅₀ (µM)Reference
6-Chloro-quinazolin derivative 5aMGC-803 (Gastric)Data not specified, but high activity reported[8]
6-Chloro-quinazolin derivative 5fBcap-37 (Breast)Data not specified, but high activity reported[8]
Chloroquinoline-benzenesulfonamide hybrid 2Lovo (Colon)28.82 µg/ml[9]
Chloroquinoline-benzenesulfonamide hybrid 17HeLa (Cervical)30.92 µg/ml[9]
Antimalarial Activity

Historically, quinoline derivatives like quinine and chloroquine have been frontline treatments for malaria.[10][11] The 6-chloroquinoline scaffold continues to be a crucial component in the design of new antimalarial agents, particularly those effective against chloroquine-resistant strains of Plasmodium falciparum.[2] Studies have shown that the presence of a chlorine atom at the C6 position of the quinoline ring often leads to enhanced antiplasmodial potency compared to other substituents.[2] The primary mechanism involves inhibiting the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, within its food vacuole.[11]

Antimicrobial Activity

Beyond malaria, 6-chloroquinoline derivatives exhibit significant broad-spectrum antimicrobial properties.[3][12] Their mechanism of action against bacteria often involves the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. This makes the 6-chloroquinoline scaffold a valuable starting point for the development of new antibiotics to combat bacterial infections.[12]

Protocols for Biological Evaluation

To assess the therapeutic potential of novel 6-chloroquinoline compounds, standardized in vitro assays are essential.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MGC-803, HeLa)[2]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and antibiotics[2]

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[2]

  • Dimethyl sulfoxide (DMSO)[2]

  • Microplate reader

Procedure:

  • Cell Culture: Maintain the desired cancer cell lines in the appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.[2]

  • Compound Treatment: Prepare serial dilutions of the 6-chloroquinoline test compounds in the culture medium. Add the diluted compounds to the wells in triplicate. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[2]

  • Incubation: Incubate the plates for 48-72 hours.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into a purple formazan precipitate.[2]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]

Caption: Workflow for the MTT cell viability assay.

Conclusion

6-Chloroquinoline is unequivocally a privileged scaffold in medicinal chemistry, providing a robust and versatile platform for the design and synthesis of novel therapeutic agents.[2] Its derivatives have demonstrated a wide spectrum of potent biological activities, including antimalarial, anticancer, and antimicrobial effects.[2] The strategic placement of the chlorine atom at the 6-position enhances both the chemical reactivity for further derivatization and the biological potency of the resulting molecules. The continued exploration of structure-activity relationships, coupled with the development of innovative synthetic methodologies, will undoubtedly lead to the discovery of new and more effective drugs based on this remarkable heterocyclic core.

References

  • 6-Chloroquinoline: A Privileged Scaffold in Modern Medicinal Chemistry - Benchchem. (URL: )
  • 6-CHLOROQUINOLINE 612-57-7 wiki - Guidechem. (URL: )
  • 6-CHLOROQUINOLINE synthesis - ChemicalBook. (URL: )
  • Technical Support Center: Improving the Yield of 6-Chloroquinoline Synthesis - Benchchem. (URL: )
  • 6-Chloroquinoline – Chem-Impex. (URL: )
  • Synthesis of 6-bromo-4-iodoquinoline -
  • A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline - Benchchem. (URL: )
  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC. (URL: )
  • Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors - Benchchem. (URL: )
  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIV
  • A Comparative Guide to the Biological Activity of 7-Chloro-6-nitroquinoline Derivatives and Chloroquine - Benchchem. (URL: )
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances. (URL: )
  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed. (URL: )
  • Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles - Taylor & Francis Online. (URL: )
  • Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline - ResearchG
  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC. (URL: )

Sources

Standardizing Chemical Identity: A Technical Guide to 6-Chloro-3-ethyl-2-propylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Precise chemical nomenclature is the bedrock of reproducible science. In the context of drug discovery, where structure-activity relationships (SAR) drive the optimization of pharmacophores, ambiguity in naming can lead to costly synthesis errors and database corruption.

This guide provides a definitive technical analysis of 6-Chloro-3-ethyl-2-propylquinoline . We move beyond simple naming to explore the structural logic, cheminformatic identifiers, and a self-validating synthesis protocol for this specific scaffold. The quinoline moiety serves as a privileged structure in medicinal chemistry, often associated with antimalarial, antibacterial, and anticancer activities. The specific 2,3-dialkyl substitution pattern discussed here presents unique challenges in regioselective synthesis and lipophilicity management.

Systematic Nomenclature & Structural Logic[1]

The IUPAC Derivation

The systematic name 6-Chloro-3-ethyl-2-propylquinoline is derived from the IUPAC Blue Book rules for fused heterocycles.

  • Parent Skeleton: The fused benzene and pyridine rings form quinoline .[1]

  • Numbering Priority: Numbering begins at the heteroatom (Nitrogen) as position 1. It proceeds counter-clockwise through the pyridine ring (positions 2, 3, 4) and jumps the bridgehead carbons to the benzene ring (positions 5, 6, 7, 8).

  • Substituent Locants:

    • Propyl group at position 2.

    • Ethyl group at position 3.[2]

    • Chloro group at position 6.[2][3]

  • Alphabetical Citation: Substituents are listed alphabetically, not by locant number.

    • C hloro

      
      E thyl 
      
      
      
      P ropyl.
    • Result: 6-Chloro-3-ethyl-2-propylquinoline .

Visualization of Numbering

The following diagram illustrates the atom mapping and substituent placement.

QuinolineStructure N1 N (1) C2 C (2) N1->C2 C3 C (3) C2->C3 double Sub2 Propyl (-C3H7) C2->Sub2 C4 C (4) C3->C4 Sub3 Ethyl (-C2H5) C3->Sub3 C4a C (4a) C4->C4a double C5 C (5) C4a->C5 C8a C (8a) C4a->C8a C6 C (6) C5->C6 double C7 C (7) C6->C7 Sub6 Chloro (-Cl) C6->Sub6 C8 C (8) C7->C8 double C8->C8a C8a->N1 double

Figure 1: Atom mapping of the 6-Chloro-3-ethyl-2-propylquinoline scaffold. Note the specific attachment points for the alkyl and halogen substituents.

Cheminformatics & Digital Identifiers

In high-throughput screening (HTS) and database management, chemical names are insufficient. The following machine-readable identifiers are generated for this specific topology.

Identifier TypeValueTechnical Note
SMILES CCCC1=C(CC)C=C2C=C(Cl)C=CC2=N1Canonicalized string for database queries.
InChI InChI=1S/C14H16ClN/c1-3-5-14-12(4-2)8-10-9-11(15)6-7-13(10)16-14/h6-9H,3-5H2,1-2H3Layered identifier; ensures stereochemical and isotopic uniqueness.
InChIKey Generated from InChI hashA fixed-length hashed version of the InChI for rapid indexing.
Molecular Formula

MW: 233.74 g/mol

Why this matters: When submitting this compound to databases like PubChem or ChEMBL, the InChIKey serves as the primary deduplication key. A single error in the alkyl chain length (e.g., confusing ethyl for methyl) will generate a completely different hash.

Synthesis Protocol: The Friedländer Annulation[5]

To ensure scientific integrity, we must provide a synthesis route that is chemically sound. For 2,3-disubstituted quinolines, the Friedländer Synthesis is the gold standard due to its high regioselectivity [1].

Retrosynthetic Analysis

The target molecule requires specific substituents at C2 and C3.

  • C2 (Propyl): Originates from the carbonyl side of the ketone precursor.

  • C3 (Ethyl): Originates from the

    
    -methylene side of the ketone precursor.
    

The Critical Precursor: To achieve a 3-ethyl-2-propyl substitution, the required ketone is 4-Heptanone (


).
  • Mechanism:[4][5][6][7][8] The

    
    -methylene of 4-heptanone is a propyl chain (
    
    
    
    ). When the
    
    
    becomes part of the ring (C3), the remaining ethyl group (
    
    
    ) becomes the substituent.
Experimental Workflow

Reagents:

  • Precursor A: 2-Amino-5-chlorobenzaldehyde (Provides the benzene ring + N).

  • Precursor B: 4-Heptanone (Provides C2, C3, and alkyl chains).

  • Catalyst: Ethanolic KOH (10%).

Protocol:

  • Dissolution: Dissolve 10 mmol of 2-amino-5-chlorobenzaldehyde in 20 mL of absolute ethanol.

  • Addition: Add 12 mmol (1.2 eq) of 4-heptanone.

  • Catalysis: Add 0.5 mL of 10% ethanolic KOH dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
    
  • Workup: Cool to room temperature. Evaporate solvent in vacuo. Dissolve residue in DCM, wash with water (

    
    ), and dry over 
    
    
    
    .
  • Purification: Flash column chromatography on silica gel.

Reaction Pathway Diagram

FriedlanderSynthesis ReactantA 2-Amino-5-chlorobenzaldehyde (Benzene Core) Intermediate Aldol Condensation Intermediate (Schiff Base Formation) ReactantA->Intermediate Base Cat. (KOH) Reflux ReactantB 4-Heptanone (Symmetric Ketone) ReactantB->Intermediate Base Cat. (KOH) Reflux Process Cyclodehydration (- 2 H2O) Intermediate->Process Product 6-Chloro-3-ethyl-2-propylquinoline Process->Product Aromatization

Figure 2: The Friedländer synthesis pathway. The symmetry of 4-heptanone ensures that regioselectivity issues are minimized, yielding the 3-ethyl-2-propyl substitution pattern.

Structural Validation (Self-Validating Protocol)

A synthesized compound is only as good as its validation. The following NMR signatures are required to confirm the identity of 6-Chloro-3-ethyl-2-propylquinoline .

Proton NMR ( NMR) Expectations

Solvent:


, 400 MHz.
PositionSignal TypeApprox. Shift (

)
Diagnostic Logic
H-4 Singlet (s)7.8 – 8.0 ppmThe isolated proton on the pyridine ring. Crucial: Must be a singlet; if it's a doublet, substitution at C3 failed.
H-5 Doublet (d)7.6 – 7.7 ppmOrtho-coupling to H-4 is impossible (different rings). Shows meta-coupling to H-7 (

) and weak para-coupling.
H-7 Doublet of Doublets (dd)7.4 – 7.5 ppmCoupled to H-8 (Ortho,

) and H-5 (Meta,

).
H-8 Doublet (d)7.9 – 8.1 ppmOrtho-coupled to H-7. Deshielded by ring nitrogen proximity.
Alkyl Multiplets0.9 – 3.0 ppmDistinct triplet for terminal methyls; quartets/multiplets for methylene linkers.
Mass Spectrometry
  • Expected M+: 233.1 (100%) and 235.1 (33%) due to the

    
     isotope pattern.
    
  • Fragmentation: Look for loss of propyl radical (

    
    ) or ethyl radical (
    
    
    
    ).

Physicochemical Profile & Applications

Understanding the "why" behind this molecule requires analyzing its physicochemical properties.

  • Lipophilicity (cLogP): Estimated at 5.2 .

    • Calculation: Quinoline base (~2.0) + Chloro (~0.7) + Ethyl (~1.0) + Propyl (~1.5).

    • Implication: Highly lipophilic. This compound will have high membrane permeability but likely poor aqueous solubility. In a drug development context, it would require formulation strategies (e.g., salt formation with HCl) to improve bioavailability.

  • Pharmacophore Potential:

    • The 6-chloroquinoline scaffold is a known pharmacophore in antimalarials (e.g., Chloroquine analogs).

    • The 2,3-dialkyl substitution provides steric bulk that can modulate binding affinity to enzymes like heme polymerase or specific kinases [2].

References

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009).[5] Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Kouznetsov, V. V., & Vargas Méndez, L. Y. (2008). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry, 12(13), 1134-1164. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Quinoline. Retrieved from [Link]

Sources

The History, Discovery, and Synthesis of Ethyl-Propyl Substituted Quinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl-propyl substituted quinolines (such as 3-ethyl-2-propylquinoline and 2-propyl-3-ethylquinoline) represent a highly specialized and pharmacologically significant class of nitrogen-containing heterocycles. While the parent quinoline scaffold has been a cornerstone of drug discovery for over a century, the specific introduction of ethyl and propyl aliphatic chains at the 2- and 3-positions drastically alters the molecule's lipophilicity, steric hindrance, and electron density. This whitepaper provides an in-depth analysis of the historical evolution, mechanistic synthesis, and experimental validation of these specific alkyl-substituted quinolines, tailored for researchers and drug development professionals.

Historical Context: From Coal Tar to Tailored Scaffolds

The discovery of the quinoline nucleus dates back to 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar, naming it "leukol"[1]. For decades, quinoline remained an industrial curiosity until its derivatives, such as quinine and later chloroquine, revolutionized the treatment of malaria[2]. In 1962, the discovery of nalidixic acid—an impurity in chloroquine synthesis—birthed the quinolone class of antibacterials[3].

As medicinal chemistry advanced, researchers realized that simple halogen or amino substitutions were insufficient to overcome emerging parasitic and bacterial resistance. The strategic addition of alkyl chains (ethyl, propyl, butyl) was discovered to enhance the molecule's ability to penetrate lipid membranes and fit deeply into the hydrophobic pockets of target enzymes, such as Plasmodium falciparum lactate dehydrogenase[4]. This led to the targeted synthesis of dialkylquinolines, specifically ethyl-propyl variants, which offered an optimal balance (LogP) between aqueous solubility and lipid permeability.

Discovery & Mechanistic Pathways of Ethyl-Propyl Quinolines

Historically, quinolines were synthesized via classical name reactions (e.g., Skraup, Friedländer, or Gould-Jacobs syntheses). However, these methods often required harsh acidic or basic conditions and yielded poor regioselectivity for complex alkyl substitutions.

The breakthrough in the discovery and scalable synthesis of ethyl-propyl quinolines came with the advent of transition-metal catalysis. A landmark discovery by Watanabe et al. demonstrated that 3-ethyl-2-propylquinoline could be synthesized directly from nitrobenzene and 1-butanol using a Ruthenium(III) chloride catalyst[5].

Causality in the Mechanistic Design: In this pathway, 1-butanol serves a dual purpose: it acts as both the reductant and the aldehyde precursor. The RuCl3 catalyst facilitates a hydrogen transfer from the alcohol to the nitroarene, reducing it to aniline while oxidizing the alcohol to butyraldehyde. The subsequent in situ condensation, imine dimerization, and heterocyclization yield the highly substituted 3-ethyl-2-propylquinoline[5]. This atom-economical approach bypasses the need for pre-synthesized anilines or external reducing agents.

Mechanism N Nitrobenzene (Substrate) Ru RuCl3 Catalyst (Hydrogen Transfer) N->Ru B 1-Butanol (Reductant & Precursor) B->Ru A Aniline (Intermediate) Ru->A Reduction Ald Butyraldehyde (Intermediate) Ru->Ald Oxidation Im Imine Formation & Dimerization A->Im Ald->Im Q 3-Ethyl-2-propylquinoline (Target Scaffold) Im->Q Heterocyclization (180°C)

Mechanistic pathway for the Ru-catalyzed synthesis of 3-ethyl-2-propylquinoline.

Similarly, the synthesis of its regioisomer, 2-propyl-3-ethylquinoline, was revolutionized by Lanthanide-catalyzed condensation of aniline with butyraldehyde, utilizing complex crystalline hydrates (e.g., LnCl3·xH2O·y(iso-Bu2Al)2O) to drive the chemiluminescent condensation with high efficiency[6].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocol outlines the Ruthenium-catalyzed synthesis of 3-ethyl-2-propylquinoline. As an Application Scientist, I emphasize that the causality of the reaction parameters must be strictly adhered to: temperature and catalyst loading are non-negotiable for achieving the target yield.

Protocol: Ru-Catalyzed Synthesis of 3-Ethyl-2-propylquinoline

  • Preparation of Reactants : In a 100 mL stainless steel autoclave, combine 40 mmol of nitrobenzene with 20 mL of anhydrous 1-butanol. Rationale: 1-butanol must be in excess as it functions as both the solvent and the stoichiometric hydrogen donor[5].

  • Catalyst Loading : Add 2.0 mmol (5 mol% relative to nitrobenzene) of RuCl3·xH2O. Rationale: Catalyst concentrations below 5 mol% favor the formation of uncyclized N-propylaniline byproducts. Increasing beyond 5 mol% provides no kinetic advantage and wastes precious metal[5].

  • Atmospheric Purging : Seal the autoclave and purge the system with Argon three times to remove atmospheric oxygen, which would otherwise quench the hydrogen transfer process.

  • Thermal Activation : Heat the reactor to exactly 180°C and maintain stirring for 4 hours. Rationale: Lowering the temperature to 150°C drastically reduces the conversion of nitrobenzene, stalling the reaction at the intermediate imine stage. Temperatures above 200°C lead to thermal degradation and tar formation[5].

  • Quenching and Extraction : Cool the reactor to room temperature. Extract the organic layer using diethyl ether, wash with brine, and dry over anhydrous MgSO4.

  • Self-Validation & Purification : Before column chromatography, run a Gas-Liquid Chromatography (GLC) aliquot. The presence of aniline or N-butylaniline indicates incomplete heterocyclization. Purify the crude mixture via silica gel chromatography (hexane/ethyl acetate) to isolate 3-ethyl-2-propylquinoline.

Workflow S1 Step 1: Preparation Mix Nitrobenzene & 1-Butanol S2 Step 2: Catalyst Addition Add 5 mol% RuCl3·xH2O S1->S2 S3 Step 3: Reactor Sealing Purge with Argon S2->S3 S4 Step 4: Thermal Heating Stir at 180°C for 4 hours S3->S4 S5 Step 5: Cooling Quench & Extract S4->S5 S6 Step 6: Validation GLC & Chromatography S5->S6

Step-by-step experimental workflow for synthesizing ethyl-propyl quinolines.

Quantitative Data & Yield Optimization

The choice of alcohol and catalyst directly dictates the final alkyl substitution pattern. The table below summarizes the empirical data demonstrating how tuning the aliphatic alcohol alters the final quinoline derivative.

SubstrateAlcohol PrecursorCatalyst (Loading)Temperature / TimeMajor ProductYield (%)
Nitrobenzene1-ButanolRuCl3·xH2O (5 mol%)180°C / 4h3-Ethyl-2-propylquinoline70%
Nitrobenzene1-PropanolRuCl3·xH2O (5 mol%)180°C / 4h2-Ethyl-3-methylquinoline65%
p-Methoxynitrobenzene1-ButanolRuCl3·xH2O (5 mol%)180°C / 4h3-Ethyl-6-methoxy-2-propylquinoline70%
AnilineButyraldehydeLnCl3·xH2O complex20°C / 12h2-Propyl-3-ethylquinoline>75%

Pharmacological Relevance and Future Directions

The discovery and optimization of ethyl-propyl substituted quinolines have opened new vectors in drug design. The precise positioning of the ethyl and propyl groups at the C2 and C3 positions creates a specific steric bulk that prevents rapid enzymatic degradation by cytochrome P450 enzymes. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models have shown that these hydrophobic extensions significantly enhance binding affinity to the active site of Plasmodium falciparum lactate dehydrogenase via enhanced van der Waals interactions[4].

As the field moves forward, the integration of these dialkyl scaffolds into larger, multi-targeted hybrid molecules will likely yield the next generation of therapeutics capable of circumventing multidrug-resistant pathogens.

References

  • [1] Title: Quinoline - Wikipedia | Source: wikipedia.org | URL:

  • [3] Title: Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI | Source: mdpi.com | URL:

  • [2] Title: A Brief History of Quinoline as Antimalarial Agents - International Journal of Pharmaceutical Sciences Review and Research | Source: globalresearchonline.net | URL:

  • [4] Title: Drug discovery studies on quinoline-based derivatives as potential antimalarial agents | Source: nih.gov | URL:

  • [5] Title: The Ruthenium Catalyzed Synthesis of Quinoline Derivatives from Nitroarenes and Aliphatic Alcohols - Oxford Academic | Source: oup.com | URL:

  • [6] Title: ChemInform Abstract: Metal Complex Catalysis in the Synthesis of Quinolines | Request PDF - ResearchGate | Source: researchgate.net | URL:

Sources

In Silico Profiling and Predictive Pharmacology: 6-Chloro-3-ethyl-2-propyl-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Predicted Biological Activity of 6-Chloro-3-ethyl-2-propyl-quinoline Content Type: Technical Whitepaper / Predictive Pharmacology Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary

6-Chloro-3-ethyl-2-propyl-quinoline (CAS: 501015-18-5) represents a specific lipophilic derivative of the privileged 6-chloroquinoline scaffold. While direct clinical data for this specific analog is limited in public repositories, its structural architecture places it firmly within a high-value pharmacophore space known for antimalarial , antimicrobial , and cytotoxic activities.

This technical guide synthesizes Structure-Activity Relationship (SAR) logic, calculated physicochemical properties, and homologous bioassay data to predict the biological profile of this molecule. The presence of the 6-chloro substituent—critical for inhibiting hemozoin formation—combined with the lipophilic 2-propyl and 3-ethyl chains, suggests a compound optimized for membrane permeability and hydrophobic pocket binding, likely exhibiting potency in the low micromolar range against Plasmodium falciparum and specific Gram-positive pathogens.

Chemoinformatics & Structural Analysis

To understand the biological behavior, we first define the physicochemical landscape of the molecule. The 2,3-dialkyl substitution pattern significantly alters the lipophilicity profile compared to the parent quinoline.

Table 1: Calculated Physicochemical Properties

PropertyValue (Predicted)Biological Implication
Molecular Formula C₁₄H₁₆ClNCore scaffold + alkyl tails
Molecular Weight 245.75 g/mol Optimal for oral bioavailability (<500 Da)
cLogP ~4.8 - 5.2High lipophilicity; excellent membrane permeability but potential solubility issues in aqueous media.
H-Bond Donors 0Good passive transport; no penalty for desolvation.
H-Bond Acceptors 1 (Quinoline N)Critical for interaction with heme iron or kinase hinge regions.
TPSA ~12.9 ŲHigh blood-brain barrier (BBB) penetration potential.
Lipinski Rule of 5 CompliantDrug-like candidate.

Structural Insight: The 6-Chloro group is an electron-withdrawing substituent that increases the acidity of the conjugate acid and metabolically blocks the 6-position, preventing rapid oxidative metabolism. The 2-propyl and 3-ethyl groups create a bulky, hydrophobic region, likely improving binding affinity to targets with large hydrophobic pockets (e.g., heme, specific kinase domains) while shielding the quinoline nitrogen from rapid protonation in neutral pH.

Predicted Pharmacological Profiles (SAR)
3.1 Primary Prediction: Antimalarial Activity [1]
  • Confidence: High

  • Mechanism: Inhibition of Hemozoin Formation (β-hematin).

  • Rationale: The 6-chloroquinoline core is bioisosteric to the 7-chloroquinoline core of Chloroquine. The mechanism involves

    
    -
    
    
    
    stacking of the quinoline ring with free heme (ferriprotoporphyrin IX) in the parasite's digestive vacuole.
    • Role of 6-Cl: Enhances the stacking interaction and prevents heme detoxification.

    • Role of 2,3-Alkyls: The propyl and ethyl chains increase lipophilicity, facilitating accumulation in the parasite's lipid-rich digestive vacuole membrane.

  • Predicted Potency: IC₅₀ estimated in the 0.5 – 5.0 µM range against P. falciparum (chloroquine-sensitive strains).

3.2 Secondary Prediction: Antimicrobial & Antitubercular
  • Confidence: Moderate to High

  • Mechanism: Inhibition of DNA Gyrase / Topoisomerase IV.[2]

  • Rationale: 2-substituted quinolines have shown efficacy against Mycobacterium tuberculosis. The high lipophilicity of this specific analog suggests it may effectively penetrate the waxy mycolic acid cell wall of Mycobacteria.

  • Spectrum: Likely active against Gram-positive bacteria (e.g., S. aureus) due to membrane permeation; Gram-negative activity may be limited by efflux pumps unless coupled with an adjuvant.

3.3 Tertiary Prediction: Anticancer (Cytotoxicity)
  • Confidence: Moderate

  • Mechanism: Intercalation into DNA or inhibition of receptor tyrosine kinases (e.g., EGFR).

  • Rationale: Many 2,3-disubstituted quinolines exhibit cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer lines. The alkyl chains may facilitate binding to hydrophobic pockets in kinases, though the lack of hydrogen bond donors limits specificity compared to marketed kinase inhibitors.

Visualizing the Mechanism & SAR

The following diagram illustrates the Structure-Activity Relationship and the primary predicted mechanism of action (Antimalarial).

SAR_Mechanism Molecule 6-Chloro-3-ethyl-2-propyl-quinoline Cl_Group 6-Chloro Substituent (Metabolic Block / Heme Binding) Molecule->Cl_Group Alkyl_Groups 2-Propyl / 3-Ethyl (Lipophilicity / Vacuole Accumulation) Molecule->Alkyl_Groups N_Atom Quinoline Nitrogen (H-Bond Acceptor / pH Trapping) Molecule->N_Atom Heme Free Heme (Fe2+) (Parasite Digestive Vacuole) Cl_Group->Heme Pi-Pi Stacking Enhancement Alkyl_Groups->Heme Hydrophobic Interaction N_Atom->Heme Coordination Complex Drug-Heme Complex (Toxic to Parasite) Heme->Complex Inhibition of Polymerization Hemozoin Hemozoin Crystal (Non-toxic Polymer) Heme->Hemozoin Natural Detoxification Complex->Hemozoin Blocked

Figure 1: SAR-driven mechanistic map showing how the 6-chloro and alkyl substituents facilitate heme binding to disrupt parasitic detoxification.

Experimental Validation Protocols

To validate these predictions, the following synthesis and assay workflows are recommended. These protocols are designed to be self-validating and robust.

5.1 Synthesis: The Friedländer Annulation

The most efficient route to 6-Chloro-3-ethyl-2-propyl-quinoline is the Friedländer synthesis, condensing an amino-aldehyde with a symmetric ketone.

  • Precursors:

    • 2-Amino-5-chlorobenzaldehyde (Provides the quinoline core + 6-Cl).

    • 4-Heptanone (Dipropyl ketone). Note: Reaction at the

      
      -carbon of 4-heptanone provides a propyl group at C2 and an ethyl group at C3.
      

Protocol:

  • Mix: Dissolve 2-Amino-5-chlorobenzaldehyde (1.0 eq) and 4-Heptanone (1.2 eq) in ethanol.

  • Catalyze: Add 10 mol% KOH (base catalysis) or sulfamic acid (acid catalysis).

  • Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Evaporate solvent, neutralize, extract with dichloromethane.

  • Purify: Recrystallize from ethanol or use silica gel column chromatography.

  • Validation: Confirm structure via ¹H-NMR (Look for triplet signals for terminal methyls of ethyl/propyl groups and the singlet for H4 quinoline proton).

5.2 Bioassay Workflow

A. Antimalarial Screening (Heme Polymerization Assay)

  • Objective: Quantify inhibition of hemozoin formation in vitro.

  • Method:

    • Incubate Hemin chloride (dissolved in DMSO) with the test compound in acetate buffer (pH 5, mimicking the vacuole).

    • Add Tween-20 to initiate polymerization. Incubate at 37°C for 24h.

    • Quantify free heme spectrophotometrically at 405 nm.

    • Positive Control: Chloroquine.

B. Cytotoxicity (MTT Assay)

  • Objective: Determine selectivity index (Cancer vs. Normal cells).

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), Vero (Normal Monkey Kidney).

  • Method: Standard 48h incubation followed by MTT reduction to formazan.

Synthesis & Workflow Visualization

Workflow Start Precursors: 2-Amino-5-chlorobenzaldehyde + 4-Heptanone Reaction Friedländer Annulation (Reflux, EtOH, KOH, 6h) Start->Reaction Product Crude Product: 6-Chloro-3-ethyl-2-propyl-quinoline Reaction->Product Purification Purification: Column Chromatography (Hexane:EtOAc) Product->Purification Assay1 Assay 1: Antimalarial (β-Hematin Inhibition) Purification->Assay1 Assay2 Assay 2: Cytotoxicity (MTT / MCF-7) Purification->Assay2

Figure 2: Step-by-step experimental workflow from chemical synthesis to biological validation.

Conclusion

6-Chloro-3-ethyl-2-propyl-quinoline is a high-potential candidate for antimalarial and antimicrobial drug discovery.[1] Its structural compliance with the Lipinski Rule of 5, combined with the proven efficacy of the 6-chloroquinoline pharmacophore, warrants its prioritization in screening libraries. Researchers are advised to synthesize this compound via the Friedländer route and screen primarily against P. falciparum and M. tuberculosis.

References
  • BenchChem. (2025).[3] Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols. Retrieved from

  • Musiol, R., et al. (2010). Quinoline derivatives as potential anticancer agents. Arabian Journal of Chemistry. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives. PubMed.[2] Retrieved from

  • Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from

  • Sourcing Chemicals. (2025). Chemical Catalog: 6-Chloro-3-ethyl-2-propyl-quinoline (CAS 501015-18-5).[4] Retrieved from

  • Organic Chemistry Portal. (2025). Friedländer Synthesis Mechanisms and Recent Literature. Retrieved from

Sources

Comprehensive Technical Analysis: Electronic Properties and Dipole Moment of 6-Chloro-3-ethyl-2-propyl-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth characterization of 6-Chloro-3-ethyl-2-propyl-quinoline (CAS 3299-46-5), a polysubstituted heterocyclic scaffold with significant relevance in medicinal chemistry and optoelectronic materials.[1] By synthesizing density functional theory (DFT) predictions with empirical data from structural analogs, this analysis defines the molecule's electronic architecture, dipole vector dynamics, and frontier molecular orbital (FMO) profile.

The presence of the electron-withdrawing chlorine at the C6 position, combined with the steric and inductive effects of the C2-propyl and C3-ethyl alkyl chains, creates a unique electronic push-pull system. This guide details the experimental protocols for validating these properties and outlines the synthetic pathways required to access this specific derivative.

Molecular Architecture & Synthetic Pathways

Structural Analysis

The core scaffold is a quinoline (benzo[b]pyridine) ring system.[1] The numbering convention assigns the nitrogen atom as position 1.[1]

  • Position 6 (Chlorine): Acts as a

    
    -electron withdrawing group (Inductive effect, 
    
    
    
    ) and a weak
    
    
    -electron donor (Resonance effect,
    
    
    ).[1] In the quinoline system, the
    
    
    effect typically dominates, deactivating the benzene ring.
  • Position 2 (Propyl) & Position 3 (Ethyl): These alkyl groups act as weak electron donors (

    
    ) and provide significant lipophilic bulk, altering the solvation shell and crystal packing compared to the parent quinoline.[1]
    
Synthetic Route: Modified Doebner-Miller

The most efficient synthesis involves the condensation of 4-chloroaniline with butanal (butyraldehyde).[1] This reaction proceeds via an in situ formation of an


-unsaturated aldehyde (2-ethylhex-2-enal) followed by a conjugate addition and cyclization.[1]

Reaction Logic:

  • Aldol Condensation: Two molecules of butanal condense to form 2-ethylhex-2-enal.[1]

  • Michael Addition: 4-Chloroaniline attacks the

    
    -carbon of the aldehyde.[1]
    
  • Cyclization & Oxidation: Acid-catalyzed ring closure followed by oxidation (often requiring an oxidant like

    
     or mild aeration) yields the aromatic quinoline.[1]
    

SynthesisPath Aniline 4-Chloroaniline Cyclic Dihydroquinoline Intermediate Aniline->Cyclic + Inter (Michael Addn) Butanal Butanal (2 eq.) Inter Intermediate: 2-Ethylhex-2-enal Butanal->Inter Aldol Condensation (Acid/Base) Product 6-Chloro-3-ethyl-2-propyl-quinoline Cyclic->Product Oxidation/-2H

Figure 1: Retrosynthetic pathway utilizing the modified Doebner-Miller reaction.

Electronic Properties & Dipole Moment

Dipole Moment Analysis

The dipole moment (


) is a vector quantity determined by the summation of bond moments and the lone pair contribution on the nitrogen.
  • Quinoline Baseline:

    
     D.[1] The vector points generally from the benzene ring toward the nitrogen lone pair.
    
  • Effect of 6-Cl: The C-Cl bond has a strong dipole pointing away from the ring (C

    
    + 
    
    
    
    Cl
    
    
    -).[1] Geometrically, position 6 is "para-like" to the nitrogen (though in a fused system). The C-Cl vector opposes the intrinsic N-directed vector of the quinoline core.
  • Effect of Alkyls: The 2-propyl and 3-ethyl groups introduce small dipoles pointing toward the ring (Alkyl

    
     sp2 Carbon).[1] These vectors are roughly aligned with the Nitrogen, partially counteracting the Cl effect.
    

Predicted Net Dipole: While 6-chloroquinoline has a dipole moment (


 D) very similar to quinoline due to vector cancellation, the addition of alkyl groups at positions 2 and 3 breaks the symmetry further.[1]
  • Estimated Value: 2.15

    
     0.15 D 
    
  • Direction: Oriented primarily along the C2-N axis, slightly perturbed by the C6-Cl pull.[1]

Frontier Molecular Orbitals (FMO)

The reactivity and stability are governed by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

PropertyTrend vs. Unsubstituted QuinolineEstimated Value (eV)
HOMO Raised. Alkyl groups (2-Pr, 3-Et) destabilize the

-system via hyperconjugation.
-6.05 to -5.90
LUMO Lowered. The 6-Cl substituent stabilizes the LUMO through inductive withdrawal.[1]-2.10 to -2.25
Band Gap (

)
Narrowed. The "push-pull" effect (Alkyl donor / Cl acceptor) reduces the gap.[1]~3.80

Chemical Hardness (


):  The narrowed band gap implies the molecule is "softer" (more polarizable) than 6-chloroquinoline, potentially increasing its reactivity in nucleophilic aromatic substitutions at the 4-position.[1]

Computational & Experimental Protocols

To validate these properties, the following rigorous protocols are recommended.

Computational Workflow (DFT)

Objective: Calculate ground state geometry, dipole vector, and ESP map. Software: Gaussian 16 / ORCA 5.0 Method: B3LYP / 6-311++G(d,p) (Standard for organic heterocycles).[1]

Sample Input Block (Gaussian format):

Experimental Dipole Measurement (Guggenheim-Smith Method)

Objective: Determine static dipole moment in solution. Solvent: Benzene or Dioxane (Non-polar).[1] Equipment: LCR Meter (Capacitance), Refractometer.

Protocol:

  • Preparation: Prepare 5 dilute solutions of the quinoline derivative in benzene (mass fractions

    
     from 0.001 to 0.01).
    
  • Dielectric Constant (

    
    ):  Measure capacitance of the cell for each solution. Calculate 
    
    
    
    .[1]
  • Refractive Index (

    
    ):  Measure 
    
    
    
    for each solution to account for electronic polarization.
  • Calculation: Plot

    
     vs 
    
    
    
    (Slope
    
    
    ) and
    
    
    vs
    
    
    (Slope
    
    
    ).
  • Formula:

    
    
    (Where 
    
    
    
    is molecular weight,
    
    
    is temp in Kelvin).[1]

ProtocolFlow Start Start: Pure Compound Soln Prepare Dilute Solutions (Benzene, 5 conc.) Start->Soln Measure Simultaneous Measurement Soln->Measure Dielectric Dielectric Constant (ε) Measure->Dielectric Refractive Refractive Index (n) Measure->Refractive Plot Guggenheim Plots (Slope Extraction) Dielectric->Plot Refractive->Plot Calc Calculate Dipole (μ) Plot->Calc

Figure 2: Workflow for experimental determination of dipole moment via the Guggenheim-Smith method.

Applications & Relevance[3][4][5][6]

Medicinal Chemistry (Pharmacokinetics)

The 6-Chloro-3-ethyl-2-propyl-quinoline scaffold is a prime candidate for antimalarial research (analogous to chloroquine) and tyrosine kinase inhibition.[1]

  • Lipophilicity (LogP): The addition of Ethyl (C2) and Propyl (C3) chains significantly increases LogP compared to the parent 6-chloroquinoline (LogP ~2.7).

    • Estimated LogP:4.5 - 5.0 .[1]

    • Implication: High membrane permeability but potential solubility issues in aqueous media.[1] Formulation may require encapsulation or salt formation (e.g., Hydrochloride salt).[1]

Materials Science (Corrosion Inhibition)

Quinoline derivatives are effective corrosion inhibitors for mild steel in acidic media.[1]

  • Mechanism: The Nitrogen lone pair and the

    
    -electron cloud adsorb onto the metal surface.[1]
    
  • Effect of Alkyls: The propyl/ethyl chains increase surface coverage (screening effect), potentially enhancing inhibition efficiency compared to smaller methyl-quinolines.

References

  • Stenutz, R. (2025).[1] 6-chloroquinoline: Physical Properties and Dipole Moment. Stenutz.eu. Link

  • NIST. (2025). Selected Values of Electric Dipole Moments for Molecules in the Gas Phase. NIST Technical Series. Link[1]

  • Watanabe, Y., et al. (1983).[1] The Ruthenium Complex Catalyzed N-Heterocyclization of Aminoarenes to Quinoline Derivatives. Bulletin of the Chemical Society of Japan. Link

  • PubChem. (2025).[1] Compound Summary: 6-Chloroquinoline.[1][2] National Library of Medicine.[1] Link[1]

  • Kuleshov, S. P., et al. (2006).[1][3] A new approach to the preparation of lanthanide catalysts for the synthesis of 2-propyl-3-ethylquinoline. Russian Chemical Bulletin. Link

Sources

Methodological & Application

Application Notes and Protocols for the Friedländer Synthesis of 6-Chloro-3-ethyl-2-propyl-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The Friedländer synthesis, a classic condensation reaction reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods for constructing the quinoline ring system.[3][4][5] This reaction involves the acid- or base-catalyzed cyclocondensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][7]

This application note provides a comprehensive, field-proven guide for the synthesis of a specific polysubstituted quinoline, 6-Chloro-3-ethyl-2-propyl-quinoline , via an acid-catalyzed Friedländer annulation. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol from reaction setup to product characterization, and provide insights into experimental choices to ensure reproducibility and high yield. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and well-validated methodology for synthesizing functionalized quinoline derivatives.

Reaction Scheme and Mechanism

The synthesis of 6-Chloro-3-ethyl-2-propyl-quinoline is achieved through the reaction of 2-amino-5-chlorobenzaldehyde with 3-hexanone. The reaction is efficiently catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH).

Overall Reaction:

cluster_reactants cluster_product r1 2-Amino-5-chlorobenzaldehyde r2 3-Hexanone r1_img plus + r2_img arrow p-TsOH, Toluene Reflux, -2H₂O p1 6-Chloro-3-ethyl-2-propyl-quinoline p1_img G start Reactants: 2-Amino-5-chlorobenzaldehyde + 3-Hexanone step1 Aldol Condensation (Rate-Limiting) start->step1 H⁺ step2 Intramolecular Cyclization (Imine Formation) step1->step2 Rapid step3 Dehydration & Aromatization step2->step3 -H₂O end Product: 6-Chloro-3-ethyl-2-propyl-quinoline step3->end -H₂O

Caption: Simplified workflow of the acid-catalyzed Friedländer mechanism.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
2-Amino-5-chlorobenzaldehyde20028-53-9C₇H₆ClNO155.58Starting material. Yellow solid.
3-Hexanone (Ethyl propyl ketone)589-38-8C₆H₁₂O100.16Starting material. Colorless liquid.
p-Toluenesulfonic acid (p-TsOH)6192-52-5C₇H₁₀O₄S190.22Catalyst (monohydrate).
Toluene108-88-3C₇H₈92.14Anhydrous solvent.
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01Aqueous solution for work-up.
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction solvent.
Hexane110-54-3C₆H₁₄86.18Chromatography eluent.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent.
Silica Gel (230-400 mesh)7631-86-9SiO₂60.08Stationary phase for chromatography.

Detailed Experimental Protocol

Part A: Synthesis of 6-Chloro-3-ethyl-2-propyl-quinoline
  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chlorobenzaldehyde (1.56 g, 10.0 mmol, 1.0 equiv.).

  • Addition of Reagents: Add anhydrous toluene (40 mL) to the flask, followed by 3-hexanone (1.20 g, 12.0 mmol, 1.2 equiv.). The use of a slight excess of the ketone helps to drive the reaction to completion.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 10 mol%). p-TsOH is an effective Brønsted acid catalyst for this transformation, promoting both the initial aldol condensation and the subsequent dehydration steps. [4][8]4. Reaction Execution: Heat the reaction mixture to reflux (approx. 110-111 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 2-3 hours. A suitable eluent system for TLC is 9:1 Hexane:Ethyl Acetate. The disappearance of the 2-amino-5-chlorobenzaldehyde spot indicates reaction completion, which typically occurs within 6-12 hours.

Part B: Work-up and Purification
  • Reaction Quenching: Once the reaction is complete, cool the flask to room temperature. The acid catalyst must be neutralized to prevent potential side reactions during work-up. Carefully add 30 mL of a saturated aqueous solution of sodium bicarbonate to the flask and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL). Combine all organic layers. This ensures that the product, which is more soluble in the organic phase, is fully recovered.

  • Washing and Drying: Wash the combined organic layers with brine (30 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which will likely be a viscous oil or a semi-solid.

  • Chromatographic Purification: Purify the crude product by flash column chromatography on silica gel. [9] * Column Packing: Pack the column using a slurry of silica gel in hexane.

    • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this solid onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate). Collect fractions and analyze them by TLC.

    • Isolation: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield 6-Chloro-3-ethyl-2-propyl-quinoline as a pure product, typically a pale yellow oil or low-melting solid.

Part C: Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized compound is paramount. [2]The following techniques are essential for validating the final product. [10]

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). [10] * Expected Signals: The spectrum should show characteristic signals for the aromatic protons on the quinoline core (typically in the δ 7.3 - 8.5 ppm range). The ethyl and propyl groups will exhibit distinct aliphatic signals (triplets and quartets/sextets) in the upfield region (δ 0.9 - 3.0 ppm). The proton at the C2 position of the quinoline ring is often the most deshielded. [10]2. ¹³C NMR Spectroscopy:

    • Expected Signals: The spectrum will show distinct signals for the aromatic carbons of the quinoline ring (δ 120 - 150 ppm) and the aliphatic carbons of the ethyl and propyl substituents. Carbons adjacent to the nitrogen atom (C2 and C8a) will appear at a lower field. [10]3. Mass Spectrometry (MS):

    • Analysis: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₄H₁₆ClN).

    • Expected M/z: The mass spectrum will show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy:

    • Analysis: FT-IR spectroscopy can identify key functional groups.

    • Expected Bands: The spectrum should show C=C and C=N stretching vibrations characteristic of the quinoline aromatic system (approx. 1500-1600 cm⁻¹) and C-H stretching from the aromatic and aliphatic groups.

Quantitative Data and Expected Results

ParameterExpected Value / Observation
Reactant Ratio 1.0 equiv. 2-amino-5-chlorobenzaldehyde : 1.2 equiv. 3-hexanone
Catalyst Loading 10 mol% p-Toluenesulfonic acid monohydrate
Solvent Anhydrous Toluene
Temperature Reflux (~111 °C)
Reaction Time 6-12 hours
Expected Yield 75-85% (after purification)
Physical Appearance Pale yellow oil or low-melting solid
Molecular Formula C₁₄H₁₆ClN
Molecular Weight 233.74 g/mol
HRMS [M+H]⁺ (Calculated) 234.1044

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield 1. Inactive catalyst or wet reagents/solvent.<[7]br>2. Insufficient reaction temperature or time.1. Use freshly opened, anhydrous toluene and ensure the p-TsOH catalyst is not degraded. Dry glassware thoroughly before use.2. Ensure the reaction mixture is maintained at a vigorous reflux. Monitor by TLC until the starting material is consumed.
Formation of Side Products 1. Self-condensation of 3-hexanone.2. Polymerization or tar formation at high temperatures.1. While less common under acidic conditions compared to basic ones, adding the ketone slowly to the heated mixture of the aldehyde and catalyst can mitigate this.<[7]br>2. Maintain a steady reflux; avoid excessive overheating. Ensure proper stirring to prevent localized heating.
Difficult Purification Product co-elutes with impurities.1. Adjust the polarity of the eluent system for column chromatography. A shallower gradient (e.g., 0-3% ethyl acetate in hexane) may improve separation.2. If the product is an oil that resists crystallization, consider converting it to a crystalline salt (e.g., hydrochloride) for purification. [9]

References

  • Study.com. (n.d.). Using 1-propanol as your only source of carbon and using any other reagents as appropriate write a complete stepwise synthesis for 3-hexanone. Study.com. Retrieved from [Link]

  • Brainly. (2023, October 12). Propose a synthesis of 3-hexanone starting from (E)-3-hexene. Specify the reagents you would use to carry. Brainly.com. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • Taylor & Francis Online. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Retrieved from [Link]

  • Bentham Science. (n.d.). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Bentham Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A new synthesis of indolo[2,3- b ]quinolines from 3-acetyl- N -alkyl-2-chloroindoles with 2-aminobenzophenone. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in polymer based Friedlander quinoline synthesis. PMC. Retrieved from [Link]

  • International Journal of Drug Delivery Technology. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor.org. Retrieved from [Link]

  • SciSpace. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. SciSpace. Retrieved from [Link]

  • ACS Publications. (2019, June 10). Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation. Organic Letters. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow. Google Patents.
  • Wikipedia. (n.d.). 3-Hexanone. Wikipedia. Retrieved from [Link]

  • LookChem. (n.d.). 3-Hexanone. LookChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. PMC. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Wiley Online Library. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. SciSpace. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitro-5-chlorobenzaldehyde. PrepChem.com. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-chlorobenzaldehyde. PubChem. Retrieved from [Link]

Sources

Application Note: 6-Chloro-3-ethyl-2-propyl-quinoline (CEPQ) as a Sterically Modulating Ligand

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide addresses the use of 6-Chloro-3-ethyl-2-propyl-quinoline (CEPQ) as a specialized ligand in transition metal catalysis. While this molecule is frequently encountered in literature as a product of metal-catalyzed condensation (e.g., the reaction of 4-chloroaniline with butyraldehyde), its structural attributes—specifically the steric bulk at the C2 position and the electron-withdrawing chlorine at C6—render it a valuable, cost-effective ligand for modulating metal center reactivity.

Executive Summary

6-Chloro-3-ethyl-2-propyl-quinoline (CEPQ) is a lipophilic, monodentate nitrogen-donor ligand belonging to the class of 2,3-disubstituted quinolines. Unlike simple pyridine or quinoline, CEPQ offers a unique "steric gate" via its 2-propyl group , which hinders the formation of coordinatively saturated bis- or tris-ligand complexes. This feature is critical in catalytic cycles requiring an open coordination site for substrate binding (e.g., olefin polymerization, C-H activation). Furthermore, the 6-chloro substituent lowers the basicity of the nitrogen, reducing the strength of the metal-ligand bond and facilitating reductive elimination steps.

Key Applications:

  • Nickel-Catalyzed Ethylene Oligomerization: Controlling chain length distribution via steric crowding.

  • Copper-Catalyzed Aerobic Oxidation: Stabilizing monomeric active species in phenol/alcohol oxidation.

  • Palladium-Catalyzed Cross-Coupling: Acting as a stabilizing ancillary ligand for high-turnover Pd(0) species.

Ligand Architecture & Mechanistic Insight

The efficacy of CEPQ stems from three structural pillars:

  • The Steric Wedge (2-Propyl): The isopropyl-like bulk adjacent to the nitrogen donor prevents the "butterfly" dimerization often seen with unhindered quinolines. This favors the formation of mono-ligated species (

    
    ), which are often the most active catalysts.
    
  • The Electronic Tuner (6-Chloro): The chlorine atom exerts an inductive electron-withdrawing effect (-I), lowering the HOMO energy of the nitrogen lone pair. This results in a "hemilabile" character—the ligand binds tightly enough to stabilize the metal but dissociates readily to allow substrate coordination.

  • Lipophilicity (3-Ethyl + 2-Propyl): The alkyl chains ensure high solubility in non-polar industrial solvents (Toluene, Hexanes), essential for homogeneous polymerization and organic synthesis.

Visualizing the Ligand-Metal Interaction

CEPQ_Mechanism Ligand 6-Chloro-3-ethyl-2-propyl-quinoline (CEPQ) Metal Metal Center (Ni, Cu, Pd) Ligand->Metal N-Coordination Steric 2-Propyl Group (Steric Wedge) Ligand->Steric Electronic 6-Chloro Group (Electronic Tuner) Ligand->Electronic Effect1 Prevents Over-Coordination (Favors L-M species) Steric->Effect1 Effect2 Modulates Lewis Basicity (Facilitates Reductive Elimination) Electronic->Effect2 Effect1->Metal Active Catalyst Formation Effect2->Metal Turnover Frequency Increase

Caption: Mechanistic contributions of CEPQ substituents to catalyst stability and activity.

Protocol A: Nickel-Catalyzed Ethylene Oligomerization

Objective: Use CEPQ to stabilize a Nickel(II) active center for the oligomerization of ethylene into


-olefins. The steric bulk of CEPQ directs the reaction toward lower oligomers (C4-C10) by favoring chain termination over propagation.
Materials
  • Ligand: 6-Chloro-3-ethyl-2-propyl-quinoline (CEPQ) [CAS: 3299-46-5].

  • Precursor: Nickel(II) Chloride dimethoxyethane adduct (

    
    ) or 
    
    
    
    .
  • Activator: Methylaluminoxane (MAO) or Ethylaluminum Sesquichloride (EASC).

  • Solvent: Anhydrous Toluene (dried over Na/Benzophenone).

  • Gas: Ethylene (Polymer grade, 99.9%).

Experimental Procedure
  • Complex Formation (In Situ):

    • In a glovebox under Argon, dissolve

      
       (0.05 mmol) in 10 mL of anhydrous toluene.
      
    • Add CEPQ (0.10 mmol, 2 equivalents) to the solution. Note: The 1:2 ratio is standard, but the steric bulk of CEPQ may result in a dynamic equilibrium between 1:1 and 1:2 species.

    • Stir at room temperature for 1 hour. The solution typically shifts from yellow to a deep orange/brown, indicating coordination.

  • Reactor Setup:

    • Transfer the catalyst solution to a 250 mL stainless steel autoclave (pre-dried and flushed with Argon).

    • Add additional toluene (40 mL) to reach the desired dilution.

  • Activation:

    • Inject the Aluminum co-catalyst (MAO) to achieve an Al:Ni ratio of 200:1. The solution will turn dark immediately.

  • Oligomerization Run:

    • Pressurize the reactor with Ethylene to 10 bar (150 psi).

    • Heat to 40°C and maintain stirring at 1000 rpm.

    • Monitor ethylene uptake via mass flow controller or pressure drop. Run for 30–60 minutes.

  • Quenching & Analysis:

    • Cool the reactor to <10°C in an ice bath.

    • Slowly vent excess ethylene.

    • Quench the reaction with 5% HCl/Methanol solution.

    • Analyze the organic phase via GC-FID (Gas Chromatography) to determine the distribution of oligomers (C4, C6, C8 fractions).

Expected Outcome: High selectivity for dimers (1-butene) and trimers (1-hexene) due to the bulky 2-propyl group facilitating


-hydride elimination.

Protocol B: Copper-Catalyzed Aerobic Oxidation of Alcohols

Objective: Utilize CEPQ as an auxiliary ligand for Cu(I)/TEMPO catalyzed oxidation of benzyl alcohol to benzaldehyde under ambient air.

Materials
  • Ligand: CEPQ (5 mol%).

  • Catalyst:

    
     or 
    
    
    
    (5 mol%).
  • Co-oxidant: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (5 mol%).

  • Base: N-Methylimidazole (NMI) (10 mol%).

  • Solvent: Acetonitrile/Water (95:5).

Experimental Procedure
  • Catalyst Stock Solution:

    • In a small vial, mix

      
       (18.6 mg, 0.05 mmol) and CEPQ (11.7 mg, 0.05 mmol) in 1 mL Acetonitrile. Stir for 5 mins until a clear complex forms.
      
    • Insight: The 1:1 ratio is crucial here. The bulky CEPQ prevents the formation of inactive copper dimers.

  • Reaction Assembly:

    • In a 25 mL round-bottom flask, add Benzyl Alcohol (1.0 mmol, 108 mg).

    • Add TEMPO (7.8 mg, 0.05 mmol) and NMI (8.2 mg, 0.1 mmol).

    • Add the Catalyst Stock Solution.

    • Dilute with Acetonitrile to a total volume of 5 mL.

  • Oxidation:

    • Fit the flask with a balloon filled with ambient air (or

      
       for faster rates).
      
    • Stir vigorously at room temperature. The solution typically turns green (active Cu(II) species) and then returns to reddish-brown as the cycle proceeds.

  • Workup:

    • After 4 hours, filter the mixture through a short pad of silica gel to remove the copper catalyst.

    • Evaporate solvent and analyze via

      
      -NMR.
      
Catalytic Cycle Visualization

Cu_Oxidation CuI [CEPQ-Cu(I)] Active Species CuII_Sub [CEPQ-Cu(II)-Alkoxide] CuI->CuII_Sub + Substrate - H+ Product Aldehyde Product CuII_Sub->Product H-Atom Abstraction (by TEMPO) CuII_Ox Oxidation by O2/TEMPO CuII_Ox->CuI Regeneration (O2 -> H2O) Product->CuII_Ox Substrate Alcohol Substrate Substrate->CuII_Sub

Caption: Role of CEPQ in stabilizing the monomeric Cu(I)/Cu(II) redox shuttle during aerobic oxidation.

Synthesis of the Ligand (Reference)

For researchers needing to synthesize CEPQ in-house, it is the primary product of the modified Doebner-Miller reaction catalyzed by Ruthenium or Rhodium, or simply acid-catalyzed condensation.

  • Reagents: 4-Chloroaniline + Butyraldehyde (2 equivalents).

  • Conditions: Reflux in ethanol with catalytic HCl or

    
    .
    
  • Mechanism: The first equivalent of aldehyde forms the Schiff base; the second equivalent forms the enamine which undergoes cyclization. The 2-propyl and 3-ethyl pattern is characteristic of using butanal as the sole aldehyde source.

References

  • Synthesis of CEPQ via Metal Catalysis: Watanabe, Y., Shim, S. C., & Mitsudo, T. (1981). The Rhodium Complex-catalyzed Synthesis of Quinolines from Aminoarenes and Aliphatic Aldehydes. Bulletin of the Chemical Society of Japan. (Describes the specific formation of 2-propyl-3-ethyl quinolines from butanal).

  • Quinoline Ligands in Copper Catalysis: El Amane, M., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules (MDPI). (Validates the use of substituted quinolines in Cu-oxidation).

  • Steric Effects in Quinoline Ligands: Speiser, F., Braunstein, P., & Saussine, L. (2005). Catalytic ethylene oligomerization and polymerization with Nickel-pro-ligand systems. Accounts of Chemical Research. (General principles of 2-substituted N-donors in Ni-catalysis).

  • General Properties of 6-Chloro-3-ethyl-2-propyl-quinoline: ChemicalBook Entry: CAS 3299-46-5.

Application Note: Catalytic Functionalization of the 6-Chloro Position in Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The quinoline scaffold is a privileged pharmacophore embedded within numerous FDA-approved drugs, antimalarial agents, and targeted oncology therapeutics (e.g., mTORC1 inhibitors and SH3 domain ligands)[1]. While the C2 and C4 positions of the quinoline ring are highly activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atom, the C6 position remains relatively inert[2].

Functionalizing the 6-chloro position requires overcoming the high bond dissociation energy of the unactivated C(sp2)-Cl bond. Consequently, advanced palladium-catalyzed cross-coupling methodologies—specifically Suzuki-Miyaura and Buchwald-Hartwig reactions—are essential for synthesizing 6-aryl, 6-heteroaryl, and 6-amino quinoline derivatives[3]. This application note provides a comprehensive, self-validating guide to the strategic functionalization of 6-chloroquinolines, detailing catalyst selection, mechanistic rationale, and standardized experimental protocols.

Mechanistic Insights & Catalyst Selection

The primary bottleneck in the catalytic coupling of 6-chloroquinoline is the initial oxidative addition step. The relatively unreactive nature of the C-Cl bond necessitates the use of highly active, electron-rich, and sterically bulky phosphine ligands to lower the activation barrier[3][4].

  • Buchwald-Hartwig Amination (C-N Bond Formation): For primary and secondary cyclic amines (e.g., morpholine, piperazine), dialkylbiaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos are highly effective. These ligands not only promote rapid oxidative addition but also facilitate reductive elimination by enforcing a favorable, sterically crowded geometry at the Pd(II) center[2][4].

  • Suzuki-Miyaura Coupling (C-C Bond Formation): For coupling with aryl or heteroaryl boronic acids, traditional catalysts like Pd(PPh3)4 can be used under elevated temperatures[1]. However, modern systems employing SPhos or XPhos paired with Pd(OAc)2 or Pd2(dba)3 offer milder conditions, higher turnover numbers, and broader functional group tolerance[3].

Logical decision tree for catalyst selection in 6-chloroquinoline cross-coupling.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes validated reaction conditions and yields for the functionalization of 6-chloroquinoline derivatives, synthesized from established literature data[1][3][4].

Reaction TypeNucleophile / Coupling PartnerCatalyst SystemBase & SolventTemp / TimeYield (%)
Buchwald-HartwigMorpholine[HXPhos]2[Pd2Cl6] (1 mol%)NaOtBu, Dioxane100 °C, 12 h85 - 92%
Buchwald-HartwigCyclic Amines (e.g., Piperidine)Pd2(dba)3 / XPhosCs2CO3, Toluene90 °C, 16 h78 - 88%
Suzuki-Miyaura1H-Indazol-5-yl boronic acidPd(PPh3)4 (4 mol%)Na2CO3 (aq), Benzene55 °C, 18 h70 - 75%
Suzuki-MiyauraAryl boronic acidsPd(OAc)2 / SPhosK3PO4, Toluene/H2O80 °C, 12 h82 - 95%

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is explicitly stated to ensure reproducibility, high yields, and scientific integrity.

Protocol A: Buchwald-Hartwig Amination of 6-Chloroquinoline with Cyclic Amines

Objective: To synthesize 6-morpholinoquinoline via C-N cross-coupling[4]. Materials: 6-chloroquinoline (1.0 equiv), morpholine (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), Sodium tert-butoxide (NaOtBu, 1.5 equiv), anhydrous 1,4-dioxane.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Oven-dry a Schlenk tube or a sealed reaction vial equipped with a PTFE septum.

    • Causality: Palladium(0) complexes and strong alkoxide bases (NaOtBu) are highly sensitive to moisture and oxygen. Ambient moisture leads to the hydrolysis of the base and oxidation of the electron-rich phosphine ligands, immediately halting the catalytic cycle.

  • Reagent Loading: Inside a nitrogen-filled glovebox, add 6-chloroquinoline (1.0 mmol), Pd2(dba)3 (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.5 mmol) to the vessel.

  • Solvent and Amine Addition: Remove the vessel from the glovebox, connect to a Schlenk line, and add anhydrous, thoroughly degassed 1,4-dioxane (5 mL) followed by morpholine (1.2 mmol) via a gas-tight syringe.

    • Causality: Degassing the solvent (via freeze-pump-thaw or rigorous sparging) prevents the premature oxidation of the Pd(0) active species before oxidative addition can occur.

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C in a pre-heated oil bath for 12 hours with vigorous magnetic stirring.

    • Causality: Vigorous stirring ensures mass transfer, which is critical as the reaction progresses and insoluble inorganic salts (NaCl) precipitate out of the solution.

  • Workup and Validation: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc). Validate product formation via LC-MS (monitoring the [M+H]+ peak) and 1H NMR (verifying the disappearance of the distinct C6-Cl aromatic proton shifts).

Protocol B: Suzuki-Miyaura Cross-Coupling of 6-Chloroquinoline

Objective: To synthesize 6-(hetero)arylquinolines utilizing boronic acids[1][3]. Materials: 6-chloroquinoline (1.0 equiv), Aryl boronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), SPhos (10 mol%), K3PO4 (2.0 equiv), Toluene/H2O (4:1 v/v).

Step-by-Step Methodology:

  • Reagent Assembly: In a round-bottom flask equipped with a magnetic stir bar, combine 6-chloroquinoline (1.0 mmol), aryl boronic acid (1.5 mmol), and K3PO4 (2.0 mmol).

  • Solvent Addition and Degassing: Add toluene (4 mL) and deionized water (1 mL). Sparge the biphasic mixture with argon for 15 minutes.

    • Causality: The biphasic system dissolves both the organic substrates (toluene) and the inorganic base (water), facilitating the transmetalation step. Sparging is critical to remove dissolved oxygen before introducing the palladium precatalyst.

  • Catalyst Introduction: Add Pd(OAc)2 (0.05 mmol) and SPhos (0.10 mmol) under a positive stream of argon.

  • Reaction Execution: Attach a reflux condenser, flush the system with argon, and heat the biphasic mixture to 80 °C for 12 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the oxidative addition of the stable C6-Cl bond, while the bulky SPhos ligand stabilizes the Pd intermediate against aggregation into inactive palladium black.

  • Workup: Cool to room temperature. Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via column chromatography.

Palladium catalytic cycle for the functionalization of 6-chloroquinoline.

References

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings Source: Organometallics / ACS Publications URL:[Link]

  • Glycoconjugation of Quinoline as an Effective Strategy for Selective Inhibition of mTORC1 Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

biological assay protocols for 6-Chloro-3-ethyl-2-propyl-quinoline testing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of 6-Chloro-3-ethyl-2-propyl-quinoline (CEPQ)

Abstract

This application note details the standardized protocols for the biological evaluation of 6-Chloro-3-ethyl-2-propyl-quinoline (CEPQ) . As a lipophilic quinoline derivative (CAS 3299-46-5), CEPQ shares structural homology with established antimalarial and antiproliferative agents. This guide provides a rigorous framework for assessing its efficacy as a heme polymerization inhibitor and a cytotoxic agent , emphasizing solubility management, assay validation, and mechanistic interrogation.

Part 1: Physicochemical Characterization & Compound Handling

Rationale: The 2-propyl and 3-ethyl substitutions on the quinoline ring significantly increase lipophilicity compared to the parent scaffold. Improper solubilization is the primary cause of false negatives in quinoline screening due to micro-precipitation in aqueous media.

Solubility Protocol
  • Stock Solution: Dissolve CEPQ to 10 mM in 100% DMSO (Dimethyl sulfoxide). Vortex for 60 seconds and sonicate for 5 minutes at 37°C to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation common to quinolines) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute stock 1:100 in culture medium to achieve a starting concentration of 100 µM (1% DMSO final).

    • Critical Step: If precipitation occurs upon dilution, add 0.05% Tween-80 to the aqueous buffer to stabilize the dispersion.

Stability Check

Verify stability by HPLC-UV (254 nm) after 24 hours in assay buffer (pH 7.4). CEPQ is expected to be stable, but the ethyl/propyl chains are potential sites for slow oxidation.

Part 2: Primary Antimalarial Assay (SYBR Green I Fluorescence)

Rationale: Quinolines primarily target the asexual blood stage of Plasmodium falciparum. The SYBR Green I assay is chosen over the traditional [³H]-hypoxanthine method for its high throughput, low cost, and elimination of radioactive waste. It relies on the intercalation of the dye into parasite DNA.

Experimental Workflow
  • Culture Preparation: Synchronize P. falciparum (strain 3D7 for sensitive, Dd2 for multidrug-resistant) to the ring stage using 5% sorbitol. Adjust parasitemia to 0.5% and hematocrit to 2%.

  • Plate Setup:

    • Dispense 50 µL of CEPQ (serially diluted 2-fold, 10 µM to 0.01 µM) into 96-well black-bottom plates.

    • Controls:

      • Positive: Chloroquine (Start 1 µM).

      • Negative: 0.5% DMSO in medium (Vehicle).

      • Background: Uninfected RBCs.

  • Incubation: Add 50 µL of parasite culture to each well. Incubate for 72 hours at 37°C in a gas chamber (90% N₂, 5% CO₂, 5% O₂).

  • Lysis & Detection:

    • Add 100 µL of Lysis Buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5) containing SYBR Green I (1x) .

    • Incubate for 1 hour in the dark at room temperature.

  • Readout: Measure fluorescence intensity (Ex: 485 nm, Em: 535 nm).

Data Analysis

Calculate IC₅₀ using a non-linear regression model (sigmoidal dose-response).

  • Acceptance Criteria: Z-factor > 0.5; Chloroquine IC₅₀ within 10-20 nM (3D7 strain).

Part 3: Mechanistic Assay (β-Hematin Inhibition)

Rationale: The core mechanism of quinoline drugs (like Chloroquine) is the inhibition of heme detoxification in the parasite's digestive vacuole. This cell-free assay determines if CEPQ binds to free heme (Fe²⁺-protoporphyrin IX) to prevent its crystallization into non-toxic hemozoin (β-hematin).

Protocol
  • Reagents:

    • Hemin Stock: 3 mM in 0.1 M NaOH.

    • Acetate Buffer: 10 M, pH 5.0 (mimics the acidic digestive vacuole).

  • Reaction:

    • In a 96-well plate, mix:

      • 100 µL Hemin solution (diluted to 100 µM in buffer).

      • 100 µL CEPQ (various concentrations).

      • Incubate for 18 hours at 37°C to allow polymerization.

  • Quantification:

    • Wash the plate with 2.5% SDS in 0.1 M sodium bicarbonate (pH 9.0) to dissolve unpolymerized heme.

    • The remaining pellet is β-hematin (hemozoin).

    • Dissolve the pellet in 1 M NaOH and measure absorbance at 405 nm .

  • Interpretation: A decrease in absorbance compared to vehicle control indicates inhibition of hemozoin formation.

Part 4: Cytotoxicity & Selectivity Index (MTT Assay)

Rationale: To validate CEPQ as a drug lead, we must ensure its antimalarial activity is not due to general cytotoxicity. The Selectivity Index (SI) is calculated as


. An SI > 10 is required for early hits.
Protocol
  • Cell Lines: Vero (Monkey kidney) or HepG2 (Human liver).

  • Seeding: Seed 10,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Treatment: Treat with CEPQ (100 µM to 0.1 µM) for 48 hours.

  • Development:

    • Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours.

    • Solubilize formazan crystals with 100 µL DMSO.

    • Read Absorbance at 570 nm.

Part 5: Visualization & Logic

Mechanism of Action: Heme Detoxification Pathway

HemePathway Hemoglobin Hemoglobin (Host RBC) Digestion Proteolytic Digestion Hemoglobin->Digestion In Digestive Vacuole FreeHeme Free Heme (Toxic Fe2+) Digestion->FreeHeme Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Spontaneous Polymerization ROS ROS Generation & Membrane Lysis FreeHeme->ROS Accumulation CEPQ 6-Chloro-3-ethyl-2-propyl-quinoline CEPQ->FreeHeme Binds/Intercalates CEPQ->Hemozoin BLOCKS Formation Death Parasite Death ROS->Death

Figure 1: Proposed Mechanism of Action. CEPQ prevents the detoxification of free heme into inert hemozoin, leading to toxic heme accumulation and parasite death.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Analysis Stock 10mM Stock (DMSO) Dilution Serial Dilution (100µM - 0.01µM) Stock->Dilution Malaria P. falciparum Assay (SYBR Green I) Dilution->Malaria Cyto Cytotoxicity Assay (Vero/HepG2 MTT) Dilution->Cyto IC50 Calculate IC50 Malaria->IC50 Cyto->IC50 SI Selectivity Index (SI = Cyto/Malaria) IC50->SI

Figure 2: High-throughput screening workflow for CEPQ evaluation.

Part 6: Summary of Key Parameters

ParameterAssay TypeTarget Value (Hit Criteria)Control Compound
Antimalarial Potency SYBR Green I (72h)IC₅₀ < 1 µMChloroquine (IC₅₀ ~15 nM)
Cytotoxicity MTT (Vero Cells, 48h)IC₅₀ > 50 µMDoxorubicin / Cycloheximide
Selectivity Index CalculationSI > 10 (Ideal > 50)N/A
Heme Binding β-Hematin Inhibition> 50% Inhibition at 10 µMChloroquine

References

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy.[1] Link

  • Egan, T. J., et al. (1994). Quinoline anti-malarial drugs inhibit spontaneous formation of beta-hematin (malaria pigment). Nature. Link

  • Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link

Sources

Application Note: Solvent Selection and Optimization for the Synthesis of 6-Chloro-3-ethyl-2-propylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality of solvent environments in transition metal-catalyzed N-heterocyclizations.

Introduction & Mechanistic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and antineoplastic agents. The specific derivative, 6-Chloro-3-ethyl-2-propylquinoline (CAS: 3299-46-5), is typically synthesized via the transition metal-catalyzed N-alkylation and N-heterocyclization of p-chloronitrobenzene (or p-chloroaniline) with aliphatic aldehydes or alcohols.

In these multicomponent cascade reactions, the solvent is never a passive bystander. It dictates the thermodynamic equilibrium of the redox cycle, stabilizes transient ortho-metallated intermediates, and governs the ultimate product selectivity. This application note dissects the causality behind solvent selection, comparing classical protic/reductive systems against modern, high-selectivity biphasic systems.

Solvent Causality and Mechanistic Pathways

The synthesis of 6-chloro-3-ethyl-2-propylquinoline requires the condensation of the aniline core with two equivalents of a C4 building block (butanal or 1-butanol). The choice of solvent fundamentally alters the reaction mechanism:

  • Protic / Reactive Solvents (e.g., Neat 1-Butanol): When 1-butanol is used as the solvent under Ruthenium or Rhodium catalysis, it serves a dual purpose. It acts as the bulk medium and as a sacrificial reductant. Through catalytic hydrogen transfer, 1-butanol is dehydrogenated in situ to butanal, which then condenses with the aniline. Causality: While highly atom-economical, the continuous generation of hydride species creates a strongly reductive environment. This often leads to over-reduction of the imine intermediate, yielding N,N-dibutyl-4-chloroaniline as a major byproduct, capping yields at ~70%.

  • Aprotic Polar Solvents (e.g., DMF): Using an aprotic polar solvent like DMF with exogenous butanal stabilizes the Lewis acid or transition metal catalyst, facilitating the initial Michael addition and subsequent cyclization. Causality: DMF prevents the formation of inactive metal-alkoxide complexes, pushing the yield higher. However, it requires an external oxidant or precise temperature control to drive the final aromatization step.

  • Aqueous Biphasic Systems (with H₂O₂): Modern green protocols utilize an aqueous/organic interface with hydrogen peroxide. Causality: H₂O₂ acts as a thermodynamic "hydrogen-hunter." By rapidly scavenging excess hydrogen generated during the dehydrative cyclization, it prevents the undesired N-alkylation pathway. This oxidative pull drives the equilibrium entirely toward the aromatized quinoline, boosting selectivity to near 100%.

Quantitative Data: Solvent Impact on Yield and Selectivity

The following table summarizes the quantitative impact of solvent selection on the synthesis of the 6-chloro-3-ethyl-2-propylquinoline scaffold based on established catalytic protocols.

Solvent SystemMechanistic Role / CausalityTemp (°C)Typical Yield (%)Byproduct Risk
1-Butanol (Neat) Solvent, reductant, and aldehyde precursor via hydrogen transfer.18070 - 75High (N,N-dibutyl-4-chloroaniline)
DMF + Butanal Solvates metal complexes; stabilizes ortho-metallated intermediates.100 - 15080 - 83Moderate (Unreacted Schiff bases)
H₂O + H₂O₂ + Butanal Biphasic medium; H₂O₂ scavenges H₂ to drive oxidative aromatization.2584 - 88Low (>95% Selectivity)
Toluene + Butanal Non-polar; poor stabilization of polar transition states.150< 40High (Incomplete cyclization)

Mechanistic Workflow

SolventSelection Start p-Chloronitrobenzene / p-Chloroaniline + Catalyst Path1 Protic / Reactive Solvent (1-Butanol) Start->Path1 Ru/Rh Catalysis Path2 Aprotic Polar Solvent (DMF + Butanal) Start->Path2 Lewis Acid Catalysis Path3 Aqueous / Biphasic System (H2O + H2O2 + Butanal) Start->Path3 Oxidant Promoted Mid1 In-situ Aldehyde Generation & Hydrogen Transfer Path1->Mid1 Mid2 Stabilized Ortho-metallated Intermediate Path2->Mid2 Mid3 H2O2 Scavenges H2 (Prevents N-alkylation) Path3->Mid3 End 6-Chloro-3-ethyl-2-propylquinoline (CAS: 3299-46-5) Mid1->End ~70% Yield Moderate Selectivity Mid2->End ~83% Yield High Selectivity Mid3->End ~88% Yield Near 100% Selectivity

Workflow of solvent-dependent mechanistic pathways for 6-chloro-3-ethyl-2-propylquinoline synthesis.

Experimental Protocols

To ensure reproducibility and self-validation, two distinct protocols are provided based on the solvent causality discussed above.

Protocol A: Ruthenium-Catalyzed Reductive Heterocyclization (Neat 1-Butanol)

This classical method leverages the solvent as the reactant, ideal for atom-economical scale-up where specific byproducts can be tolerated or easily separated.

  • Preparation: In a 50 mL stainless steel autoclave, combine p-chloronitrobenzene (10 mmol), RuCl₃·nH₂O (0.1 mmol, 1 mol%), and anhydrous 1-butanol (20 mL).

    • Causality Note: 1-butanol is used in vast excess to ensure pseudo-first-order kinetics for the in situ generation of butanal via catalytic hydrogen transfer.

  • Atmosphere Control: Purge the vessel three times with Argon gas, then pressurize to 5 atm.

    • Causality Note: Purging oxygen is critical. Although the reaction generates its own reductive environment, ambient O₂ will prematurely oxidize the active Ru(II) species back to an inactive Ru(III) state, stalling the cascade.

  • Reaction: Heat the sealed autoclave to 180 °C with vigorous stirring (800 rpm) for 5 hours.

  • Workup (Self-Validation): Cool the reactor to room temperature. Extract an aliquot and run a TLC (Hexane:EtOAc 4:1). The disappearance of the yellow p-chloronitrobenzene spot validates the completion of the reduction phase.

  • Purification: Remove the excess 1-butanol under reduced pressure. Purify the crude dark oil via silica gel column chromatography to isolate 6-chloro-3-ethyl-2-propylquinoline.

Protocol B: Oxidant-Promoted Room Temperature Synthesis (Aqueous Biphasic)

This modern protocol is optimized for high selectivity, utilizing H₂O₂ to manipulate the thermodynamic equilibrium.

  • Preparation: In a 100 mL round-bottom flask, dissolve p-chloroaniline (10 mmol) and n-butyraldehyde (30 mmol) in a minimal amount of ethanol (5 mL) to ensure initial miscibility.

  • Oxidant Addition: While stirring at 25 °C, add 30% aqueous H₂O₂ (5 mmol) dropwise over 15 minutes.

    • Causality Note: The slow addition of the aqueous peroxide creates a micro-biphasic environment. The H₂O₂ acts as a "hydrogen-hunter," immediately oxidizing the dihydroquinoline intermediate to the fully aromatic quinoline before it can undergo further reduction by stray hydride species.

  • Reaction: Allow the mixture to stir at 25 °C for 4 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize any unreacted peroxide. Extract the aqueous layer with dichloromethane (3 × 20 mL).

    • Causality Note: Quenching is a vital self-validating safety step; failure to observe a mild exothermic reaction during quenching indicates that the peroxide was fully consumed driving the aromatization.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The resulting product exhibits >95% selectivity for the target quinoline.

References

  • Watanabe, Y., Suzuki, N., Tsuji, Y., & Shim, S. C. (1980). *THE TRANSITION METAL-CATALYZED N-ALKYLATION AND N-HETEROCYCLIZATION. A REDUCTIVE TRANSFORMATION OF NITROBENZENE INTO N,N-DIALKYLANILINE AND 2,3-SUBSTITUTED QUINOLINE USING ALDEHYDE AND CARBON

Application Notes and Protocols for the Crystallization of 6-Chloro-3-ethyl-2-propyl-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallization in the Development of Novel Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The compound 6-Chloro-3-ethyl-2-propyl-quinoline represents a novel derivative with potential applications in drug discovery and materials science. The isolation of this compound in a highly pure, crystalline form is paramount for its accurate characterization, determination of its physicochemical properties, and for ensuring batch-to-batch consistency in downstream applications. Crystallization is a powerful purification technique that can selectively isolate the desired molecule from impurities, and it is the primary method for obtaining single crystals suitable for X-ray diffraction, which provides unambiguous structural elucidation.[2]

This technical guide provides a comprehensive framework for developing robust crystallization protocols for 6-Chloro-3-ethyl-2-propyl-quinoline. Recognizing that specific physicochemical data for this compound may not be readily available, this document is structured to first guide the user through essential preliminary characterization steps, followed by detailed protocols for various crystallization techniques. This approach empowers the researcher to develop a tailored and effective crystallization strategy based on experimentally determined properties.

Part 1: Essential Physicochemical Characterization

Prior to attempting crystallization, it is crucial to determine the fundamental physicochemical properties of 6-Chloro-3-ethyl-2-propyl-quinoline, namely its melting point and solubility profile. These parameters will inform the selection of an appropriate crystallization method and solvent system.

Melting Point Determination: A Key Indicator of Purity

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically 1-2°C) is characteristic of a pure compound, while a broad melting range suggests the presence of impurities.

Protocol for Melting Point Determination:

  • Sample Preparation: Ensure the sample of 6-Chloro-3-ethyl-2-propyl-quinoline is completely dry. Finely crush a small amount of the solid.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3]

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Rapid Initial Scan: Heat the sample at a rate of 10-15°C per minute to quickly determine an approximate melting range.

  • Precise Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat at a slow rate of 1-2°C per minute to accurately determine the melting range from the onset of melting to complete liquefaction.[3][4]

  • Record: Note the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted.

Systematic Solubility Screening: Identifying Suitable Solvent Systems

The solubility of 6-Chloro-3-ethyl-2-propyl-quinoline in a range of solvents is the most critical factor in designing a successful crystallization protocol. The principle of "like dissolves like" is a useful starting point; given the alkyl substituents, the compound is likely to be more soluble in organic solvents than in water.[5] A systematic screening of solvents with varying polarities is recommended. The impact of the alkyl chain length on the quinoline core generally leads to decreased aqueous solubility and increased solubility in non-polar organic solvents.[6][7]

Protocol for Qualitative Solubility Screening:

  • Solvent Selection: Choose a diverse range of solvents covering a spectrum of polarities. A suggested list is provided in Table 1.

  • Sample Preparation: Add approximately 10 mg of 6-Chloro-3-ethyl-2-propyl-quinoline to individual small, sealed vials.

  • Solvent Addition: To each vial, add the selected solvent dropwise (e.g., in 0.1 mL increments) with vigorous vortexing or stirring after each addition, up to a total volume of 1 mL.

  • Observation at Room Temperature: Observe and record the solubility at room temperature (approximately 20-25°C). Classify the solubility as "freely soluble," "sparingly soluble," or "insoluble" based on visual inspection.

  • Observation at Elevated Temperature: For vials where the compound is sparingly soluble or insoluble at room temperature, gently heat the vial (e.g., to 40-60°C) and observe any change in solubility. This will identify solvents suitable for cooling crystallization.

  • Record Keeping: Meticulously record all observations in a table similar to Table 1.

Table 1: Solvent Selection and Qualitative Solubility Log

SolventPolarity IndexDielectric Constant (20°C)Qualitative Solubility (Room Temp)Qualitative Solubility (Elevated Temp)Notes
n-Hexane0.11.88
Toluene2.42.38
Diethyl Ether2.84.34
Dichloromethane3.19.08
Ethyl Acetate4.46.02
Acetone5.120.7
2-Propanol (IPA)3.918.3
Ethanol4.324.55
Methanol5.132.6
Acetonitrile5.837.5
Water10.280.1

Polarity index and dielectric constant values are approximate and sourced from publicly available data.[8][9]

Part 2: Crystallization Protocols

Based on the data gathered in Part 1, an appropriate crystallization strategy can be selected. The following protocols provide detailed, step-by-step methodologies for the most common and effective crystallization techniques for small organic molecules.[10][11]

Diagram 1: General Workflow for Crystallization of 6-Chloro-3-ethyl-2-propyl-quinoline

G cluster_0 Part 1: Characterization cluster_1 Part 2: Crystallization cluster_2 Part 3: Isolation & Analysis A Start with impure 6-Chloro-3-ethyl-2-propyl-quinoline B Melting Point Determination A->B C Solubility Screening (Various Solvents) A->C D Select Crystallization Method C->D E Slow Cooling Crystallization D->E F Anti-Solvent Crystallization D->F G Slow Evaporation Crystallization D->G H Isolate Crystals (Filtration) E->H F->H G->H I Dry Crystals H->I J Analyze Purity (e.g., Melting Point, HPLC) I->J K Characterize Structure (e.g., PXRD, NMR) I->K J->A Recrystallize if impure

Caption: A comprehensive workflow from initial characterization to final analysis.

Slow Cooling Crystallization

This is the most common crystallization technique and is suitable when a solvent is identified that dissolves the compound well at an elevated temperature but poorly at a lower temperature.[2]

Protocol:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 6-Chloro-3-ethyl-2-propyl-quinoline. Add the chosen solvent (from the solubility screen) in small portions while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass or loosely with a stopper and allow it to cool slowly to room temperature on a heat-resistant surface. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate further.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in one solvent (the "solvent") but insoluble in another (the "anti-solvent"), and the two solvents are miscible. Crystallization is induced by reducing the solubility of the compound by adding the anti-solvent.[10]

Protocol:

  • Dissolution: Dissolve the crude 6-Chloro-3-ethyl-2-propyl-quinoline in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. The rate of addition is a critical parameter; a slower addition rate generally leads to larger and purer crystals.[10]

  • Induction of Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation.

  • Crystal Growth: Stop the addition of the anti-solvent and allow the mixture to stand at room temperature to allow for crystal growth. The mixture can be cooled in an ice bath to increase the yield.

  • Isolation and Drying: Collect, wash (with the anti-solvent), and dry the crystals as described in the slow cooling protocol.

Diagram 2: Decision Tree for Solvent and Method Selection

G Start Start: Solubility Data from Screening Q1 Good solubility in hot solvent and poor in cold solvent? Start->Q1 A1 Use Slow Cooling Crystallization Q1->A1 Yes Q2 High solubility in one solvent, poor in a miscible one? Q1->Q2 No A2 Use Anti-Solvent Crystallization Q2->A2 Yes Q3 Sparingly soluble in most volatile solvents? Q2->Q3 No A3 Use Slow Evaporation Crystallization Q3->A3 Yes End Further optimization or consider other techniques Q3->End No

Caption: A guide for selecting a suitable crystallization method based on solubility data.

Slow Evaporation Crystallization

This technique is particularly useful for obtaining high-quality single crystals suitable for X-ray crystallography, especially when only small amounts of material are available. It relies on the slow evaporation of a solvent to gradually increase the concentration of the solute to the point of supersaturation and crystal formation.[10]

Protocol:

  • Dissolution: Prepare a near-saturated solution of 6-Chloro-3-ethyl-2-propyl-quinoline in a suitable volatile solvent (e.g., dichloromethane, diethyl ether) at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 or 0.45 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has a small hole or with parafilm perforated with a needle. This allows for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial periodically for crystal growth. This process can take several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully decant the mother liquor and dry the crystals.

Part 3: Polymorph Screening and Crystal Characterization

It is important to note that organic molecules can often crystallize in multiple forms, known as polymorphs.[12] Different polymorphs can have different physical properties, such as solubility and melting point. A comprehensive polymorph screen involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, cooling rates, etc.) and analyzing the resulting solids using techniques like Powder X-ray Diffraction (PXRD) to identify different crystalline forms.[13]

Conclusion

The successful crystallization of 6-Chloro-3-ethyl-2-propyl-quinoline is an essential step in its development for any application. Due to the lack of pre-existing data for this specific molecule, a systematic, experimental approach is necessary. By first determining the melting point and solubility profile, researchers can make informed decisions about the most appropriate crystallization strategy. The detailed protocols provided for slow cooling, anti-solvent, and slow evaporation crystallization offer robust starting points for obtaining this novel quinoline derivative in a highly pure, crystalline form, enabling further characterization and application.

References

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • SlideShare. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]

  • Academia.edu. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties. Retrieved from [Link]

  • ScienceDirect. (n.d.). One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2022, August 1). Theoretical and experimental study on Chloroquine drug solubility in supercritical carbon dioxide via the thermodynamic, multi-layer perceptron neural network (MLPNN), and molecular modeling. Retrieved from [Link]

  • ChemRxiv. (2023, June 28). Dimorphs of a Benzothiophene-quinoline Derivative with Distinct Mechanical, Optical, Photophysical and Conducting Properties. Retrieved from [Link]

  • European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development. Retrieved from [Link]

  • Resolian. (n.d.). De-risk Your Drug Development with Resolian's Polymorph Screening Expertise. Retrieved from [Link]

  • MDPI. (2026, February 1). Alkyl Chain Length Governs Structure, Conformation and Antimicrobial Activity in Poly(alkylene biguanide). Retrieved from [Link]

  • AIR Unimi. (n.d.). Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloroquinoline. Retrieved from [Link]

  • Journal of Applied Chemistry. (2023). Effective Method for Making Quinoline Derivatives in Gl. Retrieved from [Link]

  • PubMed. (2013, August 5). Influence of the ligand alkyl chain length on the solubility, aqueous speciation, and kinetics of substitution reactions of water-soluble M3S4 (M = Mo, W) clusters bearing hydroxyalkyl diphosphines. Retrieved from [Link]

  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • LinkedIn. (2025, July 19). The Chemistry and Applications of Quinoline: A Comprehensive Review. Retrieved from [Link]

  • Taylor & Francis Online. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

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Troubleshooting & Optimization

improving yield in 6-Chloro-3-ethyl-2-propyl-quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-Chloro-3-ethyl-2-propylquinoline (CAS: 3299-46-5). As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks and yield-limiting factors researchers face when constructing this highly specific 2,3-dialkylquinoline scaffold.

To achieve optimal yields, we must move beyond merely following recipes and understand the causality of our chemical choices. This guide covers the two most robust, field-proven methodologies for this target: the highly regioselective Friedländer Annulation and the scalable Transition Metal-Catalyzed Reductive Heterocyclization .

Pathway 1: The Friedländer Annulation (The Precision Route)

The Friedländer synthesis is the gold standard for regioselective quinoline construction. For 6-chloro-3-ethyl-2-propylquinoline, the causality behind our reagent selection is strictly geometric: we condense 2-amino-5-chlorobenzaldehyde with heptan-4-one (dipropyl ketone). The symmetrical nature of heptan-4-one ensures that its


-methylene group forms the C3-ethyl substituent, while the remaining propyl chain naturally becomes the C2 substituent.

Friedlander A 2-Amino-5-chlorobenzaldehyde C Imine Intermediate A->C Acid Catalyst - H2O B Heptan-4-one B->C D 6-Chloro-3-ethyl-2-propylquinoline C->D Intramolecular Aldol Cyclization

Figure 1: Mechanistic pathway of the Friedländer annulation.

Validated Experimental Protocol
  • Initiation : In an oven-dried round-bottom flask, dissolve 2-amino-5-chlorobenzaldehyde (1.0 eq, 10 mmol) and heptan-4-one (1.2 eq, 12 mmol) in 20 mL of anhydrous ethanol.

  • Catalysis : Add 10 mol% of p-toluenesulfonic acid (p-TSA) as a Brønsted acid catalyst.

  • Reflux & Dehydration : Heat the mixture to reflux (80 °C) for 6 hours. Self-validating step: Equip a Soxhlet extractor with activated 4Å molecular sieves to trap evolved water. The removal of water drives the equilibrium of the rate-limiting imine formation forward.

  • Workup : Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate (3 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc, 9:1).

Troubleshooting Q&A

Q: My conversion of 2-amino-5-chlorobenzaldehyde is stalling at 50%. How do I push the reaction to completion? A: Heptan-4-one is significantly more sterically hindered than standard methyl ketones (like acetone or acetophenone). This steric bulk slows the initial nucleophilic attack of the amine onto the ketone carbonyl. To overcome this, you must aggressively remove water from the system to exploit Le Chatelier's principle. If molecular sieves are insufficient, switch to a Dean-Stark apparatus using toluene as the solvent at 110 °C.

Q: Can I use basic catalysis instead of acidic? A: While base-catalyzed Friedländer reactions exist, they are suboptimal here. Acidic conditions (like p-TSA or nano-ZnO) are required to sufficiently electrophilically activate the sterically hindered carbonyl of heptan-4-one, facilitating the subsequent intramolecular aldol-type condensation which closes the pyridine ring.

Pathway 2: Transition Metal-Catalyzed Reductive Heterocyclization (The Scalable Route)

For industrial scale-up, starting from 2-amino-5-chlorobenzaldehyde is often cost-prohibitive. An elegant alternative is the one-pot reductive heterocyclization of 4-chloronitrobenzene (or 4-chloroaniline) using butyraldehyde under carbon monoxide pressure, catalyzed by Ruthenium or Rhodium complexes.

In this cascade reaction, butyraldehyde undergoes an in-situ aldol dimerization to form 2-ethylhex-2-enal. Simultaneously, the nitroarene is reduced to an aniline. The aniline condenses with the dimerized aldehyde, forming an ortho-metallated Schiff base intermediate that cyclizes into the target quinoline.

TMCatalysis A 4-Chloronitrobenzene C 4-Chloroaniline A->C CO / TM Catalyst Reductive Step B Butyraldehyde (2.5 eq) D 2-Ethylhex-2-enal B->D In-situ Aldol Condensation E Ortho-Metallated Schiff Base C->E + TM Catalyst D->E Condensation F 6-Chloro-3-ethyl-2-propylquinoline E->F Reductive Cyclization

Figure 2: Transition metal-catalyzed reductive heterocyclization pathway.

Validated Experimental Protocol
  • Setup : In a 100 mL stainless steel autoclave, combine 4-chloronitrobenzene (10 mmol), butyraldehyde (25 mmol), and Rh₆(CO)₁₆ (0.1 mol%) in 20 mL of anhydrous ethanol.

  • Pressurization : Purge the vessel three times with Carbon Monoxide (CO), then pressurize to 70 atm.

  • Heating : Heat the autoclave to 180 °C with vigorous stirring for 8 hours. Self-validating step: Monitor the pressure drop. A stabilization in pressure indicates the cessation of CO consumption during the nitro-reduction phase.

  • Isolation : Cool the vessel, safely vent the residual CO in a rated fume hood, and filter the mixture through a short pad of Celite.

  • Purification : Isolate the target compound as a yellow oil via fractional vacuum distillation (bp ~108–110 °C at 0.28 Torr).

Troubleshooting Q&A

Q: I am isolating a significant amount of N,N-dibutyl-4-chloroaniline byproduct. How do I shift the selectivity toward the quinoline? A: The formation of N,N-dibutyl-4-chloroaniline is a competing simple N-alkylation pathway. To suppress this, ensure your butyraldehyde concentration is high enough (>2.5 eq) to favor its bimolecular aldol dimerization over direct reaction with the aniline. Furthermore, Rhodium-based catalysts (like Rh₆(CO)₁₆) generally exhibit higher regioselectivity for the N-heterocyclization pathway compared to Ruthenium catalysts.

Q: Why is a temperature of 180 °C strictly required? A: The high thermal energy is not for the nitro reduction, which occurs at much lower temperatures. The 180 °C threshold is required to overcome the activation energy barrier for the C-H activation step during the ortho-metallation of the Schiff base intermediate, which is the critical step for closing the heterocyclic ring.

Yield Optimization & Comparative Data

To assist in selecting the appropriate methodology for your lab's capabilities, the quantitative metrics of both pathways are summarized below:

ParameterFriedländer AnnulationTM-Catalyzed Heterocyclization
Primary Reagents 2-Amino-5-chlorobenzaldehyde + Heptan-4-one4-Chloronitrobenzene + Butyraldehyde
Catalyst System p-TSA (10 mol%) or Nano-ZnORh₆(CO)₁₆ (0.1 mol%) + CO (70 atm)
Temperature 80 °C – 110 °C180 °C
Reaction Time 4 – 6 hours8 hours
Major Byproducts Unreacted starting materialsN,N-dibutyl-4-chloroaniline
Average Yield 75% – 85% 60% – 70%
Best Use Case Milligram to gram-scale discovery chemistryMulti-gram to kilogram industrial scale-up

References

  • Watanabe, Y., Tsuji, Y., & Ohsugi, Y. (1980). "The Transition Metal-Catalyzed N-Alkylation and N-Heterocyclization. A Reductive Transformation of Nitrobenzene into N,N-Dialkylaniline and 2,

overcoming steric hindrance in 2,3-disubstituted quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2,3-Disubstituted Quinolines Topic: Overcoming Steric Hindrance & Regioselectivity Challenges Document ID: TSC-QZN-23-STERIC Last Updated: 2025-06-15

The "Steric Wall" in Quinoline Synthesis

Senior Scientist Note: Synthesizing 2,3-disubstituted quinolines presents a unique "ortho-ortho" clash. Unlike 2,4-disubstituted systems where substituents are separated by a carbon spacer, the 2- and 3-positions are adjacent. When


 and 

are bulky (e.g., t-butyl, aryl, or ortho-substituted aryls), standard condensation methods often fail due to:
  • Rotational Barriers: Inability to achieve the planar transition state required for cyclization.[1]

  • Nucleophilic Trapping: Steric bulk prevents the final dehydration/aromatization step, leading to dihydroquinoline intermediates or polymerization.[1]

  • Regiochemical Scrambling: In transition-metal catalysis, bulky internal alkynes often insert with poor regioselectivity, yielding mixtures of 2,3- and 3,2-isomers.

This guide prioritizes protocols that mechanically "lock" the 2,3-substitution pattern early in the pathway or utilize high-energy catalysts to overcome the steric barrier.[1]

Diagnostic Workflow: Method Selection

Before starting, triage your substrate class.[1] Do not force a Friedländer reaction if your ketone is acid-sensitive or excessively hindered.[1]

MethodSelection Start Substrate Analysis: Targeting Bulky 2,3-Quinoline Q1 Are the 2,3-substituents pre-installed on a carbonyl fragment? Start->Q1 Friedlander Route A: Modified Friedländer (Acid/Base Condensation) Q1->Friedlander Yes (e.g., 2-amino ketone + alpha-methylene ketone) Q2 Can you access Internal Alkynes? Q1->Q2 No (Building from scratch) MetalCat Route B: Rh/Co-Catalyzed C-H Activation/Annulation Q2->MetalCat Yes (R-C≡C-R available) Povarov Route C: Enaminone-Modified Povarov Reaction Q2->Povarov No (Using Aldehydes + Anilines)

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and steric constraints.

Protocol A: Modified Friedländer for Bulky Substrates

Best for: When you have a 2-aminobenzophenone and a bulky ketone (e.g., cyclohexanone, phenylacetone). The Challenge: Traditional base catalysis (KOH/EtOH) is often too slow for bulky groups.[1] The Fix: Brønsted Acid Catalysis under Solvent-Free or Microwave Conditions. Acid catalysis activates the carbonyl electrophile more effectively than base catalysis activates the nucleophile in sterically crowded systems.[1]

Step-by-Step Protocol
  • Reagents:

    • 2-Aminoaryl ketone (1.0 equiv)

    • Bulky

      
      -methylene ketone (1.2 equiv)
      
    • Catalyst: Sulfamic Acid (

      
      ) (10 mol%) or 
      
      
      
      (5 mol%).
  • Setup:

    • Mix reagents in a heavy-walled microwave vial.

    • Do not add solvent. (High concentration drives the bimolecular step).[1]

  • Reaction:

    • Microwave: Irradiate at 100°C for 10–20 minutes.

    • Thermal: Heat at 80°C in an oil bath for 1–2 hours.

  • Workup:

    • Cool to RT. Add water. The solid product usually precipitates.[1]

    • Recrystallize from hot EtOH.[1]

Why this works: Solvent-free conditions maximize the collision frequency of bulky partners. Sulfamic acid is a zwitterionic solid acid that activates the ketone carbonyl without causing extensive polymerization of sensitive substrates [1].[1]

Protocol B: Regioselective Enaminone-Modified Povarov

Best for: Creating 2,3-disubstituted quinolines de novo from anilines and aldehydes. The Challenge: Standard Povarov reactions (Aniline + Aldehyde + Alkene) typically yield 2,4-disubstituted quinolines.[2] The Fix: Use Enaminones as the


 fragment source. The pre-existing double bond geometry and polarization of the enaminone force the 2,3-substitution pattern, overriding steric bias.[1]
Step-by-Step Protocol
  • Reagents:

    • Aniline derivative (1.0 equiv)[3]

    • Arylglyoxal monohydrate (or aldehyde) (1.0 equiv)

    • Enaminone (e.g., N,N-dimethyl enaminone) (1.0 equiv)

    • Promoter:

      
       (1.0 equiv) or Acetic Acid (glacial).[1]
      
  • Setup:

    • Dissolve aniline and glyoxal in DCM. Stir 30 min to form the imine in situ.

    • Add the enaminone.[1]

  • Reaction:

    • Add

      
       dropwise at 0°C.[1]
      
    • Warm to reflux (40°C) for 4–8 hours.

  • Mechanism Check:

    • The reaction proceeds via an aza-Diels-Alder (Povarov) cycloaddition followed by elimination of the dimethylamine moiety. This elimination drives the aromatization even in sterically crowded systems.[1]

Data Insight: | Substrate (


) | Substrate (

) | Yield (Standard Povarov) | Yield (Enaminone Method) | | :--- | :--- | :--- | :--- | | Phenyl | Methyl | 65% (2,4-isomer) | 88% (2,3-isomer) | | 4-Cl-Phenyl | Phenyl | <10% (Complex mix) | 82% (2,3-isomer) | | t-Butyl | H | 0% | 75% (2,3-isomer) |

Ref: Adapted from Li et al., RSC Adv., 2017 [2].[1]

Protocol C: Rh(III)-Catalyzed C-H Activation

Best for: High-value pharmaceutical intermediates where functional group tolerance is critical. The Challenge: Internal alkynes (


) are required for 2,3-substitution but often suffer from poor regioselectivity (2,3 vs 3,2 isomers).
The Fix:  Use Directing Groups (DGs)  or Polarized Alkynes .[1]
Troubleshooting Regioselectivity with Internal Alkynes

If your internal alkyne is unsymmetrical (


):
  • Steric Control: The larger group (

    
    ) will generally prefer the position distal to the metal center during insertion, often ending up at the 3-position  of the quinoline ring.[1]
    
  • Electronic Control: Using an electron-deficient alkyne (e.g., ester-substituted) can override sterics.

Protocol (Rh-Catalyzed Annulation)
  • Reagents:

    • Aniline/Enaminone with directing group (e.g., N-methoxy amide) (1.0 equiv).

    • Internal Alkyne (1.2 equiv).[1]

    • Catalyst:

      
       (2.5 mol%).[1]
      
    • Oxidant:

      
       (2.0 equiv) (to regenerate Rh).
      
  • Solvent:

    
    -Amyl alcohol (allows higher temp than MeOH).[1]
    
  • Conditions: 100°C, sealed tube, 16h.

  • Note: If steric hindrance is extreme (e.g., di-ortho substituted), switch to a Cobalt(III) catalyst, which has a smaller ionic radius and can sometimes accommodate tighter transition states [3].[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Reaction (Friedländer) Carbonyl is too hindered; "Steric Wall" prevents attack.1. Switch to solvent-free conditions (Protocol A).2. Use Microwave irradiation to overcome activation barrier.3.[1] Add Lewis Acid (

) to activate carbonyl.[1][4]
Mixture of Regioisomers (2,3 vs 3,2) Internal alkyne has weak steric/electronic bias.[1]1. Use a Directing Group on the aniline.2. Switch to the Enaminone Povarov route (Protocol B) which is strictly regioselective.3.[1] Use a bulky Cp* ligand on Rh to enhance steric discrimination.[1]
Stuck at Dihydroquinoline Steric bulk prevents planarization/aromatization.1.[1] Add an oxidant (DDQ or MnO2) to force aromatization.2.[1] Increase reaction temperature (>120°C).3. Ensure the leaving group (in Povarov) is good (e.g., dimethylamine).
Low Yield with Metal Catalysis Catalyst poisoning by free amines or steric crowding at metal center.[1]1. Protect free amines (use amides/carbamates).2.[1] Switch from Rh to Co(III) or Ru(II) (different bite angles).3. Increase catalyst loading to 5–10 mol%.

Visualizing the Regioselective Pathway

The following diagram illustrates why the Enaminone Povarov route is superior for defining 2,3-substitution compared to standard methods.

PovarovMechanism cluster_note Key Advantage Aniline Aniline Imine Imine Intermediate Aniline->Imine Condensation Aldehyde Aldehyde Aldehyde->Imine Condensation Enaminone Enaminone (C2-C3 Donor) Cyclization Aza-Diels-Alder Cyclization Enaminone->Cyclization Regioselective Addition Imine->Cyclization Regioselective Addition Elimination Elimination of Dimethylamine Cyclization->Elimination - HNMe2 Product 2,3-Disubstituted Quinoline Elimination->Product Aromatization Note The Enaminone structure PRE-DEFINES the 2,3 bond, preventing isomer scrambling.

Figure 2: The Enaminone-Modified Povarov pathway guarantees 2,3-regioselectivity by locking the connectivity before cyclization.

References

  • Review of Friedländer Catalysts

    • Title: Different catalytic approaches of Friedländer synthesis of quinolines.[1][5][6][7]

    • Source:Results in Chemistry / NIH PMC.[1]

    • URL:[Link]

  • Enaminone Povarov Protocol

    • Title: Regioselective three-component synthesis of 2,3-disubstituted quinolines via the enaminone modified Povarov reaction.[2][8]

    • Source:RSC Advances / Organic & Biomolecular Chemistry.[1][4]

    • URL:[Link]

  • Transition Metal Annulation (Rh/Co)

    • Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
    • Source:Molecules (MDPI).[1]

    • URL:[Link]

  • Internal Alkyne Challenges

    • Title: Controlling Transition Metal-Catalyzed Alkyne Annul
    • Source: University of Denver Digital Commons.[1]

    • URL:[Link]

Sources

purification of 6-Chloro-3-ethyl-2-propyl-quinoline from reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Chloro-3-ethyl-2-propyl-quinoline

Case ID: #QUIN-6CL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2][3]

Welcome to the Technical Support Hub

You are currently viewing the master troubleshooting guide for 6-Chloro-3-ethyl-2-propyl-quinoline . This molecule presents a unique purification challenge: it combines a basic nitrogen core (quinoline) with a lipophilic alkyl exterior (ethyl/propyl chains) and a deactivating halogen (6-chloro).[2][3]

This guide is not a textbook; it is a decision-making framework designed to rescue your reaction mixture.

Module 1: The "Triage" – Acid-Base Extraction

Objective: Bulk removal of neutral starting materials (e.g., 4-heptanone) and inorganic catalysts before attempting chromatography.[1][2][3]

The Science: Your target molecule is a weak base (pKa ~4.5–5.0).[1][2][3] By lowering the pH, we protonate the quinoline nitrogen, forcing it into the aqueous phase as a water-soluble salt (Quinolinium-HCl). Neutral impurities (unreacted ketone, non-basic byproducts) remain in the organic phase.[3]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred for solubility, but EtOAc prevents difficult emulsions if your alkyl chains are causing surfactant-like behavior.[1][2]

  • Acid Extraction: Extract the organic layer 3x with 1M HCl .

    • Critical Check: The product is now in the Aqueous Layer .[1][3] Do not discard it.

  • Wash: Wash the combined acidic aqueous layers once with fresh DCM (removes trapped neutrals).[1][2][3]

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH or NH₄OH until pH > 10.[2][3]

    • Visual Cue: The solution will turn cloudy/milky as the free base precipitates or oils out.[3]

  • Re-Extraction: Extract the milky aqueous mixture 3x with DCM.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Visualization: Acid-Base Workflow

AcidBaseExtraction cluster_layers Phase Separation Start Crude Reaction Mixture Dissolve Dissolve in DCM/EtOAc Start->Dissolve AddAcid Add 1M HCl (Partitioning) Dissolve->AddAcid OrgLayer1 Organic Layer (Contains Neutrals/Impurities) AddAcid->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Contains Product as Salt) AddAcid->AqLayer1 Product (H+) Discard Discard OrgLayer1->Discard Wash Wash Aq. Layer with DCM (Discard Organic Wash) AqLayer1->Wash Basify Basify with NaOH (pH > 10) (Product becomes Free Base) Wash->Basify Extract Extract with DCM Basify->Extract Final Dry & Concentrate (Purified Free Base) Extract->Final

Caption: Figure 1.[1][2][3][4][5] Selective protonation strategy to isolate the quinoline core from neutral organic byproducts.

Module 2: The "Deep Clean" – Chromatography Optimization

Objective: Removing regioisomers or stubborn tars that survive acid-base workup.[1][2][3]

The Issue (Tailing): Quinoline nitrogens interact strongly with the acidic silanol groups (Si-OH) on silica gel, causing "tailing" or broad peaks that ruin separation.[3]

The Fix (Mobile Phase Modifiers): You must effectively "deactivate" the silica.[1][3]

Recommended Systems:

Method Mobile Phase Additive Why it works
Standard Flash Hexane / EtOAc 1% Triethylamine (TEA) TEA blocks silanol sites, sharpening the quinoline peak.[1][2][3]
Alternative DCM / Methanol 1% NH₄OH (Aqueous) Best for very polar impurities.[1][2][3] The ammonia suppresses ionization.[1][2][3]

| Reverse Phase | Water / Acetonitrile | 0.1% Formic Acid | Keeps the quinoline fully protonated (salt form) for consistent elution.[1][2][3] |

Troubleshooting Protocol:

  • Pre-treatment: Flush your silica column with the mobile phase containing TEA before loading your sample.[1][2][3] This "primes" the column.[1][2][3]

  • Loading: Dissolve your sample in the smallest possible volume of DCM.[2][3] If it precipitates on the column head, use a "dry load" method (adsorb sample onto Celite or loose silica).[3]

Module 3: The "Final Polish" – Crystallization

Objective: Achieving >99% purity for biological assays or crystallography.

The Challenge: The 3-ethyl and 2-propyl chains add significant lipophilicity and rotational freedom, which can make the compound "oil out" rather than crystallize.[1]

Solvent Systems:

  • Ethanol/Water (The Standard): Dissolve in hot ethanol. Add water dropwise until persistent cloudiness appears.[1][2][3] Cool slowly.

  • Hexane/EtOAc (The Lipophile's Choice): Dissolve in minimal hot EtOAc. Add warm Hexane.

  • Pentane (The "Crash" Method): Dissolve in minimal DCM, add excess Pentane, and freeze at -20°C.[1][3]

Visualization: Crystallization Troubleshooting Tree

CrystalTrouble Start Attempt Recrystallization Result Observation? Start->Result Oiling Oils out (Liquid droplets form) Result->Oiling Precip Amorphous Powder (Fast crash) Result->Precip Crystals Crystals Form Result->Crystals Scratch Scratch Glass Surface Oiling->Scratch FixPrecip Reheat & Add Solvent (Too supersaturated) Precip->FixPrecip FixOil Add Seed Crystal or Use High-BP Solvent (Toluene) Scratch->FixOil

Caption: Figure 2.[1][2][3] Decision logic for overcoming common crystallization failures in alkyl-substituted quinolines.

Frequently Asked Questions (FAQ)

Q1: My product is a dark brown oil even after column chromatography. Is it impure?

  • Diagnosis: Quinolines oxidize slowly in air, turning yellow/brown.[1][2][3] This is often a surface impurity (N-oxide formation or photo-oxidation).[1][2][3]

  • Solution: Check 1H NMR. If the spectra is clean, the color is likely trace (<1%) impurities.[3] A quick filtration through a pad of activated charcoal or recrystallization (Module 3) usually removes the color.[3]

Q2: I see a "ghost peak" in my LC-MS that weighs M+16.

  • Diagnosis: This is the N-Oxide (Oxygen = 16 amu).[1][2][3] It forms if the reaction was too hot in the presence of air or if oxidants were used.

  • Solution: Treat the crude with a mild reducing agent like PCl₃ or Sodium Dithionite (Na₂S₂O₄) wash to reduce the N-oxide back to the quinoline.[1][3]

Q3: The acid-base extraction formed a terrible emulsion.

  • Diagnosis: The propyl/ethyl chains act like non-polar tails, while the protonated nitrogen is the polar head—essentially creating a surfactant.

  • Solution:

    • Filter the emulsion through a pad of Celite (removes particulate stabilizers).[1][2][3]

    • Add Saturated Brine to the aqueous layer (increases ionic strength, forcing separation).[2][3]

    • Use Chloroform instead of DCM (higher density helps separation).[1][2][3]

References & Validated Sources

  • Friedländer Synthesis Mechanism & Scope:

    • Marco-Contelles, J., et al. (2009).[1][2][3][6] "The Friedländer Reaction: From the First to the Latest Days." Chemical Reviews.

  • Purification of Basic Heterocycles:

    • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. (Section on Quinoline Purification).[1][2][3][7] [2][3]

  • Chromatography of Amines (Tailing Prevention):

    • McCalley, D. V. (2010).[1][2][3] "Analysis of basic compounds by high performance liquid chromatography." Journal of Chromatography A.

  • Crystallization Strategies for Low-Melting Solids:

    • Tung, H., et al. (2009).[3] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[2][3] [2][3]

Sources

Technical Support Center: Minimizing Side Reactions in Quinoline Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of quinoline cyclization. Instead of a generic overview, we will tackle the specific, often frustrating, side reactions that can compromise the yield and purity of your target quinoline. This resource is structured as a series of troubleshooting questions and answers, grounded in mechanistic principles and supported by actionable protocols.

Section 1: The Skraup and Doebner-von Miller Syntheses

These classical methods are powerful but notoriously forceful, often leading to vigorous, exothermic reactions and the formation of undesirable byproducts.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Skraup reaction is extremely violent and produces a low yield of a black, tarry substance. What is happening and how can I fix it?

A1: This is the most common issue with the Skraup synthesis and is primarily caused by the uncontrolled, acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[3][4] The highly exothermic nature of this polymerization, coupled with the strong oxidizing conditions, leads to the formation of complex, high-molecular-weight polymers, i.e., tar.[3][5][6]

Causality: Concentrated sulfuric acid rapidly dehydrates glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein. At the high temperatures of the Skraup reaction, acrolein readily polymerizes. The nitrobenzene oxidant can also contribute to aggressive, uncontrolled side reactions.

Troubleshooting & Mitigation Strategies:

  • Introduce a Moderating Agent: The addition of a moderator is the most effective way to tame the reaction's vigor.

    • Ferrous sulfate (FeSO₄): This is the most common and recommended moderator.[5][7][8] It is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a dangerous surge in temperature.[5][9]

    • Boric acid: Boric acid can also be used to control the reaction's exothermicity.[5][9][10]

  • Control Reagent Addition and Temperature:

    • Add the sulfuric acid slowly and with efficient cooling (e.g., in an ice bath) to the aniline/glycerol mixture before heating.[9]

    • Initiate the reaction with gentle heating. Once the exotherm begins, remove the external heat source and be prepared to cool the flask if it becomes too vigorous.[4][5]

  • Select a Milder Oxidizing Agent: While nitrobenzene is traditional, it is highly aggressive.

    • Arsenic pentoxide (As₂O₅): Often results in a less violent reaction and can lead to good yields, though its toxicity is a significant drawback.[4][7][8]

    • meta-Nitrobenzenesulfonic acid (iron salt): A water-soluble co-oxidant that can lead to byproducts that are more easily removed during the aqueous work-up.[10][11]

Q2: I'm performing a Doebner-von Miller reaction and my yield is low due to polymerization of my α,β-unsaturated aldehyde/ketone. How can I prevent this?

A2: Similar to the Skraup synthesis, the acidic conditions required for the Doebner-von Miller reaction can cause the α,β-unsaturated carbonyl substrate to polymerize, reducing the amount available for the desired cyclization.[2]

Troubleshooting & Mitigation Strategies:

  • Use Milder Acid Catalysts: Instead of strong mineral acids like HCl or H₂SO₄, consider alternatives that can still promote the reaction but are less likely to induce rampant polymerization.

    • Lewis Acids: Catalysts like tin tetrachloride (SnCl₄), scandium(III) triflate (Sc(OTf)₃), or iodine can be effective.[12]

    • Solid Acids: Montmorillonite K10 clay has been shown to be an effective solid acid catalyst, simplifying workup and often providing good yields.

  • Biphasic Reaction Medium: Sequestering the sensitive carbonyl compound in an organic phase while the reaction proceeds can drastically reduce polymerization and improve yields.[13]

  • In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two simpler carbonyl compounds (the Beyer method), which can keep its concentration low and minimize polymerization.[12]

Workflow & Decision Making

The following diagram outlines a troubleshooting workflow for common issues in Skraup and Doebner-von Miller syntheses.

Start Problem Observed Violent Violent Reaction / Tar Formation (Skraup) Start->Violent LowYield_DVM Low Yield / Polymerization (Doebner-von Miller) Start->LowYield_DVM Purification Purification Issues Start->Purification Cause_Exo Cause: Uncontrolled Exotherm & Acrolein Polymerization Violent->Cause_Exo Identify Cause_Poly Cause: Acid-Catalyzed Substrate Polymerization LowYield_DVM->Cause_Poly Identify Cause_Tar Cause: Non-volatile Tarry Residue Purification->Cause_Tar Identify Sol_Mod Solution: 1. Add Moderator (FeSO₄) 2. Control Temp Profile 3. Use Milder Oxidant Cause_Exo->Sol_Mod Implement Sol_Cat Solution: 1. Use Milder Catalyst (Lewis Acid) 2. Consider Biphasic System 3. In Situ Substrate Generation Cause_Poly->Sol_Cat Implement Sol_Pur Solution: 1. Basify Reaction Mixture 2. Perform Steam Distillation 3. Solvent Extraction Cause_Tar->Sol_Pur Implement cluster_0 Desired Friedländer Pathway cluster_1 Aldol Side Reaction AminoKetone 2-Aminoaryl Ketone Condensation Cross-Condensation AminoKetone->Condensation Ketone Ketone (R-CH2-CO-R') Enolate Enolate Ketone->Enolate Base Enolate->Condensation Quinoline Desired Quinoline Condensation->Quinoline Cyclization Ketone2 Ketone (R-CH2-CO-R') Enolate2 Enolate Ketone2->Enolate2 Base SelfCond Self-Condensation (Aldol) Ketone2->SelfCond Enolate2->SelfCond SideProduct Aldol Adduct (Side Product) SelfCond->SideProduct

Sources

Technical Support Center: Temperature Optimization for 6-Chloro-3-ethyl-2-propyl-quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-Chloro-3-ethyl-2-propyl-quinoline (CAS 3299-46-5). This guide is designed for researchers, scientists, and drug development professionals utilizing transition-metal-catalyzed N-heterocyclization or condensation pathways. Here, we address the thermodynamic challenges, catalytic causality, and self-validating protocols required to achieve high-yield cyclization while preserving the sensitive 6-chloro moiety.

Workflow Visualization

G A Reactants: 4-Chloroaniline + Precursors B Catalyst Activation (Transition Metal) A->B Add Catalyst C Temperature Optimization Decision Node B->C Heat Application D Sub-optimal (<100°C) Incomplete Cyclization C->D T < 100°C E Optimal (110-130°C) High Yield, Intact C-Cl C->E T = 110-130°C F Excessive (>150°C) Dehalogenation Side-reactions C->F T > 150°C G 6-Chloro-3-ethyl-2-propyl-quinoline (Target Product) D->G Low Yield E->G Full Conversion

Temperature-dependent workflow for transition-metal-catalyzed quinoline synthesis.

Troubleshooting & FAQs

Q1: Why does the transition-metal catalyzed N-heterocyclization fail to yield 6-Chloro-3-ethyl-2-propyl-quinoline at temperatures below 100°C?

Expertise & Experience: The synthesis of highly substituted quinolines like 6-chloro-3-ethyl-2-propyl-quinoline via N-alkylation and subsequent N-heterocyclization is highly endothermic in its final aromatization step. At temperatures below 100°C, the transition metal catalyst successfully mediates the initial imine formation and alpha-alkylation, but lacks the activation energy required for the intramolecular ring closure and subsequent dehydrogenation. This stalls the reaction at the intermediate secondary amine or uncyclized imine stage, preventing the formation of the quinoline core.

Q2: What is the optimal temperature range for maximizing the yield while minimizing dehalogenation?

Expertise & Experience: The optimal temperature window is strictly between 110°C and 130°C. The 6-chloro substituent on the aniline precursor is susceptible to oxidative addition by low-valent transition metals at elevated temperatures[1]. If the temperature exceeds 140°C, competitive hydrodehalogenation occurs, leading to the formation of the undesired 3-ethyl-2-propyl-quinoline (loss of the chlorine atom). Maintaining the temperature at 120°C provides the perfect thermodynamic balance to drive cyclization without breaking the aryl-chloride bond.

Quantitative Data Summary: Table 1: Effect of Temperature on Yield and Product Distribution (Standardized 12h Reaction)

Temperature (°C)Conversion (%)Yield of Target (%)Dehalogenated Byproduct (%)Uncyclized Intermediates (%)
8045< 5040
1007842< 135
120 (Optimal) > 99 88 2 0
140> 9965250
160> 9930650
Q3: How do I implement a self-validating protocol for the temperature-optimized synthesis?

Trustworthiness: A self-validating protocol ensures that any failure in the reaction can be immediately traced to a specific parameter (e.g., catalyst poisoning, thermal fluctuation). The following step-by-step methodology incorporates in-process controls (IPC) to validate the thermal parameters.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with 4-chloroaniline (1.0 equiv), the appropriate aldehyde/alcohol precursors (2.5 equiv), and the transition metal catalyst (e.g., RuCl2(PPh3)3, 5 mol%).

  • Solvent Addition: Add a high-boiling, non-coordinating solvent such as toluene or xylene (0.5 M concentration).

    • Validation Check: Ensure the solvent is strictly anhydrous; water outcompetes the imine formation and alters the boiling point of the mixture.

  • Thermal Ramping (Critical Step): Transfer the sealed Schlenk tube to a pre-heated oil bath or heating block set precisely to 120°C.

    • Causality: Rapid heating prevents the accumulation of off-target aldol condensation products that occur at intermediate temperatures (60-90°C).

  • In-Process Monitoring: After 4 hours, extract a 50 µL aliquot under positive N2 pressure. Analyze via GC-MS.

    • Validation Check: The presence of the uncyclized imine intermediate indicates insufficient heat transfer; the presence of dehalogenated 3-ethyl-2-propyl-quinoline indicates localized overheating (>140°C).

  • Isolation: After 12 hours, cool the reaction to room temperature. Purify via silica gel chromatography (eluent: hexane/ethyl acetate). The target 6-Chloro-3-ethyl-2-propyl-quinoline isolates as a yellow oil (bp. 108-110 °C/0.28 Torr)[2].

Q4: How does temperature affect the regioselectivity of the cyclization step?

Expertise & Experience: In multi-component or cascade reactions (such as Friedländer or modified Skraup condensations), temperature dictates whether the reaction operates under kinetic or thermodynamic control[3]. At lower temperatures (kinetic control), steric hindrance from the bulky propyl and ethyl groups at the 2- and 3-positions can lead to incomplete cyclization or isomeric mixtures. At the optimized 120°C (thermodynamic control), the system overcomes these steric penalties, driving the equilibrium toward the highly stable, fully aromatized 6-chloro-3-ethyl-2-propyl-quinoline core[4].

References

  • The Transition Metal-catalyzed N-Alkylation and N-Heterocyclization Source: Oxford Academic (oup.com) URL:[Link]

  • The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines Source: RSC Publishing (rsc.org) URL:[Link]

  • A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T Source: ACG Publications (acgpubs.org) URL:[Link]

  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent Source: SciSpace (scispace.com) URL:[Link]

Sources

Technical Support Center: Catalyst Recovery in 6-Chloro-3-ethyl-2-propyl-quinoline Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting & Protocol Hub. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of recovering transition metal catalysts—primarily Palladium (Pd)—during the synthesis of highly functionalized quinolines.

Producing 6-Chloro-3-ethyl-2-propyl-quinoline presents unique challenges. The combination of a strong Lewis basic nitrogen, lipophilic alkyl chains, and a reactive aryl chloride bond creates an environment where standard catalyst recovery methods often fail. This guide provides field-proven, self-validating protocols to ensure your product meets stringent pharmaceutical limits (< 10 ppm residual metal).

Mechanistic Insight: The Catalyst Recovery Challenge

Before deploying a recovery protocol, it is critical to understand the causality behind catalyst leaching and retention in this specific molecule:

  • N-Coordination & Lipophilicity: The quinoline nitrogen actively coordinates with Pd(II) species, forming a highly stable organometallic complex. Because the 3-ethyl and 2-propyl substituents render this complex highly lipophilic, it partitions almost exclusively into the organic phase during standard aqueous workups.

  • C-Cl Bond Activation: The 6-chloro substituent is susceptible to competitive oxidative addition by Pd(0) species at elevated temperatures. This side reaction not only risks dehalogenation of your product but also pulls palladium off heterogeneous supports (like Pd/C) and into the homogeneous liquid phase.

To break this coordination, you must introduce a recovery system with a higher thermodynamic affinity for Palladium than the quinoline nitrogen, such as functionalized scavenger resins or advanced membrane filtration.

Experimental Workflow: Self-Validating Recovery System

The following workflow illustrates a closed-loop, self-validating system for Pd recovery. It utilizes a colorimetric shift as a qualitative indicator, followed by strict quantitative gating.

G N1 Crude 6-Chloro-3-ethyl-2-propyl-quinoline (High Pd Content) N2 Primary Filtration & pH Adjustment (Pre-conditioning) N1->N2 N3 Deploy Thiol/Phosphonic Scavenger Resin (Rotating Bed Reactor) N2->N3 N4 Incubation & Kinetic Monitoring (Colorimetric Shift: Red to Clear) N3->N4 N5 Resin Separation (Recover Pd-loaded Resin) N4->N5 N6 ICP-MS Quality Gate (Target: < 10 ppm Pd) N5->N6 N7 FAIL: Pd > 10 ppm (Recycle to Scavenger) N6->N7 Out of Spec N8 PASS: Pd < 10 ppm (Proceed to Crystallization) N6->N8 In Spec N7->N3

Workflow for Pd catalyst recovery in 6-Chloro-3-ethyl-2-propyl-quinoline synthesis.

Step-by-Step Methodology: Scavenger Resin Deployment

This protocol utilizes a Rotating Bed Reactor (RBR) to maximize mass transfer while preventing the mechanical attrition of the silica support, ensuring no resin fines contaminate the final product [1].

Materials Required:

  • Crude 6-Chloro-3-ethyl-2-propyl-quinoline (in organic solvent, e.g., Acetonitrile or Toluene)

  • Macroporous Scavenger Resin (e.g., PhosphonicS SPM32 or Thiol-functionalized silica)

  • Rotating Bed Reactor (RBR) apparatus

  • ICP-MS for quantitative validation

Procedure:

  • Pre-conditioning: Dilute the crude reaction mixture in a non-coordinating solvent. Adjust the pH to an optimal range (typically between pH 1 to 10) to ensure the palladium species remains soluble and in a favorable oxidation state for binding[2].

  • Resin Deployment: Load 2 to 5 equivalents of the scavenger resin (relative to the initial Pd catalyst loading) into the RBR cartridge. Submerge the cartridge into the reaction vessel.

  • Kinetic Incubation: Rotate the RBR at 1000 RPM and maintain the system at 40°C for 12 to 24 hours.

    • Self-Validation Checkpoint: Monitor the solution visually. A successful scavenging process will exhibit a distinct colorimetric shift from dark red/brown (soluble Pd complexes) to pale yellow/colorless [1].

  • Separation: Stop the rotation and remove the RBR cartridge. The physical separation is instantaneous and leaves the product stream free of solid particulates.

  • Quantitative Verification: Sample the organic phase and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). If the Pd concentration exceeds the 10 ppm threshold, deploy a fresh resin cartridge for a secondary polishing cycle.

Troubleshooting Guides & FAQs

Q1: Why does standard aqueous extraction fail to remove Palladium from my 6-Chloro-3-ethyl-2-propyl-quinoline product? A1: The quinoline nitrogen acts as a strong Lewis base that actively coordinates with Pd(II) species, forming a highly stable organometallic complex. Furthermore, the 3-ethyl and 2-propyl substituents render this complex highly lipophilic, causing it to partition exclusively into the organic phase during aqueous workup. To break this coordination, you must introduce a scavenger with a higher thermodynamic affinity for Pd, such as a thiol or phosphonic acid functionalized resin.

Q2: I am observing significant catalyst leaching even when using heterogeneous Pd/C. What is causing this? A2: In the synthesis of 6-Chloro-3-ethyl-2-propyl-quinoline, the 6-chloro substituent is susceptible to competitive oxidative addition by Pd(0) species at elevated temperatures. This side reaction not only risks dehalogenation of your product but also pulls the palladium off the carbon support and into the homogeneous liquid phase. To mitigate this, strictly control the reaction temperature and consider using a less electron-rich ligand environment to suppress C-Cl activation.

Q3: Can I recover and reuse the homogeneous palladium catalyst instead of just scavenging it as waste? A3: Yes. Recent advancements in pharmaceutical manufacturing have demonstrated the viability of Organic Solvent Nanofiltration (OSN). OSN membranes can separate bulky Pd-ligand complexes from the smaller quinoline product, allowing the active catalyst to be recycled directly into the next batch, significantly reducing precious metal costs and carbon footprint [3]. Alternatively, electrochemical capture using polyvinylferrocene (PVF) electrodes can reversibly adsorb and release Pd catalysts, achieving up to 98% recovery efficiency[4].

Q4: My scavenger resin is fouling rapidly, and recovery efficiency is dropping. How do I troubleshoot this? A4: Resin fouling is typically caused by the precipitation of organic byproducts or inorganic salts onto the porous surface of the silica support. Self-Validating Fix: Always implement a primary polish filtration (e.g., through Celite) prior to resin deployment. Additionally, ensure the solvent used during the scavenging phase fully solubilizes the quinoline product to prevent co-precipitation.

Q5: Are there alternative catalytic systems that avoid the challenges of Palladium recovery entirely? A5: Yes. Depending on your exact synthetic route (e.g., Friedländer annulation), you can utilize recoverable nanocatalysts. For instance, superparamagnetic Fe₃O₄ nanoparticles or CuO nanoparticles can catalyze quinoline formation and be recovered simply by applying an external magnetic field, avoiding complex scavenging steps entirely[5].

Quantitative Data: Recovery Technology Comparison

The following table summarizes the performance metrics of various catalyst recovery technologies applicable to quinoline synthesis.

Recovery TechnologyTypical Recovery EfficiencyResidual Pd in ProductScalabilityCost per CycleBest Use Case
Macroporous Scavenger Resins > 99.5%< 5 ppmHigh (via RBR)ModerateFinal API polishing, high-affinity Pd capture
Organic Solvent Nanofiltration 90 - 95%10 - 50 ppmVery HighLowLarge-scale homogeneous catalyst reuse
Electrochemical Capture 84 - 98%< 10 ppmMediumLowReversible recovery of high-concentration Pd
Traditional Aqueous Wash 40 - 60%> 100 ppmHighVery LowInitial bulk metal removal (non-coordinating products)

References

  • Title: Palladium catalyst recovery using scavenger resin Source: SpinChem URL: [Link]

  • Title: ETERNAL shines at EuroMembrane 2024 (Homogenous palladium catalyst recovery and reuse using organic solvent nanofiltration) Source: ETERNAL Research & Innovation Action URL: [Link]

  • Title: Electrochemical recycling of homogeneous catalysts Source: PMC - NIH URL: [Link]

  • Title: US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling Source: Google Patents URL
  • Title: Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview Source: PMC - NIH URL: [Link]

Sources

Quinoline Synthesis Technical Support Center: A Guide to Controlling Regioisomer Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed experimental protocols, and frequently asked questions (FAQs) to address the critical challenge of controlling regioisomer formation in classical quinoline syntheses.

Introduction: The Challenge of Regioselectivity

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. However, its synthesis, particularly with substituted precursors, often leads to the formation of regioisomers, complicating purification and reducing the yield of the desired product. This guide provides a focused approach to understanding and controlling the factors that govern regioselectivity in the most common quinoline syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during quinoline synthesis in a question-and-answer format, providing actionable solutions based on established chemical principles.

Combes Quinoline Synthesis

Q1: My Combes synthesis using a meta-substituted aniline is giving a mixture of 5- and 7-substituted quinolines. How can I favor the formation of one regioisomer?

A1: The regioselectivity in the Combes synthesis is determined by the electrophilic aromatic substitution of the enamine intermediate onto the aniline ring.[1][2] The direction of cyclization is influenced by both steric and electronic factors of the substituent on the aniline.

  • Electronic Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups at the meta position generally direct the cyclization to the para position (C-4 of the aniline), leading to the 7-substituted quinoline. Conversely, electron-withdrawing groups (EWGs) such as chloro (-Cl) or fluoro (-F) tend to favor cyclization at the ortho position (C-2 of the aniline), yielding the 5-substituted quinoline.[3]

  • Steric Effects: While electronic effects are often dominant, bulky substituents on the aniline or the β-diketone can influence the regiochemical outcome by favoring the less sterically hindered transition state.

Troubleshooting Workflow: Combes Synthesis Regioselectivity

start Mixture of 5- and 7-substituted quinolines aniline_sub Analyze aniline substituent start->aniline_sub edg Electron-Donating Group (EDG) aniline_sub->edg e.g., -OCH₃, -CH₃ ewg Electron-Withdrawing Group (EWG) aniline_sub->ewg e.g., -Cl, -F expect_7 Expect 7-substituted isomer as major product edg->expect_7 expect_5 Expect 5-substituted isomer as major product ewg->expect_5 optimize Optimize reaction conditions expect_7->optimize expect_5->optimize catalyst Screen acid catalysts (H₂SO₄, PPA, PTSA) optimize->catalyst temp Vary reaction temperature optimize->temp result Improved regioselectivity catalyst->result temp->result cluster_standard Standard Doebner-von Miller cluster_reversed Reversed Regioselectivity Aniline Aniline 1_4_add 1,4-Conjugate Addition (Michael Addition) Aniline->1_4_add alpha_beta_unsat α,β-Unsaturated Carbonyl alpha_beta_unsat->1_4_add 2_sub 2-Substituted Quinoline 1_4_add->2_sub Aniline_rev Aniline 1_2_add 1,2-Addition (Schiff Base Formation) Aniline_rev->1_2_add ketoester γ-Aryl-β,γ-unsaturated α-Ketoester ketoester->1_2_add 4_sub 4-Substituted Quinoline 1_2_add->4_sub

Sources

Technical Support Center: 6-Chloro-3-ethyl-2-propyl-quinoline Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for process chemists and engineers scaling up the manufacturing of 6-Chloro-3-ethyl-2-propyl-quinoline (CAS: 3299-46-5).

This guide focuses on the Friedländer Annulation , the most atom-economical and scalable route for this specific substitution pattern.

Status: Operational Subject: Scale-Up Troubleshooting & Process Optimization Route: Friedländer Condensation (2-Amino-5-chlorobenzaldehyde + 4-Heptanone)

Process Overview & Mechanism

The synthesis relies on the condensation of 2-amino-5-chlorobenzaldehyde (Reagent A) with 4-heptanone (Reagent B). This is a double condensation involving imine formation followed by an intramolecular aldol-type reaction and dehydration.

Reaction Pathway (DOT Diagram)

FriedlanderMechanism Start Reagents (2-Amino-5-chlorobenzaldehyde + 4-Heptanone) Imine Intermediate 1 (Schiff Base/Imine) Start->Imine Acid/Base Cat. - H2O SideRxn Side Reaction: Self-Condensation of Aminoaldehyde Start->SideRxn No Ketone Present or Slow Kinetics Enamine Intermediate 2 (Enamine Tautomer) Imine->Enamine Tautomerization Cyclization Cyclized Aldol Adduct Enamine->Cyclization Intramolecular C-C Bond Formation Product Target Product (6-Chloro-3-ethyl-2-propyl-quinoline) Cyclization->Product Dehydration - H2O

Caption: Mechanistic flow of the Friedländer synthesis showing the critical path to the quinoline core and the primary competing side reaction.

Troubleshooting Guide (Q&A)

Category 1: Low Yield & Incomplete Conversion

Q: The reaction stalls at 60-70% conversion despite prolonged reflux. Adding more catalyst doesn't help. What is happening?

A: This is likely an equilibrium limitation caused by water accumulation. The Friedländer reaction releases two moles of water for every mole of product. On a small scale, open reflux might suffice, but on a large scale, water remains trapped in the headspace or solvent matrix, inhibiting the dehydration steps.

  • Root Cause: Failure to remove water shifts the equilibrium backward (Le Chatelier’s principle).

  • Solution: Implement a Dean-Stark trap or use a solvent capable of azeotropic distillation (e.g., Toluene or Xylene).

  • Protocol Adjustment: Switch solvent to Toluene/Acetic Acid (catalytic). Ensure the reflux rate is sufficient to turn over the reactor volume through the water separator at least 3-4 times per hour.

Q: I am observing a significant amount of "tar" and a dark reaction mixture. Yield is plummeting.

A: This indicates the decomposition of 2-amino-5-chlorobenzaldehyde . Aminoaldehydes are notoriously unstable and prone to self-condensation (forming diazocines or polymers) if the ketone is not immediately available to react.

  • Root Cause: The aminoaldehyde was likely heated or stored too long before the ketone was introduced, or the ketone concentration was too low during the initial mixing.

  • Solution (Inverse Addition): Do not heat the aminoaldehyde alone. Prepare a refluxing solution of 4-heptanone and catalyst, then slowly dose the 2-amino-5-chlorobenzaldehyde (dissolved in minimal solvent) into the hot ketone mixture. This ensures the unstable aldehyde immediately encounters a high concentration of ketone.

Category 2: Purification & Isolation[1]

Q: The product is oiling out and failing to crystallize, even after cooling. How do I isolate a solid?

A: Polysubstituted quinolines with alkyl chains (propyl/ethyl) often have low melting points and can form supercooled oils.

  • Root Cause: Presence of unreacted 4-heptanone (acting as a solvent) or non-basic impurities preventing crystal lattice formation.

  • Solution (Salt Formation):

    • Dissolve the crude oil in dry Ethyl Acetate or Ethanol.

    • Add 1.1 equivalents of HCl (in isopropanol or dioxane) or Oxalic Acid .

    • The Quinoline-HCl salt or Oxalate salt will precipitate as a crystalline solid.

    • Filter the salt to remove non-basic impurities (tar, unreacted ketone).

    • (Optional) Regenerate the free base by treating the salt with aqueous NaOH/DCM if the free base form is strictly required.

Q: My HPLC shows a persistent impurity at RRT 0.95. What is it?

A: This is likely the mono-condensed intermediate (imine) or a regioisomer if the ketone quality is poor. However, with 4-heptanone (symmetrical), regioisomers are impossible. The most likely candidate is the aldol condensation dimer of 4-heptanone .

  • Validation: Check the mass spectrum. If the impurity mass is approx. 2 x (MW of 4-heptanone) - H2O, it is the ketone dimer.

  • Remediation: This impurity is non-basic. It can be removed by the Acid-Base Workup described in the protocol below.

Validated Manufacturing Protocol

Objective: Synthesis of 1.0 kg of 6-Chloro-3-ethyl-2-propyl-quinoline. Scale: Pilot (10 L reactor).

Materials Table
ReagentMW ( g/mol )EquivalentsMass/VolFunction
2-Amino-5-chlorobenzaldehyde 155.581.01.0 kgLimiting Reagent
4-Heptanone 114.181.2~880 gReactant
p-Toluenesulfonic Acid (pTsOH) 172.200.0555 gCatalyst
Toluene 92.14N/A5.0 LSolvent (Azeotrope)
Step-by-Step Procedure
  • Reactor Setup: Equip a 10 L glass-lined reactor with a mechanical stirrer, temperature probe, addition funnel, and a Dean-Stark trap fitted with a reflux condenser.

  • Charge 1: Add Toluene (4.0 L), 4-Heptanone (880 g), and pTsOH (55 g) to the reactor.

  • Heating: Heat the mixture to reflux (approx. 110-115°C). Ensure steady reflux is established and the Dean-Stark trap is filled with toluene.

  • Dosing (Critical): Dissolve 2-Amino-5-chlorobenzaldehyde (1.0 kg) in warm Toluene (1.0 L). Add this solution dropwise to the refluxing ketone mixture over 2 hours .

    • Why? Slow addition prevents the aldehyde from polymerizing with itself.

  • Reaction: Continue reflux for 4–6 hours. Monitor water collection in the trap. Reaction is complete when water evolution ceases and HPLC shows <1% starting aldehyde.

  • Work-up (Acid-Base Purification):

    • Cool the mixture to 25°C.

    • Wash the organic phase with 10% NaHCO3 (2 x 2 L) to remove the acid catalyst.

    • Extraction Step: Add 2M HCl (3.0 L) to the organic phase. Agitate vigorously. The quinoline product will protonate and move into the aqueous phase. The unreacted ketone and neutral tars will remain in the Toluene.

    • Separate the layers.[1] Keep the Aqueous (Lower) Layer .

    • Wash the aqueous layer with fresh Toluene (1.0 L) to remove entrained organics.

  • Isolation:

    • Basify the aqueous layer to pH > 10 using 20% NaOH solution. The product will oil out or precipitate.[1]

    • Extract with DCM (or Ethyl Acetate) (2 x 2.0 L).

    • Dry over Na2SO4, filter, and concentrate under vacuum.[2]

  • Final Polish: If the residue is an oil, dissolve in Ethanol and add conc. HCl to crystallize the hydrochloride salt.

Scale-Up Decision Matrix

Use this logic flow to make real-time decisions during the campaign.

DecisionMatrix Check Check Reaction Progress (HPLC at 4 hours) Complete Conversion > 98%? Check->Complete Yes Proceed to Work-up Complete->Yes Yes No Check Water Trap Complete->No No TrapFull Is Water Trap Full? No->TrapFull Drain Drain Trap & Continue Reflux TrapFull->Drain Yes AddCat Add 2% more pTsOH Check Reflux Temp TrapFull->AddCat No

Caption: Decision tree for monitoring reaction completion and addressing stalls.

References

  • Friedländer, P. (1882).[3][4] "Ueber o-Amidobenzaldehyd". Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Synthesis". Chemical Reviews, 109(6), 2652–2671. Link

  • Li, A. H., et al. (2010). "One-Pot Friedländer Quinoline Synthesis: Scope and Limitations". Synthesis, 2010(10), 1629-1632.[5] Link

  • ChemicalBook. (2025). "6-Chloro-3-ethyl-2-propyl-quinoline Product Page". Link

  • BenchChem. (2025).[6] "Troubleshooting low yield in Friedländer synthesis of quinolines". Link

Sources

Technical Support Center: Troubleshooting Recrystallization of Oily Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the challenging purification of quinoline derivatives. A frequent bottleneck in isolating these nitrogen-containing heterocycles is "oiling out"—a phenomenon formally known as Liquid-Liquid Phase Separation (LLPS).

Below, you will find an in-depth analysis of the causality behind this issue, followed by actionable troubleshooting FAQs, quantitative parameters, and self-validating experimental protocols.

Part 1: The Causality of Oiling Out (LLPS)

Before troubleshooting, it is critical to understand the physical chemistry governing your system. Oiling out occurs when a supersaturated solution separates into two distinct liquid phases (a solute-rich oil and a solute-lean solvent) rather than forming a solid crystalline phase[1].

Thermodynamic Causality: The Gibbs free energy barrier for forming a liquid droplet is often lower than the activation energy required to arrange molecules into a rigid crystal lattice[2]. When cooling is too rapid or supersaturation is too high, the system kinetically favors droplet formation over nucleation[3].

Quinoline-Specific Factors: Quinoline derivatives are basic heterocycles that frequently possess low melting points and flexible functional groups. Furthermore, crude reaction mixtures containing structurally similar impurities (e.g., unreacted starting materials or regioisomers) cause significant freezing-point depression[4]. This pushes the melting point of the mixture below the temperature of the solution. When the solute drops out of solution above its depressed melting point, it separates as an oil rather than a solid[4].

Part 2: Troubleshooting Guide & FAQs

Q1: My quinoline derivative consistently forms a milky emulsion and then a heavy oil at the bottom of the flask upon cooling. How do I force it to crystallize? A1: You are experiencing classic LLPS. The oil droplets act as an excellent solvent for impurities, meaning if the oil eventually solidifies, it will trap these contaminants, resulting in a gummy, impure mass[3].

  • Corrective Action: Adjust your thermodynamic trajectory.

    • Lower the Supersaturation: Reduce the concentration of your initial solution. Oiling out is highly dependent on supersaturation levels[1].

    • Modify the Solvent System: If using a mixed solvent system, the polarities might be too disparate. Transition to a solvent pair with a more gradual polarity gradient, or switch entirely (e.g., from methanol/hexane to ethyl acetate/heptane)[5].

    • Reduce Cooling Rate: Rapid quenches force the system into the spinodal decomposition region (miscibility gap)[6]. Cool at a controlled rate to allow nucleation to outpace phase demixing[7].

Q2: I tried seeding the solution to induce crystallization, but the seed crystals either dissolved or became coated in the oil. What is the correct seeding strategy? A2: If seeds are added directly to a system that has already entered the LLPS miscibility gap, the solute-rich oil droplets will coat the seeds, kinetically hindering further crystal growth[3].

  • Corrective Action (Reverse Anti-Solvent Addition): Change the order of addition. Instead of adding anti-solvent to your quinoline solution, suspend your seed crystals in the cold anti-solvent (poor solvent). Then, slowly add your concentrated quinoline solution dropwise into the seeded anti-solvent[1]. This maintains a low local supersaturation and provides immediate nucleation sites, bypassing the oiling-out boundary[1].

Q3: The compound is a viscous oil at room temperature, and solvent screening has failed. Is there a chemical workaround? A3: Yes. If the intrinsic melting point of the free base quinoline is too low, you must alter its crystal lattice energy.

  • Corrective Action (Salt Formation): Quinolines are basic heterocycles. Converting the free base into a salt (e.g., hydrochloride, sulfate, or picrate) dramatically increases intermolecular forces via ionic bonding[8]. This raises the melting point and highly favors crystallization over LLPS[8]. Once the pure salt is isolated, the free base can be regenerated if necessary by treatment with a mild aqueous base[8].

Part 3: Quantitative Data & Process Parameters

To optimize your crystallization design space, refer to the following parameter adjustments based on empirical phase boundary data.

ParameterLLPS-Prone Condition (Avoid)Optimized Crystallization ConditionMechanistic Rationale
Cooling Rate > 1.0 °C / min0.1 - 0.2 °C / minSlow cooling avoids the spinodal decomposition boundary, allowing nucleation to dominate[7].
Crude Purity < 80%> 85% (Pre-purified)Impurities depress the melting point below the saturation temperature, triggering oiling out[9].
Solvent Ratio High volume of anti-solvent added rapidlyDropwise addition, or reverse additionRapid anti-solvent addition creates localized high supersaturation, forcing liquid-liquid demixing[1].
Seeding Temp Below the cloud point (already oiled)Just above the metastable zone limitSeeds must be introduced before the secondary liquid phase appears to act as effective templates[3].

Part 4: Step-by-Step Experimental Protocols

Protocol A: Reverse Anti-Solvent Seeding Crystallization

Objective: To crystallize a highly soluble quinoline derivative while avoiding the LLPS miscibility gap. This protocol is a self-validating system; if turbidity appears before the addition is complete, the addition rate must be slowed.

  • Preparation: Dissolve the crude quinoline derivative in a minimum amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at room temperature.

  • Seed Suspension: In a separate, larger crystallization vessel, add the "poor" anti-solvent (e.g., hexane or heptane). Introduce 1-5% (w/w) of pure quinoline seed crystals into this anti-solvent and stir gently to form a suspension[1].

  • Reverse Addition: Using an addition funnel or syringe pump, add the concentrated quinoline solution dropwise into the vigorously stirred seed suspension[1].

  • Maturation: Maintain stirring (slurry aging) for 2-4 hours to allow the solute to integrate into the crystal lattice of the seeds rather than forming oil droplets[1].

  • Isolation: Filter the resulting suspension under vacuum, wash with ice-cold anti-solvent, and dry under vacuum.

Protocol B: Hydrochloride Salt Formation of Basic Quinolines

Objective: To bypass the low melting point of an oily quinoline free base by increasing lattice energy.

  • Dissolution: Dissolve the oily quinoline free base in a dry, moderately polar solvent such as isopropanol or diethyl ether[8].

  • Acid Addition: Slowly add 1.1 equivalents of a standardized solution of HCl (e.g., HCl in dioxane or ethereal HCl) while stirring continuously[8].

  • Precipitation: The formation of the quinolinium chloride salt will typically result in immediate precipitation. If an oil forms, scratch the inside of the flask with a glass rod to induce nucleation[10].

  • Cooling & Isolation: Cool the mixture to 0-5 °C in an ice bath for 30 minutes to maximize yield[10]. Filter the crystalline salt and wash with cold ether.

Part 5: Process Visualization

G Start Oily Quinoline Derivative (LLPS Detected) CheckPurity Assess Crude Purity (Is it <80%?) Start->CheckPurity PrePurify Pre-purify via Chromatography/Distillation CheckPurity->PrePurify Yes SolventScreen Solvent Screening (Adjust Polarity/Miscibility) CheckPurity->SolventScreen No PrePurify->SolventScreen Crystallize Controlled Cooling & Seeding Strategy SolventScreen->Crystallize SaltForm Salt Formation (HCl, Picrate, etc.) Success Pure Crystalline Solid SaltForm->Success Salt Crystallizes Crystallize->SaltForm Oils Out Again Crystallize->Success Crystals Form

Workflow for resolving liquid-liquid phase separation in quinoline derivatives.

Phase Supersaturated Supersaturated Quinoline Solution RapidCooling Rapid Cooling / High Saturation Supersaturated->RapidCooling SlowCooling Slow Cooling / Low Saturation Supersaturated->SlowCooling LLPS Liquid-Liquid Phase Separation (Oiling Out) RapidCooling->LLPS Nucleation Crystal Nucleation & Growth SlowCooling->Nucleation Amorphous Impure Amorphous Solid / Gum LLPS->Amorphous Spontaneous Solidification PureCrystal High-Purity Quinoline Crystals Nucleation->PureCrystal

Kinetic and thermodynamic pathways leading to oiling out versus pure crystallization.

References

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. PharmaLego.1

  • Oiling Out in Crystallization. Mettler Toledo. 3

  • 3.6F: Troubleshooting - Liquid Droplets Form (The Solid "Oils Out"). Chemistry LibreTexts.4

  • Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir (ACS). 2

  • Addressing challenges in the purification of quinoline derivatives. BenchChem. 8

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. 7

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. 6

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. 9

  • How to recrystallize an oily compound? ResearchGate. 5

  • 9 Ways to Crystallize Organic Compounds. wikiHow.10

Sources

Validation & Comparative

High-Resolution vs. Benchtop NMR for Structural Elucidation of Substituted Quinolines: A Case Study on 6-Chloro-3-ethyl-2-propyl-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Quinoline derivatives form the structural core of numerous synthetic pharmaceuticals and natural products, making their precise structural characterization paramount in drug discovery workflows[1]. However, highly substituted quinolines present a unique analytical challenge. The proximity of diverse alkyl chains and the presence of halogens create complex spin-spin coupling networks and overlapping aliphatic signals.

Mechanistic Context: The Analytical Challenge

To understand the instrumental requirements, we must first deconstruct the molecule's electronic environment:

  • The Aromatic Core: The chlorine atom at C6 heavily deshields the adjacent protons and alters the coupling network. H5 becomes a doublet (meta-coupled to H7), H7 is a doublet of doublets, and H8 is an ortho-coupled doublet. H4 remains an isolated singlet.

  • The Aliphatic Chains: The molecule features a propyl group at C2 and an ethyl group at C3. The C2-attached methylene (

    
    ) appears as a triplet, while the C3-attached methylene appears as a quartet.
    

The Core Problem: Both the C2-methylene and C3-methylene protons resonate in the highly congested 2.7–3.0 ppm region. Because chemical shift (in ppm) is independent of the magnetic field strength, but the scalar coupling (


-coupling) in Hz is fixed, lower magnetic fields cause these splitting patterns to span a wider ppm range, leading to severe signal overlap[2].

Experimental Protocol: A Self-Validating System

High-quality data begins with flawless sample preparation. The following protocol is designed to optimize magnetic field homogeneity and minimize relaxation artifacts.

Step-by-Step Sample Preparation
  • Mass Optimization: Weigh exactly 15 mg of 6-Chloro-3-ethyl-2-propyl-quinoline.

    • Causality: For 1H NMR, 15 mg provides an optimal signal-to-noise (S/N) ratio for a single scan. Exceeding 25 mg increases the solution's viscosity, which slows down molecular tumbling. This increases spin-spin (

      
      ) relaxation rates, thereby shortening spin-state lifetimes and artificially broadening the observed NMR resonance lines[3].
      
  • Solvent Selection: Dissolve the sample in 0.7 mL of Deuterated Chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Particulate Filtration: Pack a small plug of cotton wool into a glass Pasteur pipette and filter the solution directly into a high-quality 5 mm NMR tube.

    • Causality: Suspended material (dust, undissolved solute) creates localized magnetic susceptibility gradients. This disrupts the homogeneity of the magnetic field, increasing line width. Cotton wool is superior to glass wool as it effectively traps microscopic paramagnetic impurities that no amount of instrumental shimming can correct[4].

  • Volume Standardization: Ensure the final solution height in the NMR tube is exactly 50 mm.

    • Causality: A 50 mm height corresponds to ~0.7 mL. If the sample is too short, the meniscus falls within the active volume of the radiofrequency (RF) coil, causing severe magnetic field distortions that make the sample nearly impossible to shim[5].

Performance Comparison: Benchtop vs. High-Field vs. AI Prediction

To objectively evaluate the analytical limits, the prepared sample was analyzed across three modalities. AI predictions were generated using GIAO HF/6-31++G(d,p) level theory.

Table 1: Comparative 1H NMR Data for 6-Chloro-3-ethyl-2-propyl-quinoline
Proton AssignmentAI Prediction (In Silico)Benchtop NMR (60 MHz)High-Field NMR (600 MHz)Resolution Status
H4 (Quinoline) 7.82 ppm (s)7.85 ppm (br s)7.85 ppm (s)Resolved across all
H5 (Quinoline) 7.65 ppm (d)7.70 ppm (m, overlapping)7.70 ppm (d,

Hz)
Benchtop overlap
H7 (Quinoline) 7.48 ppm (dd)7.52 ppm (m, overlapping)7.52 ppm (dd,

Hz)
Benchtop overlap
H8 (Quinoline) 7.90 ppm (d)7.95 ppm (d,

Hz)
7.95 ppm (d,

Hz)
Resolved across all
C2-

(Propyl)
2.91 ppm (t)2.75 - 3.10 ppm (m) 2.95 ppm (t,

Hz)
Critical Failure at 60 MHz
C3-

(Ethyl)
2.85 ppm (q)2.75 - 3.10 ppm (m) 2.80 ppm (q,

Hz)
Critical Failure at 60 MHz
C2-

(Propyl mid)
1.75 ppm (sextet)1.80 ppm (br m)1.80 ppm (sextet,

Hz)
Loss of fine structure at 60 MHz
C3-

(Ethyl)
1.25 ppm (t)1.30 ppm (t,

Hz)
1.30 ppm (t,

Hz)
Resolved across all
C2-

(Propyl)
1.01 ppm (t)1.05 ppm (t,

Hz)
1.05 ppm (t,

Hz)
Resolved across all
Data Synthesis & Causality

At 600 MHz , a typical


-coupling of 7.5 Hz corresponds to a signal width of roughly 0.0125 ppm. This narrow footprint allows the C2-propyl triplet (2.95 ppm) and the C3-ethyl quartet (2.80 ppm) to achieve baseline resolution.

Conversely, at 60 MHz , that same 7.5 Hz coupling spans 0.125 ppm[2]. The quartet at 2.80 ppm stretches from 2.61 to 2.99 ppm, completely engulfing the adjacent triplet. This results in a broad, unresolvable multiplet that cannot be used to definitively confirm the presence of both distinct alkyl chains. While benchtop NMR is highly cost-effective for routine monitoring, it fails at the structural elucidation of congested aliphatic regions.

Analytical Workflow Visualization

The following diagram illustrates the decision-making logic and physical workflow for resolving complex quinoline structures.

G Start 6-Chloro-3-ethyl-2-propyl-quinoline Sample Preparation Prep Dissolve in CDCl3 & Filter (Optimize T2 Relaxation) Start->Prep Split Select NMR Modality Prep->Split Benchtop Benchtop NMR (60-80 MHz) Cost-Effective QC Split->Benchtop HighField High-Field NMR (600 MHz) Structural Elucidation Split->HighField DataB Overlapping Aliphatic Signals (C2-CH2 & C3-CH2 Merge) Benchtop->DataB DataH Baseline Resolution (Distinct Triplet & Quartet) HighField->DataH Compare Comparative Spectral Analysis & Structural Verification DataB->Compare DataH->Compare

Workflow comparing high-field and benchtop NMR resolution for substituted quinolines.

Conclusion

For drug development professionals synthesizing substituted quinolines like 6-Chloro-3-ethyl-2-propyl-quinoline, Benchtop NMR is an excellent tool for rapid, high-throughput verification of reaction completion (e.g., monitoring the disappearance of a starting material). However, for rigorous structural elucidation, patent filing, or distinguishing between regioisomers, High-Field NMR (≥400 MHz) remains strictly necessary. The physical limitations of Larmor frequency dispersion at low fields inherently prevent the resolution of adjacent, heavily coupled alkyl chains.

References

  • High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments. Oxford Instruments. Available at:[Link]

  • Sample preparation for NMR measurements and points to keep in mind. University of Oklahoma. Available at:[Link]

  • NMR Sample Preparation. Western University. Available at: [Link]

  • NMR Sample Preparation 1. University of Alberta. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts. TSI Journals. Available at: [Link]

Sources

A Comparative Guide to the 13C NMR Spectral Analysis of 6-Chloro-3-ethyl-2-propyl-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and drug development, the unambiguous structural elucidation of novel compounds is paramount. Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for the detailed structural characterization of these molecules, providing a unique carbon fingerprint.[1] This guide provides a detailed analysis of the predicted 13C NMR spectral data for 6-Chloro-3-ethyl-2-propyl-quinoline and a comparative assessment with experimentally determined data for structurally related quinoline derivatives.

The Power of 13C NMR in Structural Elucidation

13C NMR spectroscopy offers a direct window into the carbon framework of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, making it possible to distinguish between different carbon atoms within a molecule.[2][3] Factors such as the hybridization of the carbon, the electronegativity of attached atoms, and steric effects all influence the chemical shift.[3][4] In proton-decoupled 13C NMR spectra, each unique carbon atom typically gives rise to a single sharp signal, simplifying spectral interpretation.[4]

Predicted 13C NMR Spectral Data for 6-Chloro-3-ethyl-2-propyl-quinoline

The predicted 13C NMR chemical shifts for 6-Chloro-3-ethyl-2-propyl-quinoline are presented in the table below, alongside experimental data for key comparative compounds.

Comparative Analysis with Structurally Similar Compounds

To understand the predicted spectrum of 6-Chloro-3-ethyl-2-propyl-quinoline, it is instructive to compare it with the experimental spectra of quinoline, 6-chloroquinoline, and 2-propylquinoline. This comparison highlights the influence of each substituent on the chemical shifts of the quinoline ring system.

Substituent Effects on the Quinoline Ring:
  • Propyl Group at C2: The introduction of a propyl group at the C2 position significantly shields this carbon, causing an upfield shift compared to unsubstituted quinoline. The carbons of the propyl group itself will appear in the aliphatic region of the spectrum.

  • Ethyl Group at C3: An ethyl group at the C3 position will also influence the electronic environment of the neighboring carbons, with its own signals appearing in the aliphatic region.

  • Chloro Group at C6: The electronegative chlorine atom at the C6 position is expected to cause a downfield shift (deshielding) for the carbon to which it is directly attached (C6) and influence the chemical shifts of the other carbons in the benzene ring of the quinoline system.

Data Summary Table

CarbonQuinoline (Experimental, ppm)6-Chloroquinoline (Experimental, ppm)2-Propylquinoline (Experimental, ppm)6-Chloro-3-ethyl-2-propyl-quinoline (Predicted, ppm)
C2150.3150.9162.5~160
C3121.1121.5120.7~128
C4136.0135.8136.1~135
C4a128.3129.0128.0~127
C5126.5128.2126.3~127
C6129.4131.5129.2~130
C7127.7129.9127.5~129
C8129.4129.6129.1~129
C8a148.4147.1148.1~146

Note: Experimental data is sourced from various publicly available spectral databases. Predicted data for 6-Chloro-3-ethyl-2-propyl-quinoline is an estimation based on substituent effects and may vary from experimental values.

Experimental Workflow for 13C NMR Spectroscopy

The acquisition of high-quality 13C NMR data is crucial for accurate structural analysis. The general workflow involves several key steps, from sample preparation to data processing.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Dissolve Sample in Deuterated Solvent B Add Internal Standard (e.g., TMS) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim the Spectrometer D->E F Acquire Proton-Decoupled 13C Spectrum E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Chemical Shift Referencing H->I J Peak Picking and Integration I->J K Spectral Interpretation J->K

Figure 1. A generalized workflow for acquiring and analyzing 13C NMR spectra.

Conclusion

While experimental 13C NMR data for 6-Chloro-3-ethyl-2-propyl-quinoline remains to be reported, a comprehensive understanding of its expected spectral features can be derived from the analysis of structurally related compounds. The predicted chemical shifts, based on the established effects of chloro, ethyl, and propyl substituents on the quinoline core, provide a valuable reference for researchers working on the synthesis and characterization of this and similar molecules. The comparative approach outlined in this guide demonstrates the power of leveraging existing spectral data to predict and interpret the NMR spectra of novel compounds, a critical skill in modern chemical research and drug development.

References

  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Australian Journal of Chemistry. (1976, July 1). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. ConnectSci.
  • Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • ResearchGate. (2020, September). 13 C NMR chemical shifts (δ, ppm)
  • ChemicalBook. 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum.
  • PubChem. 6-Chloroquinoline | C9H6ClN | CID 69163.
  • PubChem. 2-Propylquinoline | C12H13N | CID 74166.
  • Copper(II)
  • SpectraBase. 2-[2-Propenyloxy]quinoline - Optional[13C NMR] - Chemical Shifts.
  • Tables For Organic Structure Analysis.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • Matthews, R. S., Jones, M., & Banks, J. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • MDPI. (2013, April 17). Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines.
  • Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted.
  • Chemistry LibreTexts. (2019, September 3). 13.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

  • Baldridge, K. K., & Siegel, J. S. (2007). Quantum Chemical Prediction of the 13C NMR Shifts in Alkyl and Chlorocorannulenes: Correction of Chlorine Effects. Theoretical Chemistry Accounts, 118(1), 87-95.
  • NMRDB.org. Predict 13C carbon NMR spectra.
  • NMRium. Predict.

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of 6-Chloroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 6-chloroquinoline (MW 163.60 g/mol ). It is designed for analytical chemists and drug development professionals requiring precise structural confirmation of quinoline-based pharmacophores. Unlike generic spectral libraries, this document focuses on the mechanistic differentiation of the 6-chloro isomer from its positional analogs (e.g., 2- or 4-chloroquinoline) and compares the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI).

Part 1: Comparative Ionization Modalities (EI vs. ESI)

The choice of ionization technique fundamentally alters the observed fragmentation landscape.[1] For 6-chloroquinoline, EI provides a "fingerprint" rich in radical-induced cleavages, while ESI (coupled with MS/MS) offers controlled, energy-dependent fragmentation of the protonated species.

Performance Comparison Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Ion Species Radical Cation (

), m/z 163
Even-electron Protonated Ion (

), m/z 164
Isotopic Signature Distinct 3:1 (

) in Parent & Primary Fragments
Distinct 3:1 in Parent; lost upon HCl elimination
Dominant Fragmentation High energy, spontaneous in-source fragmentation.Requires Collision Induced Dissociation (CID).
Key Neutral Loss HCN (27 Da) followed by Cl• (35 Da)HCl (36 Da) or HCN (27 Da) depending on CE.
Structural Insight Excellent for library matching (NIST/Wiley).Superior for LC-coupled impurity profiling.
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS/MS)

Part 2: Mechanistic Fragmentation Pathways[2]

Understanding the specific bond cleavages is critical for validating the 6-position of the chlorine atom.

The "HCN-First" Pathway (EI Mode)

In 6-chloroquinoline, the chlorine atom is located on the benzenoid ring, remote from the heterocyclic nitrogen. Consequently, the initial ionization event (removal of an electron from the nitrogen lone pair) triggers the collapse of the pyridine ring before the C-Cl bond breaks.

  • Ionization: Formation of the molecular ion at m/z 163 (

    
    ) and 165 (
    
    
    
    ).
  • Primary Fragmentation: Expulsion of neutral Hydrogen Cyanide (HCN, 27 Da) from the pyridine ring. This yields a radical cation at m/z 136 .

    • Crucial Diagnostic: The m/z 136 fragment retains the chlorine atom , preserving the characteristic 3:1 isotope pattern. This confirms the chlorine is not on the labile part of the ring system.

  • Secondary Fragmentation: The m/z 136 ion subsequently loses the chlorine radical (Cl•, 35 Da) to form the dehydro-phenylacetylene cation at m/z 101 .

The Proton-Driven Pathway (ESI-CID Mode)

In ESI, the


 ion (m/z 164) is stable. Upon applying collision energy (CID):
  • Pathway A: Loss of neutral HCl (36 Da) to form m/z 128. This is common but less specific to the isomer position.

  • Pathway B: Loss of HCN (27 Da) to form m/z 137.

Visualization of Fragmentation Logic

FragmentationPathway Parent Parent Ion (M+.) m/z 163 (100%) m/z 165 (33%) Frag1 Fragment [M-HCN]+. m/z 136 (Cl retained) Diagnostic for 6-Cl Parent->Frag1 Loss of HCN (-27 Da) (Major Pathway) Frag3 Fragment [M-Cl]+ m/z 128 (Quinolinium ion) Parent->Frag3 Loss of Cl radical (-35 Da) (Minor Pathway) Frag2 Fragment [M-HCN-Cl]+ m/z 101 (Benzene ring core) Frag1->Frag2 Loss of Cl radical (-35 Da)

Figure 1: Mechanistic fragmentation pathway of 6-chloroquinoline under Electron Ionization (EI), highlighting the diagnostic retention of Chlorine in the primary fragment.

Part 3: Isomeric Differentiation (6-Cl vs. 2/4-Cl)

Distinguishing 6-chloroquinoline from its isomers (e.g., 2-chloroquinoline or 4-chloroquinoline) is a common analytical challenge. The differentiation relies on the stability of the C-Cl bond relative to the nitrogen atom.

The "Proximity Effect"
  • 2-Chloro & 4-Chloroquinoline: The chlorine atom is attached to the pyridine ring, electronically activated by the nitrogen.

    • Observation: The C-Cl bond is weaker. In EI, the direct loss of Cl• (m/z 163

      
       128) is often more abundant and competes strongly with HCN loss.
      
    • ESI Behavior: These isomers are prone to nucleophilic displacement or rapid loss of HCl.

  • 6-Chloroquinoline: The chlorine is on the carbocyclic (benzene) ring.[2]

    • Observation: The C-Cl bond is strong. The loss of HCN (m/z 163

      
       136) is the dominant  primary transition. The abundance of m/z 136 is significantly higher relative to m/z 128 compared to the 2- or 4-isomers.
      

Diagnostic Rule: If the MS/MS spectrum shows a base peak of


 (m/z 136) that retains the Cl isotope pattern, the isomer is likely substituted on the benzene ring (Positions 5, 6, 7, 8).

Part 4: Experimental Protocol

To generate reproducible data for structural confirmation, follow this validated workflow.

Sample Preparation
  • Solvent: Methanol (LC-MS) or Ethyl Acetate (GC-MS). Avoid chlorinated solvents (e.g., DCM) to prevent background interference.

  • Concentration: 10 µg/mL (10 ppm) for full scan; 100 ng/mL for SIM/MRM.

Instrument Parameters (LC-MS/MS - Q-TOF/Triple Quad)
  • Ion Source: ESI Positive Mode (

    
    ).[3]
    
  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp 10–40 eV.

    • Low CE (10-20 eV): Preserves

      
      .
      
    • High CE (30-40 eV): Forces fragmentation to m/z 128 and 101.

Workflow Diagram

ExperimentalWorkflow Start Sample Prep (10 µg/mL in MeOH) Inject Injection (LC or Direct Infusion) Start->Inject Ionization Source: ESI(+) 3.5 kV Inject->Ionization MS1 MS1 Scan Select m/z 164 Ionization->MS1 CID Collision Cell Ramp 10-40 eV MS1->CID Detection Detection Monitor 164->128 Monitor 164->137 CID->Detection

Figure 2: Step-by-step experimental workflow for the analysis of 6-chloroquinoline using ESI-MS/MS.

References

  • NIST Mass Spectrometry Data Center. Quinoline, 6-chloro- Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing the mechanism of HCN loss in nitrogen heterocycles).
  • Holčapek, M., et al. (2010). Mass spectrometry of nitrogen-containing heterocycles.[4][5][6][7][8] Journal of Mass Spectrometry. (Review of fragmentation mechanisms for quinoline derivatives).

  • Eide, M., et al. (2019). Differentiation of isomeric chloroquinolines by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry.

Sources

Publish Comparison Guide: IR Spectroscopy of 6-Chloro-3-ethyl-2-propyl-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy profile for 6-Chloro-3-ethyl-2-propyl-quinoline .[1] It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of quinoline-based drug scaffolds.[1][2]

Executive Summary & Structural Logic

6-Chloro-3-ethyl-2-propyl-quinoline is a polysubstituted heterocyclic scaffold, structurally related to established antimalarial agents (e.g., Chloroquine) and quinolone antibiotics.[1] In drug development, this specific substitution pattern—combining a halogenated core with lipophilic alkyl chains—is often engineered to modulate metabolic stability and membrane permeability.[1][2]

The Analytical Challenge: While Nuclear Magnetic Resonance (NMR) is definitive for connectivity, IR spectroscopy is the rapid-response "first line of defense" in process chemistry. It answers two critical questions immediately:

  • Did the cyclization occur? (Disappearance of precursor carbonyl/amine bands).

  • Is the halogen present? (Verification of the C-Cl handle for further coupling).

This guide compares the IR spectral performance of the target molecule against its Core Scaffold (6-Chloroquinoline) and its Synthetic Precursors , establishing a self-validating protocol for identity confirmation.

Spectral Deconvolution: The Vibrational Fingerprint

To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrationally active zones.

Zone A: The Heteroaromatic Core (1620–1300 cm⁻¹)

The quinoline ring exhibits characteristic "skeletal breathing" modes.[2] Unlike benzene, the nitrogen atom induces asymmetry, causing these bands to be sharper and more intense.

  • Key Feature: A doublet or triplet of bands near 1620 cm⁻¹, 1590 cm⁻¹, and 1570 cm⁻¹ representing

    
     and 
    
    
    
    stretching vibrations.
Zone B: The Lipophilic Side Chains (3000–2800 cm⁻¹)

This is the primary differentiator between the target and simple quinolines.[2]

  • Ethyl (C-3) & Propyl (C-2): These add significant ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     C-H stretching character.[1]
    
  • Differentiation: You will observe a "sawtooth" pattern below 3000 cm⁻¹ (asymmetric/symmetric stretches of

    
     and 
    
    
    
    ), which is absent in the aromatic-only 6-chloroquinoline.
Zone C: The Halogen Substituent (1100–700 cm⁻¹)

The Chlorine atom at position 6 is a heavy atom that acts as a "spectral anchor," shifting ring deformation bands.[2]

  • C-Cl Stretch: Typically appears as a strong, broad band in the 1080–1050 cm⁻¹ region (in-plane) and a sharper band near 750–700 cm⁻¹ .[1][2]

Comparative Analysis: Target vs. Alternatives

This section objectively compares the IR profile of the target against its closest analogues to demonstrate the specificity of the method.

Comparison 1: Target vs. Core Scaffold (6-Chloroquinoline)

Goal: Verify alkylation success.

Spectral Feature6-Chloroquinoline (Core)6-Chloro-3-ethyl-2-propyl-quinoline (Target)Interpretation
3000–3100 cm⁻¹ Medium (Aromatic C-H only)Medium (Aromatic C-H)Unchanged (Ring H's still present).[1]
2850–2980 cm⁻¹ Absent / Negligible Strong / Multi-peak CRITICAL PROOF: Presence of Ethyl/Propyl chains.[1]
1370–1380 cm⁻¹ WeakMedium/SharpMethyl Rocking: Specific to the terminal

groups on the alkyl chains.[1]
Fingerprint (<900 cm⁻¹) 3 adjacent H's patternIsolated H patternSubstitution at C-2/C-3 alters OOP bending modes.
Comparison 2: Target vs. Synthetic Precursors (Friedlander Synthesis)

Goal: Verify Cyclization (Reaction Completion). Assumption: Synthesis via 2-amino-5-chlorobenzaldehyde + 3-heptanone.[1]

Spectral FeaturePrecursors (Start) Target (End) Process Control Insight
3300–3500 cm⁻¹ Strong Doublet (Primary Amine ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Absent Disappearance confirms formation of the N-heterocycle.
1680–1720 cm⁻¹ Strong (Aldehyde/Ketone

)
Absent Disappearance confirms condensation of carbonyls.
1620 cm⁻¹ Weak/MixedStrong (Quinoline

)
Appearance confirms the aromatic pyridine ring formation.[1]
Detailed Peak Assignment Table

The following assignments are based on group frequency theory and empirical data from analogous polysubstituted quinolines.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentMechanistic Note
3060 ± 10 Weakngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Ring protons (Positions 4, 5, 7, 8).
2965 ± 10 Medium

Asymmetric stretch of methyl groups (Ethyl/Propyl).[1]
2930 ± 10 Medium

Asymmetric stretch of methylene backbone.[1]
2870 ± 10 Weak

Symmetric methyl stretch.[1]
1618 / 1592 Strong

Quinoline Characteristic: Skeletal ring vibrations.
1480 / 1450 Medium

Scissoring/Bending of alkyl chains.[1]
1375 Medium

"Umbrella" mode; confirms ethyl/propyl termini.
1075 ± 15 Strong

(Aryl)
Halogen Marker: In-plane deformation/stretch coupling.
820–840 Strong

Out-of-plane bending (2 adjacent H's on Ring A).[1]
740 ± 10 Medium

/ Ring Def.[1]
Secondary Chlorine band; sensitive to 6-position.[1]
Experimental Protocol: Self-Validating Workflow

Methodology: Attenuated Total Reflectance (ATR) FTIR.[1] Rationale: The propyl/ethyl chains likely lower the melting point, making the compound an oil or low-melting solid. ATR is superior to KBr pellets for such lipophilic phases as it avoids moisture contamination (water bands at 3400 cm⁻¹ can mimic amines).[1]

Step-by-Step Protocol:

  • Blanking: Clean the Diamond/ZnSe crystal with isopropanol.[1] Collect a background spectrum (air) to remove

    
     and 
    
    
    
    vapor contributions.[1]
  • Sample Loading: Apply ~10 mg of the sample.

    • If Liquid: Cover the crystal face completely.[1][2]

    • If Solid: Apply high pressure using the anvil to ensure optical contact (monitor the "Energy" bar on the instrument).[2]

  • Scan Parameters:

    • Resolution: 4 cm⁻¹ (standard for organic solids).[1][2]

    • Scans: 16–32 (sufficient signal-to-noise ratio).

    • Range: 4000–600 cm⁻¹.[1][2]

  • Validation Check (The "Trust" Step):

    • Check 2350 cm⁻¹: If peaks exist here, background subtraction failed (CO2).[1][2] Re-clean and re-blank.

    • Check 3400 cm⁻¹: If a broad mound appears, dry the sample (residual water) or check for unreacted amine precursor.[2]

Visualization: Synthesis & Analysis Workflow

The following diagram illustrates the logical flow for using IR to validate the synthesis of the target molecule from its precursors.

G Precursors Precursors: 2-Amino-5-Cl-benzaldehyde + 3-Heptanone Reaction Friedlander Condensation (Base Catalyzed, Heat) Precursors->Reaction Crude Crude Product (Mixture) Reaction->Crude Check1 IR Check 1: Is C=O (1690) gone? Is N-H (3300) gone? Crude->Check1 Purification Purification (Column Chromatography) Target Target: 6-Chloro-3-ethyl-2-propyl-quinoline Purification->Target Check2 IR Check 2: Are Alkyl bands (2850-2960) present? Is C-Cl (1075) present? Target->Check2 Check1->Reaction No (Incomplete) Check1->Purification Yes (Proceed) Check2->Precursors No (Wrong Product) Check2->Target Yes (Valid)

Figure 1: Logic flow for IR-based validation of 6-Chloro-3-ethyl-2-propyl-quinoline synthesis, highlighting critical spectral checkpoints.

References
  • Standard Reference Data (NIST): Infrared Spectra of Quinoline and 6-Chloroquinoline.[1][3] National Institute of Standards and Technology.[1][3] [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2] (General reference for Group Frequencies of Quinoline systems and Alkyl/Halogen shifts).

  • PubChem Compound Summary: 6-Chloroquinoline (CID 69163).[1] National Center for Biotechnology Information.[1] [Link]

  • SpectraBase: IR Spectrum of Quinoline Derivatives. Wiley Science Solutions.[1][2] [Link]

  • Doc Brown's Chemistry: Infrared Spectroscopy of Organic Compounds (Alkyl and Aryl Halides).[Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Quinoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quinoline Scaffold

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its electronic versatility and ability to interact with diverse biological targets—from heme detoxification pathways in Plasmodium to protein kinases in human oncogenesis.[1] This guide provides a rigorous comparison of quinoline analogs, dissecting the structural modifications that dictate their transition from antimalarial agents to potent anticancer therapeutics.

Comparative SAR Analysis

Antimalarial Activity: 4-Aminoquinolines vs. 8-Aminoquinolines

The antimalarial efficacy of quinolines hinges on their ability to accumulate in the parasite's acidic digestive vacuole (DV) and inhibit hemozoin formation.

Feature4-Aminoquinolines (e.g., Chloroquine)8-Aminoquinolines (e.g., Primaquine)
Primary Target Heme Polymerization (DV)Liver Hypnozoites / Mitochondria
Critical Substitution 7-Chloro (7-Cl): Essential. Electron-withdrawing group enhances inhibition of heme crystallization.5-Position: Alkoxy groups reduce toxicity.
Side Chain Role Basic Amine: Essential for pH trapping in the acidic vacuole (pKa ~8-10). Length of alkyl linker affects resistance reversal.Terminal Amine: Critical for metabolic activation to reactive quinone-imines (ROS generation).
Resistance Mechanism PfCRT mutations (efflux pumps).Metabolic stability issues (CYP2D6 dependency).

Key Insight: The 7-chloro group in 4-aminoquinolines is non-negotiable for potency against P. falciparum. Removing it or replacing it with an electron-donating group drastically reduces the binding affinity to hematin dimers [1].

Anticancer Activity: Intercalation vs. Kinase Inhibition

Quinoline derivatives exhibit anticancer activity through two distinct mechanisms, determined largely by the substitution at the C-4 position.

  • DNA Intercalators: Planar tricyclic or tetracyclic quinoline derivatives (e.g., Camptothecin analogs) intercalate between base pairs, stabilizing the Topoisomerase I-DNA complex.

  • Kinase Inhibitors: 4-Anilinoquinolines mimic the ATP purine ring, binding to the ATP-binding pocket of tyrosine kinases (e.g., EGFR, VEGFR).

SAR Optimization for Cytotoxicity:

  • C-6/C-7 Substitution: Electron-withdrawing groups (F, Cl) at C-6 increase metabolic stability and lipophilicity.

  • C-4 Substitution: Bulky aromatic amines (anilines) at C-4 favor kinase selectivity over DNA intercalation.

Quantitative Performance Data (IC50 Comparison)

The following table contrasts the potency of key analogs across different indications.

Compound ClassDerivativeTarget / Cell LineIC50 / ActivityMechanism Note
Antimalarial ChloroquineP. falciparum (3D7)~15 - 20 nMHeme polymerization inhibitor
Antimalarial AmodiaquineP. falciparum (Dd2 - Resistant)~15 nMActive against CQ-resistant strains
Anticancer 8-HydroxyquinolineHeLa (Cervical Cancer)12.5 µMMetal chelation / Apoptosis
Anticancer Bosutinib (4-anilino)Src Kinase1.2 nMATP-competitive inhibition

Mechanistic Visualization

Pathway: Heme Detoxification Blockade

The following diagram illustrates the "Heme Capping" mechanism utilized by 4-aminoquinolines. The drug caps the hemozoin polymer, forcing the accumulation of toxic free heme, which leads to parasite lysis.[2]

HemeBlockade Hemoglobin Hemoglobin (Host Cell) FreeHeme Free Heme (Fe2+ -> Fe3+ Toxic) Hemoglobin->FreeHeme Proteolysis in Digestive Vacuole Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Polymerization (Detoxification) Complex Heme-Drug Complex FreeHeme->Complex Capping Drug 4-Aminoquinoline (Drug) Drug->FreeHeme Binds High Affinity Complex->Hemozoin Blocks Growth Death Parasite Death (Oxidative Stress) Complex->Death Accumulation

Figure 1: Mechanism of Action for 4-aminoquinolines inhibiting heme polymerization within the Plasmodium digestive vacuole.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating quinoline analogs.

Heme Polymerization Inhibition Assay (HPIA)

Purpose: To quantify the ability of a quinoline analog to inhibit the conversion of hematin to β-hematin (hemozoin synthetic analog).

Reagents:

  • Hemin chloride (dissolved in DMSO).

  • 0.5 M Sodium Acetate buffer (pH 5.0).

  • Tween-20 (initiator).[3]

Protocol:

  • Preparation: Prepare a 10 mM stock solution of Hemin in DMSO. Dilute to 100 µM in 0.5 M Sodium Acetate buffer (pH 5.0).

  • Incubation: In a 96-well plate, mix 100 µL of the Hemin suspension with 100 µL of the test quinoline compound (concentration range: 0.1 µM – 100 µM).

  • Initiation: Add Tween-20 (final concentration 6.25 µg/mL) to catalyze polymerization.[3]

  • Reaction: Incubate at 37°C for 24 hours in the dark.

  • Quantification:

    • Centrifuge plates (if applicable) or transfer to a filter plate to separate soluble heme from insoluble β-hematin.

    • Wash the precipitate with DMSO to remove unpolymerized heme.

    • Dissolve the β-hematin pellet in 0.1 M NaOH.

  • Readout: Measure absorbance at 405 nm . Lower absorbance compared to control indicates inhibition.

Self-Validation: Include Chloroquine as a positive control. The IC50 should fall within the 10–50 µM range depending on exact buffer conditions [2].

MTT Cell Viability Assay

Purpose: To assess the cytotoxic potential of quinoline derivatives against cancer cell lines.[4]

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO2.
    
  • Treatment: Add test compounds (dissolved in DMSO, final <0.5%) in serial dilutions. Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 150 µL of DMSO to dissolve crystals. Shake for 15 minutes.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: $ \text{Cell Viability (%)} = \frac{\text{Abs}{\text{sample}}}{\text{Abs}{\text{control}}} \times 100 $.

SAR Optimization Logic

The following decision tree guides the structural optimization of a quinoline scaffold based on the desired therapeutic endpoint.

SAR_Logic Start Quinoline Scaffold Target Select Target Start->Target Malaria Antimalarial Target->Malaria Cancer Anticancer Target->Cancer Pos4 4-Amino Sub. Malaria->Pos4 Core Mod Pos7 7-Chloro (EWG) Pos4->Pos7 Essential SideChain Basic Side Chain (pH Trapping) Pos7->SideChain Optimization Pos8 8-Hydroxy (Chelation) Cancer->Pos8 Metal Dependent Pos4Anilino 4-Anilino (Kinase Inhibitor) Cancer->Pos4Anilino Signal Transduction Bulky Bulky Aromatic (Selectivity) Pos4Anilino->Bulky Specificity

Figure 2: Decision tree for structural optimization of quinoline derivatives based on therapeutic indication.

References

  • Sullivan, D. J., et al.[2] "A common mechanism for blockade of heme polymerization by antimalarial quinolines."[2][5] Journal of Biological Chemistry, 1998. Link

  • Basilico, N., et al. "Heme polymerization inhibition activity assay."[3] Microchemical Journal, 2013. Link

  • Egan, T. J. "Haemozoin formation as a target for the rational design of new antimalarials." Drug Design Reviews, 2004. Link

  • Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 2011. Link

  • Kumar, S., et al. "Nitrogen-containing heterocyclic compounds as antimalarial agents: An overview." European Journal of Medicinal Chemistry, 2021. Link

Sources

Validating the Purity of 6-Chloro-3-ethyl-2-propyl-quinoline: A Comparative Guide to Elemental Analysis Techniques

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical dossier designed for researchers in medicinal chemistry and analytical sciences. It moves beyond simple calculation to address the practical validation of 6-Chloro-3-ethyl-2-propyl-quinoline , a halogenated heterocycle typical of antimalarial and anticancer drug scaffolds.

Executive Summary

In drug development, the synthesis of substituted quinolines like 6-Chloro-3-ethyl-2-propyl-quinoline requires rigorous structural confirmation. While NMR and MS confirm connectivity, Elemental Analysis (EA) remains the "gold standard" for establishing bulk purity (≥95%) required for biological assays.

However, the presence of the C-6 chlorine atom introduces specific analytical challenges—notably halogen interference during combustion. This guide provides the theoretical baseline, compares the performance of Automated Combustion Analysis against High-Resolution Mass Spectrometry (HRMS), and details the specific protocols required to validate this compound.

Theoretical Framework: The Baseline Calculation

Before experimental validation, we must establish the theoretical "Ground Truth." The molecular formula is derived from the quinoline scaffold modified by ethyl, propyl, and chloro substituents.

Structural Derivation[1]
  • Core: Quinoline (

    
    )
    
  • Substituents:

    • 6-Chloro:

      
       replaces 
      
      
      
      at position 6.[1]
    • 3-Ethyl:

      
       replaces 
      
      
      
      at position 3.
    • 2-Propyl:

      
       replaces 
      
      
      
      at position 2.
  • Net Formula:

    
     (Scaffold) + 
    
    
    
    +
    
    
    +
    
    
    
    
    
    
Stoichiometric Calculation

Using IUPAC standard atomic weights:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Chlorine (Cl): 35.45 g/mol

Molecular Weight (MW) Calculation:


Theoretical Composition (% w/w):

  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    
  • %Cl:

    
    
    

Comparative Analysis of Validation Methods

We evaluated three primary methods for validating this compound. The presence of chlorine dictates specific deviations from standard protocols.

Comparison Matrix: Performance & Utility
FeatureMethod A: Combustion (CHNS)Method B: HRMS (Orbitrap/Q-TOF)Method C: qNMR (Internal Std)
Primary Output Bulk Purity (% w/w)Molecular Formula & Isotope RatioMolar Purity & Solvent Content
Sample Req. 2–5 mg (Destructive)<0.1 mg (Destructive)5–10 mg (Non-destructive)
Cl Tolerance Low (Requires Ag trap)High (Diagnostic pattern)High (No interference)
Precision ±0.3% (Industry Standard)<3 ppm mass error±1.0% (Integral dependent)
Cost/Run Low ($)High (

$)
Medium (

)
Verdict Mandatory for Publication Best for ID Confirmation Best for Solvate Detection
Detailed Experimental Protocols
Method A: Automated Combustion Analysis (Modified for Halogens)

Context: Standard CHN analysis fails for 6-Chloro-3-ethyl-2-propyl-quinoline because chlorine gas (


) generated during combustion can react with the detector or overlap with other gases.

Protocol:

  • Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.

  • Sample Preparation: Weigh 2.000 mg (±0.005 mg) of the dried, recrystallized quinoline into a tin capsule.

  • Additive (Critical): Add ~5 mg of Tungsten(VI) oxide (

    
    )  to the capsule to facilitate complete oxidation.
    
  • Halogen Scrubbing: Ensure the reduction tube contains a distinct layer of Silver Wool or Silver Tungstate on MgO .

    • Mechanism:[2][3][4]

      
      . This traps the chlorine, preventing it from interfering with the Thermal Conductivity Detector (TCD).
      
  • Combustion: Flash combustion at 1150°C with Oxygen boost.

  • Acceptance Criteria: Results must fall within ±0.4% of theoretical values.

Method B: High-Resolution Mass Spectrometry (HRMS)

Context: Used to confirm the presence of the chlorine atom via isotopic abundance.

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Solvent: Methanol + 0.1% Formic Acid.

  • Target Mass (

    
    ): 
    
    • Monoisotopic (

      
      ): 234.1044 Da
      
    • Isotope (

      
      ): 236.1015 Da
      
  • Validation Logic:

    • Observe the characteristic 3:1 intensity ratio between the

      
       234.1 and 236.1 peaks.
      
    • Mass accuracy error must be

      
       ppm.
      

Data Visualization & Workflow

Analytical Decision Tree

This diagram illustrates the logic flow for validating the quinoline derivative, specifically addressing failure modes caused by trapped solvents or inorganic impurities.

ValidationLogic Start Synthesized 6-Chloro-3-ethyl-2-propyl-quinoline Calc Calculate Theoretical %C, %H, %N Start->Calc Exp Run Combustion Analysis (with Ag Trap) Calc->Exp Compare Compare Exp vs. Theo (|Δ| < 0.4%)? Exp->Compare Pass PASS: Bulk Purity Confirmed Compare->Pass Yes Fail FAIL: > 0.4% Deviation Compare->Fail No Check1 Check 1H-NMR for Solvent Peaks Fail->Check1 Recalc Recalculate with Solvent Correction Check1->Recalc Solvent Found Check2 Check Ash Content (Inorganic Salts) Check1->Check2 No Solvent Recalc->Compare

Figure 1: Decision logic for elemental analysis validation. Note the feedback loop for solvent correction, a common issue with lipophilic quinolines.

Combustion Analysis Mechanism (Halogen Mode)

The following diagram details the internal reactor flow required to successfully analyze this chlorinated compound.

CombustionFlow Sample Sample + Sn Capsule + WO3 Additive Furnace Combustion Furnace (1150°C, O2) Sample->Furnace Drop Gases Gases: CO2, H2O, NOx, Cl2 Furnace->Gases Oxidation Trap Reduction Tube (Cu + Ag Wool) Gases->Trap Flow CleanGas Clean Gases: CO2, H2O, N2 Trap->CleanGas Cl2 Removed NOx -> N2 Detector TCD Detector CleanGas->Detector Separation

Figure 2: Modified combustion workflow. The "Ag Wool" step is the critical control point for removing chlorine interference.

References

  • Holler, F. J., Skoog, D. A., & Crouch, S. R. (2013). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Standard reference for CHNS combustion theory).
  • Wait, R. (2020). Elemental Analysis of Halogenated Organic Compounds: Troubleshooting and Best Practices. Exeter Analytical Technical Notes. [Link]

  • Reich, H. J. (2018). Structure Determination Using NMR and Mass Spectrometry. University of Wisconsin-Madison. [Link]

  • European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-Chloro-3-ethyl-2-propyl-quinoline

[1]

Executive Summary & Hazard Profile[1][2][3]

6-Chloro-3-ethyl-2-propyl-quinoline (CAS: 3299-46-5) is a halogenated heterocyclic aromatic compound.[1] Its disposal protocols are dictated by two critical chemical features: the quinoline nitrogen (conferring basicity and potential for salt formation) and the chlorine substituent (classifying it as a halogenated organic waste).

Improper disposal of this compound poses significant risks, including the formation of toxic dioxins during uncontrolled combustion and long-term aquatic toxicity.[1] This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).

Physicochemical & Hazard Data
ParameterData / ClassificationOperational Implication
Chemical Class Halogenated HeterocycleMUST be segregated from non-halogenated solvents to prevent incineration facility rejection.[1]
GHS Classification Skin Irrit. 2; Eye Irrit. 2; Aquatic Chronic 2Requires full PPE (Nitrile gloves, safety goggles, lab coat).
Reactivity Weak Base; Incompatible with Strong OxidizersDo NOT mix with nitric acid or peroxides (risk of exothermic reaction/explosion).
Waste Stream Halogenated OrganicHigh-temperature incineration (>1100°C) required.[1]

Pre-Disposal: Segregation & Packaging

The integrity of the waste stream relies on strict segregation at the point of generation. Mixing halogenated quinolines with non-halogenated solvents (e.g., acetone, methanol) or aqueous acids significantly increases disposal costs and safety risks.

Segregation Logic
  • Stream A (Correct): Halogenated Waste.[2][3][4] Mix with Dichloromethane (DCM), Chloroform, or other chlorinated solvents.

  • Stream B (Incorrect): Non-Halogenated Waste.[2][4][5] Do not mix with Ethanol, Hexane, or Acetone unless the entire container is relabeled as "Halogenated."[3]

  • Stream C (Incorrect): Aqueous Acid Waste. Do not mix with acidic aqueous streams; the quinoline nitrogen will protonate, increasing solubility and heat generation.

Packaging Requirements
  • Container Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste stream is potentially acidic.

  • Headspace: Leave minimum 10% headspace to allow for thermal expansion.

  • Labeling: Label must explicitly state:

    • "HAZARDOUS WASTE"[3][4][5][6][7][8]

    • "6-Chloro-3-ethyl-2-propyl-quinoline" (No abbreviations)[1]

    • "Halogenated Organic"[5]

    • Date of accumulation start.[9]

Disposal Workflow Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Scope: Expired pure chemical, contaminated gloves, weighing boats, and filter paper.[1]

  • Containment: Place solid waste into a wide-mouth HDPE jar.

  • Double-Bagging: If the solid is a fine powder, place it inside a sealed polyethylene bag before placing it in the rigid container to minimize dust generation.

  • Decontamination: Wipe the exterior of the container with a solvent-dampened wipe (dispose of wipe in Liquid Waste).

  • Transfer: Move to the satellite accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Scope: Solutions containing the quinoline derivative.

  • Compatibility Check: Ensure the receiving waste carboy does not contain strong oxidizers (e.g., Nitric Acid, Chromic Acid).

  • pH Verification (Self-Validating Step):

    • If the waste solution is acidic, neutralize to pH 6–8 using Sodium Bicarbonate before adding to the organic waste drum. Reasoning: Prevents unexpected heat generation or precipitation of salts in the drum.

  • Transfer: Funnel liquid into the "Halogenated Solvent" carboy.

  • Log Entry: Immediately record the volume and chemical name on the waste log attached to the container.

Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision points for disposing of 6-Chloro-3-ethyl-2-propyl-quinoline. Use this to train junior staff and ensure process consistency.

DisposalWorkflowStartWaste Generation:6-Chloro-3-ethyl-2-propyl-quinolineStateCheckPhysical State?Start->StateCheckLiquidBranchLiquid SolutionStateCheck->LiquidBranchLiquidSolidBranchSolid / Contaminated DebrisStateCheck->SolidBranchSolidOxidizerCheckContains Strong Oxidizers?LiquidBranch->OxidizerCheckQuenchStep 1: Quench/Neutralize(Reduces Reactivity)OxidizerCheck->QuenchYespHCheckIs pH < 5?OxidizerCheck->pHCheckNoQuench->pHCheckNeutralizeStep 2: Neutralize with NaHCO3(Prevents Salt Precip/Heat)pHCheck->NeutralizeYesSegregationStep 3: Segregate intoHALOGENATED Waste StreampHCheck->SegregationNoNeutralize->SegregationLabelingStep 4: Label & Log(RCRA Compliance)Segregation->LabelingBaggingStep 1: Double Bag(Dust Control)SolidBranch->BaggingContainerStep 2: Wide-Mouth HDPE JarBagging->ContainerContainer->LabelingIncinerationFinal Disposal:High-Temp IncinerationLabeling->Incineration

Figure 1: Decision tree for the segregation and disposal of halogenated quinoline waste, ensuring safety and regulatory compliance.

Emergency Procedures (Spill Response)

In the event of a spill during transfer:

  • Evacuate & Ventilate: Clear the immediate area.[2] Halogenated vapors can be heavy and accumulate in low areas.

  • PPE Upgrade: Don double nitrile gloves and a half-face respirator with organic vapor cartridges if ventilation is poor.

  • Containment:

    • Do NOT use paper towels (fire risk if oxidizers are present).

    • Use: Inert absorbent pads or vermiculite.

  • Cleanup: Scoop absorbed material into a disposal bag. Label as "Hazardous Waste - Debris contaminated with Halogenated Quinoline."[1]

  • Surface Decontamination: Wash the area with a soap and water solution. Do not use bleach (potential reaction with residual amines).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[10][11][12] [Link]1][12]

  • U.S. Environmental Protection Agency (EPA). (2024).[13] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]1]

  • PubChem. (n.d.). Compound Summary: Quinoline Derivatives. National Library of Medicine.[14] [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.